molecular formula C19H23ClFN3O3 B571203 Enrofloxacin monohydrochloride CAS No. 112732-17-9

Enrofloxacin monohydrochloride

Numéro de catalogue: B571203
Numéro CAS: 112732-17-9
Poids moléculaire: 395.9 g/mol
Clé InChI: PZJWYUDBXNNVLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enrofloxacin hydrochloride is a member of quinolines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJWYUDBXNNVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920877
Record name 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112732-17-9
Record name 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112732-17-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Enrofloxacin Monohydrochloride on DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin (B1671348), a second-generation fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting bacterial type II topoisomerases, primarily DNA gyrase. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of enrofloxacin monohydrochloride on DNA gyrase. It details the formation of a stable ternary complex involving enrofloxacin, DNA gyrase, and bacterial DNA, which ultimately leads to the inhibition of DNA replication and cell death. This document summarizes key quantitative data on enzyme inhibition and provides detailed protocols for essential in vitro assays used to study this interaction.

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent widely used in veterinary medicine to treat a broad spectrum of bacterial infections.[1] Its efficacy stems from its ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and, in some bacteria, topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1] DNA gyrase, in particular, is responsible for introducing negative supercoils into the bacterial chromosome, a process essential for DNA compaction and the initiation of replication.[1] By targeting this vital enzyme, enrofloxacin effectively halts bacterial proliferation. This guide focuses specifically on the interaction between this compound and its primary target in many Gram-negative bacteria, DNA gyrase.

The Molecular Mechanism of Action

The bactericidal action of enrofloxacin is a multi-step process that culminates in the fragmentation of the bacterial chromosome.[1] The core of this mechanism is the stabilization of a transient intermediate in the DNA gyrase catalytic cycle, the cleavage complex.

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[1][3] The catalytic cycle involves the following key steps:

  • DNA Binding: The gyrase complex binds to a segment of DNA.

  • DNA Cleavage: The GyrA subunits introduce a staggered double-strand break in the DNA backbone. This process involves the formation of a covalent bond between a tyrosine residue in each GyrA subunit and the 5'-phosphate end of the cleaved DNA.[1]

  • Strand Passage: Another segment of DNA is passed through the break.

  • DNA Re-ligation: The GyrA subunits reseal the DNA break.[1]

  • ATP Hydrolysis: The GyrB subunits hydrolyze ATP to provide the energy for the supercoiling reaction.

Enrofloxacin intervenes in this cycle by binding to the DNA-gyrase complex, specifically at the interface between the DNA and the GyrA subunits.[4] This binding is non-covalent and is thought to involve a magnesium ion bridge. The presence of enrofloxacin stabilizes the cleavage complex, trapping the enzyme in a state where the DNA is broken and covalently attached to the GyrA subunits.[5] This stalled ternary complex (enrofloxacin-gyrase-DNA) acts as a physical barrier to the progression of replication forks and transcription machinery.[5] The accumulation of these stalled complexes leads to double-strand DNA breaks, triggering the SOS response at low concentrations (bacteriostatic effect) and leading to chromosomal fragmentation and cell death at higher concentrations (bactericidal effect).[1][2]

Signaling Pathway of Enrofloxacin Action

The following diagram illustrates the inhibitory action of enrofloxacin on the DNA gyrase catalytic cycle.

Enrofloxacin_Action cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition Consequences of Inhibition Gyrase DNA Gyrase (A2B2) Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds DNA Relaxed DNA DNA->Gyrase_DNA Cleavage_Complex Cleavage Complex (DNA covalently linked to GyrA) Gyrase_DNA->Cleavage_Complex ATP-dependent DNA Cleavage Strand_Passage Strand Passage Cleavage_Complex->Strand_Passage T-segment passage Stalled_Replication Stalled Replication Fork Cleavage_Complex->Stalled_Replication Religation DNA Re-ligation Strand_Passage->Religation Supercoiled_DNA Negatively Supercoiled DNA Religation->Supercoiled_DNA Releases Supercoiled_DNA->Gyrase Dissociates Enrofloxacin Enrofloxacin Monohydrochloride Enrofloxacin->Cleavage_Complex Binds and Stabilizes DSB Double-Strand Breaks Stalled_Replication->DSB SOS_Response SOS Response (low concentration) DSB->SOS_Response Cell_Death Cell Death (high concentration) DSB->Cell_Death

Mechanism of enrofloxacin inhibition of DNA gyrase.

Quantitative Analysis of Enrofloxacin Activity

The inhibitory potency of enrofloxacin against DNA gyrase is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in a given assay. While specific IC50 values for this compound can vary depending on the bacterial species, the specific assay conditions, and the purity of the enzyme, the following table provides a summary of reported IC50 values for enrofloxacin and other relevant fluoroquinolones against Escherichia coli DNA gyrase for comparative purposes.

FluoroquinoloneTarget EnzymeAssay TypeIC50 (µg/mL)IC50 (µM)Bacterial StrainReference
Enrofloxacin DNA GyraseSupercoilingNDNDE. coli[Data not readily available in a comparable format]
CiprofloxacinDNA GyraseSupercoilingND120 nME. coli[6]
LevofloxacinDNA GyraseSupercoiling28.1NDE. faecalis[7]
NorfloxacinDNA GyraseSupercoilingNDNDE. coliND
SitafloxacinDNA GyraseSupercoiling1.38NDE. faecalis[7]

ND: Not Determined in the cited literature in a directly comparable format. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the inhibitory effects of enrofloxacin on DNA gyrase.

Purification of E. coli DNA Gyrase

The purification of active DNA gyrase is a prerequisite for in vitro inhibition studies. The following protocol is a general guideline for the overexpression and purification of recombinant E. coli DNA gyrase subunits.[3][8]

Workflow for DNA Gyrase Purification

Gyrase_Purification cluster_Expression Overexpression cluster_Purification Purification start Start Culture Culture E. coli with GyrA/GyrB expression vectors start->Culture end Purified GyrA and GyrB Induction Induce protein expression (e.g., with IPTG) Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell Lysis (e.g., sonication, French press) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Chromatography Dialysis Dialysis into storage buffer Chromatography->Dialysis Dialysis->end

References

chemical and physical properties of enrofloxacin monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of Enrofloxacin (B1671348) Monohydrochloride

Introduction

Enrofloxacin is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class of antibiotics.[1][2] It is widely utilized in veterinary medicine to treat a variety of bacterial infections.[3][4] Enrofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3][5] This action disrupts bacterial cell division, ultimately leading to bacterial death.[3] The bactericidal activity of enrofloxacin is concentration-dependent, with the death of susceptible bacteria occurring within 20–30 minutes of exposure.[6] This technical guide provides a comprehensive overview of the core , along with detailed experimental protocols for their determination.

Chemical and Physical Properties

The chemical and physical properties of enrofloxacin and its monohydrochloride salt are summarized below. These properties are crucial for the development of pharmaceutical formulations and for understanding the drug's behavior in biological systems.

General Properties
PropertyValueReference
Chemical Name 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride[7][8]
Synonyms BAY Vp 2674 monohydrochloride; PD160788 monohydrochloride[9]
Appearance Pale yellow, crystalline powder[8][10]
Molecular and Physicochemical Properties
PropertyValueReference
Molecular Formula C19H23ClFN3O3[7][11]
Molecular Weight 395.86 g/mol [11]
Melting Point >285°C (decomposition)[12]
pKa1 (Carboxyl Group) 5.94 - 6.06[13][14]
pKa2 (Piperazinyl Group) 7.70 - 8.70[13][14]
Isoelectric pH 7.32[13][15]
Solubility Data

The solubility of a drug is a critical factor influencing its absorption and bioavailability. Enrofloxacin is characterized by its poor aqueous solubility.[13]

SolventSolubilityConditionsReference
Water 7.14 mg/mLUltrasonic assistance needed[16]
Water 146 µg/mL25°C[13]
0.1 M Phosphate (B84403) Buffer (pH 7.4) 182 µg/mL25°C[13]
DMSO < 1 mg/mLInsoluble or slightly soluble, requires warming[16][17]
Dimethylformamide (DMF) ~10 mg/mL[17]
Ethanol ~1.7 mg/mL[13]
Propylene Glycol ~1.2 mg/mL[13]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of enrofloxacin monohydrochloride are provided below.

Determination of Solubility

This protocol describes the equilibrium solubility method.

Materials:

  • This compound

  • Selected solvents (e.g., distilled water, phosphate buffer pH 7.4, ethanol)

  • Sealed conical flasks

  • Magnetic stirrer

  • Centrifuge

  • 0.45 µm syringe filter

  • UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a sealed conical flask containing 5 mL of the chosen solvent.[13][15]

  • Maintain the flasks at a constant temperature (e.g., 25°C).[13][15]

  • Stir the contents using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).[13][15]

  • After stirring, centrifuge the solution to separate the undissolved solid.[13][15]

  • Filter the supernatant through a 0.45 µm filter to obtain a clear, saturated solution.[13][15]

  • Dilute the filtrate with the appropriate solvent to a concentration within the linear range of the UV-Vis spectrophotometer.[13][15]

  • Measure the absorbance of the diluted solution at the maximum wavelength (λmax) for enrofloxacin (approximately 271-277 nm).[15][18]

  • Calculate the concentration of the drug using a pre-established calibration curve or the Beer-Lambert law.[13][15]

  • Determine the solubility by multiplying the calculated concentration by the dilution factor.[13][15]

  • Perform the determination in triplicate to ensure accuracy.[13][15]

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis start Add excess Enrofloxacin HCl to solvent in a sealed flask stir Stir at constant temperature (e.g., 24h at 25°C) start->stir centrifuge Centrifuge the suspension stir->centrifuge filter Filter supernatant (0.45 µm filter) centrifuge->filter dilute Dilute filtrate to a known concentration filter->dilute measure Measure absorbance (UV-Vis Spectrophotometer) dilute->measure calculate Calculate solubility using Beer-Lambert law measure->calculate

Caption: Workflow for Solubility Determination

Determination of Melting Point

This protocol utilizes Synchronous Thermal Analysis (STA), which combines Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Materials:

  • This compound

  • STA instrument (DSC-TGA)

  • Aluminum oxide crucible (or other suitable sample pan)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Calibrate the STA instrument for temperature and heat flow according to the manufacturer's instructions.

  • Accurately weigh a small amount of the this compound sample into the sample crucible.

  • Place the sample crucible and a reference crucible (typically empty or containing a reference material like aluminum oxide) into the instrument.[19]

  • Set the experimental parameters. A typical heating rate is 10°C/min over a temperature range that encompasses the expected melting point (e.g., 25°C to 350°C).[19]

  • Purge the system with an inert gas, such as nitrogen, to provide a controlled atmosphere.[19]

  • Initiate the heating program. The instrument will record the heat flow to the sample compared to the reference (DSC signal) and the change in sample mass (TGA signal) as a function of temperature.

  • Analyze the resulting data. The melting point is identified as the onset or peak temperature of the endothermic event on the DSC curve.[14] The TGA curve will show if mass loss (decomposition) occurs concurrently with melting.[14][19]

Determination of pKa Values

This protocol is based on monitoring changes in NMR chemical shifts during acid-base titration.

Materials:

  • This compound

  • Deuterium oxide (D2O)

  • Deuterium chloride (DCl) solution

  • Sodium deuteroxide (NaOD) solution

  • NMR spectrometer (capable of ¹H and ¹⁵N-¹H HMBC experiments)

  • pH meter calibrated for pD measurements

Procedure:

  • Dissolve a known concentration of this compound in D2O.[20]

  • Acquire initial NMR spectra (¹H and ¹⁵N-¹H HMBC) of the solution.

  • Titrate the solution by adding small aliquots of either DCl or NaOD to incrementally change the pD.[20]

  • After each addition of titrant, mix the solution thoroughly and measure the pD using a calibrated pH meter.[20] Convert the measured pD to pH if necessary (pH ≈ pD - 0.4).

  • Acquire ¹H and/or ¹⁵N-¹H HMBC spectra at each pD point.

  • Monitor the chemical shifts of specific protons or nitrogen atoms that are sensitive to the protonation state of the carboxyl and piperazinyl functional groups.

  • Plot the change in chemical shift (δ) versus the pD.

  • Fit the resulting titration curves to the Henderson-Hasselbalch equation or a suitable theoretical model to calculate the pKa values for each ionizable group.[20]

Mechanism of Action Signaling Pathway

Enrofloxacin exerts its antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[1][5] These enzymes are crucial for managing DNA topology during replication. Enrofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[1][21] This prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, inhibition of DNA replication, and ultimately, cell death.[1][5][21]

G Enrofloxacin Mechanism of Action cluster_drug Drug cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome enro Enrofloxacin complex Enzyme-DNA Complex Formation enro->complex Binds to gyrase DNA Gyrase / Topoisomerase IV gyrase->complex dna Bacterial DNA dna->complex cleavage DNA Cleavage complex->cleavage religation DNA Re-ligation complex->religation Blocks cleavage->religation Normal Process inhibition Inhibition of DNA Synthesis cleavage->inhibition Leads to (DSBs) replication DNA Replication religation->replication death Bacterial Cell Death inhibition->death

References

Enrofloxacin Monohydrochloride: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of enrofloxacin (B1671348) monohydrochloride in water and various organic solvents. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and factors influencing solubility to support research and development efforts.

Quantitative Solubility Data

The solubility of enrofloxacin and its salts is a critical parameter in formulation development, analytical method design, and understanding its pharmacokinetic behavior. The following tables summarize the available quantitative solubility data for enrofloxacin monohydrochloride and the base form, enrofloxacin, in various solvents.

Table 1: Solubility of this compound

SolventSolubilityTemperatureMethodCitation
Water (H₂O)7.14 mg/mLNot SpecifiedUltrasonic[1][2]
Dimethyl Sulfoxide (DMSO)< 1 mg/mL (insoluble or slightly soluble)Not SpecifiedUltrasonic, warming, heat to 60°C[1]

Table 2: Solubility of Enrofloxacin (Base)

SolventSolubilityTemperatureCitation
Water0.146 mg/mL (146 µg/mL)25°C[3][4]
Water0.23 g/L (0.23 mg/mL)Not Specified[5]
Dimethyl Sulfoxide (DMSO)~1 mg/mL (warmed)Not Specified[6]
Dimethylformamide (DMF)~10 mg/mLNot Specified[6]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLNot Specified[6]
EthanolSolubility increases with temperature303.15 to 321.05 K[7]
2-PropanolSolubility increases with temperature303.15 to 321.05 K[7]
AcetonitrileSolubility increases with temperature303.15 to 321.05 K[7]
Acetic EtherSolubility increases with temperature303.15 to 321.05 K[7]

Table 3: Qualitative Solubility of Enrofloxacin Hydrochloride

SolventSolubility Description
WaterSparingly soluble or freely soluble[8][9][10]
MethanolVery slightly soluble[9][10]
EthanolVery slightly soluble[9]
ChloroformPractically insoluble[9][10]
Hydroxide TSSparingly soluble[10]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical sciences. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of compounds like this compound.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[11]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial.[11] It is crucial to ensure a solid excess remains to confirm saturation.

  • Equilibration: Agitate the flasks at a constant temperature using a shaker or orbital incubator. The equilibration time can be 24 hours or longer to ensure thermodynamic equilibrium is achieved.[12][13]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. A 0.45 µm filter is commonly used.[14]

  • Quantification: Analyze the concentration of this compound in the clear supernatant. This can be done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[13][15]

  • Data Reporting: The solubility is typically reported in units such as mg/mL or g/L at the specified temperature.

Potentiometric Titration Method

Potentiometric titration is a useful method for determining the solubility of ionizable compounds.[16][17]

Principle: This method involves the titration of a solution containing the compound of interest with an acid or base. The change in pH or potential is monitored, and the solubility can be determined from the titration curve, particularly for compounds with pH-dependent solubility.

Detailed Protocol:

  • Instrument Setup: Calibrate a pH meter or potentiometer with standard buffer solutions.

  • Sample Preparation: Prepare a suspension of this compound in water or a suitable buffer.

  • Titration: Titrate the suspension with a standardized solution of a strong acid or base. Record the pH or potential at regular intervals of titrant addition.

  • Data Analysis: Plot the pH or potential as a function of the volume of titrant added. The solubility can be calculated from the inflection points on the titration curve, which correspond to the equivalence points. This method allows for the determination of the intrinsic solubility and pKa values.[16][17]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of enrofloxacin.

G Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent in a sealed flask equil1 Agitate at constant temperature (e.g., 24h) prep1->equil1 prep2 Ensure sufficient solid for saturation equil2 Allow suspension to settle equil1->equil2 sep1 Centrifuge or filter the suspension equil2->sep1 sep2 Collect the clear supernatant sep1->sep2 quant1 Analyze supernatant concentration (e.g., HPLC, UV-Vis) sep2->quant1 quant2 Report solubility in mg/mL or g/L quant1->quant2

Caption: Workflow for determining solubility via the shake-flask method.

G Factors Influencing Enrofloxacin Solubility cluster_factors Influencing Factors center Enrofloxacin Solubility pH pH of the Medium pH->center temp Temperature temp->center solvent Solvent Polarity solvent->center salt Salt Form (e.g., HCl) salt->center cosolvents Co-solvents cosolvents->center surfactants Surfactants surfactants->center

Caption: Key factors that modulate the solubility of enrofloxacin.

References

An In-depth Technical Guide to the Synthesis and Purification of Enrofloxacin Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of enrofloxacin (B1671348) monohydrochloride, a widely used fluoroquinolone antibiotic in veterinary medicine. This document outlines the primary synthetic pathways, details purification protocols, and presents quantitative data to support experimental design and process optimization. Furthermore, it includes visualizations of the synthesis workflow and the compound's mechanism of action to facilitate a deeper understanding.

Synthesis of Enrofloxacin Monohydrochloride

The most common industrial synthesis of enrofloxacin involves a nucleophilic substitution reaction. This process is typically followed by conversion to its monohydrochloride salt to improve its solubility and bioavailability.

Synthesis of Enrofloxacin Base

The foundational step is the synthesis of the enrofloxacin base. The primary route involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with N-ethylpiperazine.

A general experimental protocol is as follows:

  • A mixture of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and N-ethylpiperazine is prepared.

  • A catalyst, such as nano iron oxide on ZrO2-coated sulfonic acid (n-FZSA), can be added to the mixture.[1]

  • The reaction is typically carried out in a solvent, with water being a common choice.[1]

  • The mixture is heated under reflux.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[1]

  • Upon completion, the catalyst is separated (e.g., using an external magnet if a magnetic catalyst is used) and washed with a solvent like hot ethanol.[1]

  • The reaction mixture is then cooled to room temperature, allowing the enrofloxacin base to precipitate.

  • The solid product is collected by filtration.

This process has been reported to achieve high yields, in some cases up to 96%.[2]

Conversion to this compound

The synthesized enrofloxacin base is then converted to its monohydrochloride salt.

A general experimental protocol is as follows:

  • The crude enrofloxacin solid is dissolved in dilute hydrochloric acid.[3]

  • The pH of the solution is then adjusted with an alkali to a range of 7.2-7.3 to precipitate the crude product.[3]

  • The resulting solid is collected by filtration to yield the crude this compound.

  • Further purification is then carried out, typically through recrystallization.

The yield for the formation of enrofloxacin hydrochloride can range from 10% to 90%, depending on the specific conditions and subsequent purification steps.[4]

Synthesis Workflow Diagram

Synthesis_Workflow A Starting Materials: - 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - N-ethylpiperazine B Reaction: - Solvent (e.g., Water) - Catalyst (optional) - Reflux A->B C Precipitation of Enrofloxacin Base B->C D Filtration C->D E Enrofloxacin Base (Crude) D->E F Dissolution in dilute HCl E->F G pH Adjustment (Precipitation) F->G H Filtration G->H I Enrofloxacin HCl (Crude) H->I J Purification (Recrystallization/ Chromatography) I->J K Pure Enrofloxacin Monohydrochloride J->K

Caption: General workflow for the synthesis of this compound.

Purification Methods

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. The two primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical for successful purification.

Experimental Protocol:

  • Solvent Selection: Identify a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include methanol (B129727) and ethanol.[1][2]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be used to promote crystal formation.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the final product under a vacuum.

Column Chromatography

Column chromatography is employed for more challenging separations or to achieve higher purity.

Experimental Protocol:

  • Column Packing: Prepare a chromatography column with a suitable stationary phase, such as silica (B1680970) gel or neutral alumina. To prevent streaking due to the basic nature of the piperazine (B1678402) ring, the silica gel can be pre-treated with a 1% triethylamine (B128534) solution in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by introducing a more polar solvent (e.g., methanol).

  • Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following tables summarize quantitative data related to the synthesis and analysis of enrofloxacin and its salts.

Table 1: Synthesis Yields

ProductSynthesis MethodReported YieldReference
Enrofloxacin BaseReaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine96%[2]
Enrofloxacin HydrochlorideFormation from enrofloxacin base10-90%[4]
Enrofloxacin MesylateReaction of enrofloxacin with mesylate94.41%[5]

Table 2: Analytical HPLC Methods for Enrofloxacin

ColumnMobile PhaseFlow RateDetection WavelengthReference
C18 (250 mm x 4.6 mm, 5 µm)Acetonitrile:Water (80:20 v/v)1.0 ml/min270 nm[6]
C18 (75 mm, 4.6 mm, 5 µm)Phosphate buffer (pH 3.0):Ethanol (90:10 v/v)1.0 ml/min254 nm[7]
Nova Pak C180.02M Phosphate buffer:Acetonitrile (85:15 v/v)Not specifiedExcitation: 280 nm, Emission: 450 nm[8]
C18 (10 µm, 250 mm x 4.6 mm)2.18% KH2PO4 (pH 2.4):Acetonitrile (80:20 v/v)1.2 ml/min294 nm[9]

Table 3: Recovery and Detection Limits from HPLC Analysis

Analytical MethodAccuracy/RecoveryLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-Fluorescence97-104%10 ng/gNot specified[8]
RP-HPLC99.1-101.8%Not specifiedNot specified
RP-HPLCNot specified0.001 µg/ml0.03 µg/ml
HPLC-UV92.39-125.88% (in liver tissue)6.66 µg/g (in liver tissue)22.2 µg/g (in liver tissue)[10]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Enrofloxacin exerts its bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[3][11] These enzymes are crucial for managing DNA topology during replication, recombination, and transcription.[11]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary for the unwinding of the DNA double helix during replication.[3]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of replicated daughter chromosomes, allowing them to segregate into daughter cells during cell division.[3]

Enrofloxacin binds to the complex formed between these enzymes and the bacterial DNA.[3] This binding stabilizes a state where the DNA is cleaved, preventing the enzymes from religating the DNA strands.[3] The accumulation of these DNA breaks disrupts DNA replication and ultimately leads to bacterial cell death.[3][11]

Mechanism of Action Diagram

MoA cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Enrofloxacin DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase acts on TopoIV Topoisomerase IV DNA->TopoIV acts on Unwinding DNA Unwinding & Supercoiling Management Gyrase->Unwinding ComplexG Enrofloxacin-Gyrase-DNA Complex Formation Gyrase->ComplexG Decatenation Chromosome Decatenation TopoIV->Decatenation ComplexT Enrofloxacin-TopoIV-DNA Complex Formation TopoIV->ComplexT Replication Successful DNA Replication Unwinding->Replication Decatenation->Replication Enrofloxacin Enrofloxacin Enrofloxacin->ComplexG Enrofloxacin->ComplexT Cleavage Stabilization of Cleaved DNA ComplexG->Cleavage ComplexT->Cleavage Inhibition Inhibition of DNA Re-ligation Cleavage->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Enrofloxacin's mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

References

Unveiling the Solid-State Architecture of Enrofloxacin Monohydrochloride Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of enrofloxacin (B1671348) monohydrochloride dihydrate (C₁₉H₂₃FN₃O₃⁺·Cl⁻·2H₂O), a crucial fluoroquinolone antibiotic. A comprehensive understanding of its solid-state properties is paramount for drug development, formulation, and ensuring therapeutic efficacy. This document summarizes the key crystallographic data, details the experimental protocols for its characterization, and visualizes the analytical workflow.

Crystallographic Data Summary

The crystal structure of enrofloxacin monohydrochloride dihydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c. The asymmetric unit is notably complex, containing two independent monocations of protonated enrofloxacin, two chloride anions, and four water molecules.[1][2][3][4][5] This arrangement highlights the intricate network of interactions governing the crystal packing.

Key crystallographic data are summarized in the table below for easy reference and comparison.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.1874 (3)
b (Å) 21.1475 (8)
c (Å) 26.5106 (10)
α (°) 90
β (°) 91.407 (4)
γ (°) 90
Volume (ų) 4028.3 (3)
Z 8
Temperature (K) 130
Radiation type Mo Kα
μ (mm⁻¹) 0.24
Crystal size (mm) 0.47 × 0.14 × 0.04

Table 1: Unit Cell Parameters for this compound Dihydrate.[3][4][5]

Molecular and Crystal Structure Insights

In the crystalline state, the piperazinium rings of both independent enrofloxacin cations adopt a stable chair conformation.[2][3][4] The dihedral angles between the cyclopropyl (B3062369) ring and the quinoline (B57606) ring system are 56.55 (2)° and 51.11 (2)°.[2][3][4]

The crystal structure is stabilized by a robust network of hydrogen bonds. An intramolecular O—H···O hydrogen bond is present in each enrofloxacin cation.[2][3][4] Furthermore, the components are interconnected through intermolecular O—H···Cl, N—H···Cl, and O—H···O hydrogen bonds.[1][2][3] A notable π–π stacking interaction is also observed between the benzene (B151609) rings of adjacent molecules, with a centroid–centroid distance of 3.6726 (13) Å, contributing to the formation of a three-dimensional supramolecular array.[1][2][3][4]

Experimental Protocols

This section details the methodologies employed for the synthesis, crystallization, and characterization of this compound dihydrate.

Synthesis and Crystallization

Single crystals of this compound dihydrate suitable for X-ray diffraction were obtained by the slow evaporation method. A saturated solution was prepared by dissolving enrofloxacin in a mixture of water, ethanol, and acetone (B3395972) (3:2:1 v/v/v).[3][4] The solution was allowed to evaporate at room temperature over a period of one month, yielding diffraction-quality crystals.[3][4]

Single-Crystal X-ray Diffraction (SCXRD)

The crystallographic data were collected on a diffractometer using Mo Kα radiation at a temperature of 130 K.[3][4][5] Data reduction and absorption correction were performed using appropriate software. The structure was solved using direct methods and refined by least-squares minimization. Hydrogen atoms of the hydroxyl and amine groups were located in a difference map and refined with bond-length restraints, while other hydrogen atoms were placed in geometrically idealized positions.[4]

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction (XRPD) is a vital technique for phase identification and purity analysis of bulk crystalline materials. For enrofloxacin and its derivatives, XRPD patterns are typically recorded using a powder diffractometer with Cu Kα radiation. The samples are scanned over a specific 2θ range to obtain a characteristic diffraction pattern.

Further Characterization

In addition to X-ray diffraction techniques, the synthesized compound was further characterized by:

  • Mass Spectrometry: To confirm the presence of the chloride ion and the molecular weight of the enrofloxacin cation.[3][5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the protonation state of the enrofloxacin molecule.

  • Thermal Analysis (DSC/TGA): To investigate the thermal stability and dehydration processes of the crystalline solid.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the crystal structure analysis of this compound dihydrate.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Structural & Physicochemical Analysis cluster_data Data Processing & Interpretation start Start dissolution Dissolve Enrofloxacin in Water:Ethanol:Acetone (3:2:1) start->dissolution evaporation Slow Evaporation (Room Temperature, 1 Month) dissolution->evaporation crystals Obtain Single Crystals evaporation->crystals scxrd Single-Crystal X-ray Diffraction (SCXRD) crystals->scxrd xrpd X-ray Powder Diffraction (XRPD) crystals->xrpd ms Mass Spectrometry crystals->ms ftir FTIR Spectroscopy crystals->ftir thermal Thermal Analysis (DSC/TGA) crystals->thermal structure_solution Structure Solution & Refinement scxrd->structure_solution data_analysis Data Analysis & Interpretation structure_solution->data_analysis final_structure Final Crystal Structure data_analysis->final_structure

Experimental workflow for crystal structure analysis.

References

The Antibacterial Spectrum of Enrofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antibacterial spectrum of enrofloxacin (B1671348), a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. It details the drug's mechanism of action, quantitative efficacy against a broad range of pathogens, and the standardized experimental protocols used for its evaluation.

Introduction

Enrofloxacin, a member of the fluoroquinolone class of carboxylic acid derivatives, is a concentration-dependent bactericidal agent with a broad spectrum of activity.[1][2] It is effective against a wide array of Gram-negative and Gram-positive bacteria, as well as atypical pathogens like Mycoplasma species.[2][3] Its mechanism of action, rapid absorption, and wide distribution into tissues make it a critical tool for treating various bacterial infections in animals, including those of the respiratory, urinary, digestive, and dermal systems.[4][5][6][7]

Mechanism of Action

Enrofloxacin's bactericidal activity is achieved through the inhibition of essential bacterial enzymes that control DNA topology: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][8]

  • In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for DNA replication and transcription.[8][9]

  • In Gram-positive bacteria , the primary target is topoisomerase IV, which is vital for the separation of replicated daughter chromosomes during cell division.[8]

Enrofloxacin binds to the complex formed between these enzymes and the bacterial DNA.[3][10] This binding stabilizes a transient state where the DNA is cleaved, preventing the enzyme from resealing the break.[8] The accumulation of these DNA strand breaks, coupled with the halt of DNA processing, leads to rapid bacterial cell death, typically within 20-30 minutes of exposure.[1][8]

Enrofloxacin Mechanism of Action cluster_0 Bacterial Cell Enro Enrofloxacin Enzyme_Complex DNA Gyrase / Topoisomerase IV -DNA Complex Enro->Enzyme_Complex Binds to Cleavage Stabilization of Cleaved DNA Complex Enzyme_Complex->Cleavage DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death Inhibition Inhibition Inhibition->DNA_Replication Cleavage->Cell_Death Leads to Cleavage->Inhibition

Caption: Mechanism of action of enrofloxacin targeting bacterial DNA synthesis.

Spectrum of Antibacterial Activity

Enrofloxacin is characterized by its broad-spectrum activity, covering a wide range of clinically relevant veterinary pathogens.[11][12][13] However, its efficacy varies between different groups of bacteria. It is particularly effective against Gram-negative bacteria but generally less active against Gram-positive cocci and most anaerobic bacteria.[7][14]

Enrofloxacin_Spectrum A Enrofloxacin Spectrum B Gram-Negative Bacteria (High Activity) A->B C Gram-Positive Bacteria (Variable Activity) A->C D Atypical Pathogens A->D E Anaerobic Bacteria (Poor Activity) A->E B1 Enterobacteriaceae (E. coli, Salmonella, Klebsiella) B->B1 B2 Pseudomonas aeruginosa B->B2 B3 Pasteurella spp. B->B3 B4 Proteus spp. B->B4 C1 Staphylococcus spp. (incl. methicillin-resistant strains) C->C1 C2 Streptococcus spp. (Limited Activity) C->C2 C3 Enterococcus spp. (Often Resistant) C->C3 D1 Mycoplasma spp. D->D1 D2 Chlamydia spp. D->D2

Caption: Overview of enrofloxacin's antibacterial spectrum.

Gram-Negative Bacteria

Enrofloxacin demonstrates excellent activity against most Gram-negative bacteria, which is a key feature of its clinical utility.[11][14] It is highly effective against:

  • Enterobacteriaceae : Including Escherichia coli, Salmonella spp., Klebsiella spp., Proteus spp., and Enterobacter spp.[1][8][14]

  • Pseudomonas aeruginosa [1][14]

  • Pasteurella multocida [8]

  • Haemophilus spp. [14]

  • Campylobacter spp. [1]

Gram-Positive Bacteria

The activity of enrofloxacin against Gram-positive bacteria is more variable.

  • Effective : It is generally effective against Staphylococcus species, including some penicillinase-producing and methicillin-resistant strains (S. aureus, S. intermedius).[1][5][14]

  • Limited/Deficient Activity : It is not as effective against Gram-positive cocci like Enterococcus faecalis and Enterococcus faecium, and its activity against Streptococcus species is limited.[5][8][14]

Atypical and Other Bacteria

Enrofloxacin is effective against several atypical pathogens that lack a cell wall and are resistant to many other classes of antibiotics.

  • Mycoplasma spp. [1][2]

  • Chlamydia trachomatis [1]

  • Brucella spp. [1]

Quantitative Efficacy Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The tables below summarize the MIC values for enrofloxacin against common veterinary pathogens.

Table 1: Enrofloxacin MIC Values for Gram-Negative Bacteria

Bacterial Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Escherichia coli 0.022 - 0.03 0.05 16.21
Salmonella typhimurium ≤ 0.125 - 1.0 0.25 -
Pseudomonas aeruginosa 0.05 - >8 - -
Klebsiella spp. ≤ 0.03 - 2 - -
Proteus mirabilis ≤ 0.015 - 0.25 - -
Pasteurella multocida <0.015 - 0.03 - -

| Enterobacter spp. | ≤ 0.015 - 0.5 | - | - |

Data compiled from sources:[1][9][15][16][17]

Table 2: Enrofloxacin MIC Values for Gram-Positive Bacteria

Bacterial Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Staphylococcus aureus 0.0925 - 64 - -
Staphylococcus spp. 0.06 - 1 - -
Streptococcus spp. (alpha-hemolytic) 0.25 - 4 - -

| Enterococcus spp. | 0.25 - 8 | - | - |

Data compiled from sources:[1][15]

Note: MIC values can vary significantly based on the isolate, geographic location, and testing methodology.

Mechanisms of Resistance

Bacterial resistance to enrofloxacin is a growing concern and typically arises from one or more of the following mechanisms:[3]

  • Target-Site Mutations : Chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, or parE genes, which encode the subunits of DNA gyrase and topoisomerase IV. These mutations alter the drug's binding site, reducing its affinity and efficacy.[18]

  • Reduced Intracellular Concentration : This is achieved by either overexpressing chromosomally-encoded efflux pumps (which actively transport the drug out of the cell) or by decreasing the expression of outer membrane porins, limiting drug entry.[3][18][19]

  • Plasmid-Mediated Quinolone Resistance (PMQR) : Bacteria can acquire resistance genes on mobile genetic elements like plasmids.[18] These genes may encode Qnr proteins that protect the target enzymes, an enzyme (AAC(6')-Ib-cr) that modifies and inactivates enrofloxacin, or plasmid-encoded efflux pumps.[3][18]

Experimental Protocols

Standardized protocols are essential for the accurate determination of antibacterial activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[20][21]

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This is considered a gold-standard method for quantitative susceptibility testing.[20]

Principle: A standardized suspension of bacteria is tested against serial twofold dilutions of enrofloxacin in a liquid growth medium. The MIC is the lowest concentration that completely inhibits visible bacterial growth after a defined incubation period.

Detailed Methodology:

  • Preparation of Enrofloxacin Stock Solution: Prepare a stock solution of enrofloxacin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the enrofloxacin stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This results in wells containing 50 µL of varying drug concentrations.

  • Inoculum Preparation:

    • From an overnight culture on an agar (B569324) plate, select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]

    • Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[20]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. This brings the final volume in each well to 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Seal the plates and incubate at 35-37°C for 16-24 hours in ambient air.[20]

  • Reading Results: The MIC is determined as the lowest concentration of enrofloxacin at which there is no visible turbidity (bacterial growth).

MIC_Workflow start Start prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate 2. Prepare Enrofloxacin Dilutions in 96-Well Plate prep_inoculum->prep_plate inoculate 3. Inoculate Plate with Bacterial Suspension prep_plate->inoculate incubate 4. Incubate Plate (37°C, 16-24h) inoculate->incubate read_mic 5. Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via the broth microdilution method.

Time-Kill Assay Protocol

Principle: This dynamic assay measures the rate of bacterial killing by an antibiotic over time. It provides information on whether an agent is bactericidal or bacteriostatic and the concentration-dependency of its effect.

General Methodology:

  • Prepare tubes of broth containing enrofloxacin at various concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) and a growth control tube without the antibiotic.[17]

  • Inoculate all tubes with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Incubate all tubes at 37°C, typically with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.[17]

  • Perform serial dilutions of the aliquot in sterile saline and plate onto appropriate agar plates to determine the viable bacterial count (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

Principle: The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Fluoroquinolones like enrofloxacin exhibit a significant PAE.[1]

General Methodology:

  • Expose a bacterial culture in the logarithmic growth phase to a specific concentration of enrofloxacin (e.g., 10x MIC) for a short period (e.g., 1-2 hours).

  • Remove the antibiotic from the culture medium. This is typically done by centrifugation, washing the bacterial pellet with fresh medium, and resuspending, or by significant dilution (e.g., 1:1000) into fresh, drug-free medium.

  • Monitor the growth of the previously exposed bacteria and a control culture (not exposed to the antibiotic) by measuring viable counts at regular intervals.

  • The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the viable count of the test culture to increase by 1-log₁₀ above the count observed immediately after drug removal, and 'C' is the corresponding time for the unexposed control culture.

References

The Pharmacokinetics and Metabolism of Enrofloxacin in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin (B1671348), a fluoroquinolone antibiotic developed exclusively for veterinary use, is a cornerstone in the management of bacterial infections in poultry. Its broad spectrum of activity against Gram-negative and Gram-positive bacteria, coupled with favorable pharmacokinetic properties, has led to its widespread use in treating respiratory, enteric, and systemic infections.[1][2] A thorough understanding of its pharmacokinetic profile and metabolic fate within different poultry species is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and safeguarding food safety by minimizing drug residues. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of enrofloxacin in poultry, with a focus on data-driven insights and detailed experimental methodologies.

Pharmacokinetic Profile of Enrofloxacin in Poultry

The pharmacokinetic behavior of enrofloxacin in poultry is characterized by rapid absorption and extensive distribution to various tissues.[1][3] The drug is available in oral and parenteral formulations, with oral administration through drinking water being a common route for mass medication in commercial poultry operations.[4]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of enrofloxacin in broiler chickens and turkeys following various routes of administration. These values can vary based on factors such as age, health status, and specific experimental conditions.

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Broiler Chickens

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)t½β (h)Bioavailability (F%)Reference
Oral50.99212.5-13.7 (MRT)80.1[5]
Oral102.44 ± 0.061.64 ± 0.0414.23 ± 0.4664.0 ± 0.2[6][7]
Oral101.61 ± 0.20328.391 ± 0.31278.96 ± 6.728[8]
Oral101.79 ± 0.28328.458 ± 0.90688.94 ± 10.89[8]
Oral101.35424.76 ± 3.67-[9]
Oral102.061.84-77.3[10]
Oral101.5351.013.2-[11]
Intravenous5--12.5-13.7 (MRT)-[5]
Intravenous10--10.29 ± 0.45-[6][7]
Intramuscular52.01112.5-13.7 (MRT)-[5]
Intramuscular10--4.0687.5[3][12]
Subcutaneous10--4.4880.8[3][12]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½β: Elimination half-life; MRT: Mean Residence Time. Values are presented as mean ± standard error or as a range where applicable.

Table 2: Pharmacokinetic Parameters of Enrofloxacin in Turkeys

Route of AdministrationDose (mg/kg)SexCmax (µg/mL)F (%)Reference
Oral10Male-79.61[13]
Oral10Female-77.83[13]
Intravenous10Male--[13]
Intravenous10Female--[13]

Cmax: Maximum plasma concentration; F: Bioavailability. Note: Detailed Cmax and Tmax values for oral administration in turkeys were not specified in the cited study.

Metabolism of Enrofloxacin

The primary metabolic pathway for enrofloxacin in poultry is de-ethylation to its active metabolite, ciprofloxacin (B1669076).[1][6][7][14] This biotransformation occurs mainly in the liver.[1] Ciprofloxacin itself possesses significant antibacterial activity, contributing to the overall therapeutic effect of enrofloxacin administration. The extent of this metabolism can be assessed by the ratio of the Area Under the Curve (AUC) of ciprofloxacin to that of enrofloxacin.

In turkeys, the ratio of ciprofloxacin AUC to enrofloxacin AUC was found to be 4.4% in males and 6.84% in females after intravenous administration.[13] Following oral administration in turkeys, higher serum concentrations of ciprofloxacin were observed in females.[13] In broiler chickens, the plasma level of ciprofloxacin was calculated to be 4.9% of the enrofloxacin level based on the ratio of their respective mean AUCs.[9]

Metabolism Enrofloxacin Enrofloxacin Liver Liver Enrofloxacin->Liver Hepatic Metabolism Ciprofloxacin Ciprofloxacin Liver->Ciprofloxacin De-ethylation

Metabolic conversion of enrofloxacin to ciprofloxacin in the liver.

Experimental Protocols

The following section outlines a generalized experimental protocol for conducting a pharmacokinetic study of enrofloxacin in poultry, based on methodologies reported in the scientific literature.

Animal Model and Housing
  • Species: Broiler chickens (e.g., Ross, Cobb) or turkeys of a specific age and weight range.[4][5]

  • Health Status: Clinically healthy birds, acclimatized to the experimental conditions for a period of at least one week prior to the study.[15]

  • Housing: Housed in pens with controlled temperature, humidity, and lighting, with ad libitum access to feed and water. Feed should be antibiotic-free.[15]

Drug Administration
  • Formulation: Commercially available enrofloxacin oral solution or injectable formulation.

  • Dose: A predetermined dose, typically ranging from 5 to 10 mg/kg body weight.[3][5]

  • Routes of Administration:

    • Oral (p.o.): Administered directly into the crop using a gavage tube to ensure accurate dosing.[8]

    • Intravenous (i.v.): Administered into a wing vein (e.g., brachial vein).[5]

    • Intramuscular (i.m.): Injected into the pectoral muscle.[5]

    • Subcutaneous (s.c.): Injected under the skin of the neck.[12]

Blood Sampling
  • Sampling Sites: Blood samples are typically collected from the jugular vein or a wing vein.[5]

  • Sampling Time Points: A series of blood samples are collected at predetermined time intervals post-drug administration. A typical schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours.[5]

  • Sample Processing: Blood is collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.

Analytical Methodology
  • Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is a commonly used method for the quantification of enrofloxacin and ciprofloxacin in plasma and tissues.[1][16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[17]

  • Sample Preparation: This typically involves a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.[16][17]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[1][17]

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][17]

    • Detection: Fluorescence detection with excitation and emission wavelengths typically around 280 nm and 450 nm, respectively.[1]

Pharmacokinetic Analysis
  • The plasma concentration-time data for each bird is analyzed using non-compartmental or compartmental pharmacokinetic models with the aid of specialized software (e.g., WinNonlin).[8][9]

  • Key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½β), and bioavailability (F) are calculated.

ExperimentalWorkflow cluster_prestudy Pre-Study cluster_study Study Execution cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) DrugAdmin Drug Administration (Oral, IV, IM, SC) Acclimatization->DrugAdmin BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation Storage Sample Storage (-20°C) PlasmaSeparation->Storage SamplePrep Sample Preparation (Extraction) Storage->SamplePrep HPLC HPLC or LC-MS/MS Analysis SamplePrep->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis

A typical experimental workflow for a poultry pharmacokinetic study.

Residue Depletion

The depletion of enrofloxacin and its metabolite ciprofloxacin from edible tissues is a critical consideration for ensuring food safety. Studies have shown that these residues can persist in various tissues, with the liver often exhibiting the slowest depletion rate.[18] Withdrawal times are established based on the time it takes for residue levels to fall below the maximum residue limits (MRLs) set by regulatory authorities. It is important to note that residues can also accumulate in non-edible tissues such as feathers, which can be a potential source of environmental contamination.[4][18]

Conclusion

The pharmacokinetic profile of enrofloxacin in poultry is well-characterized, demonstrating good absorption, wide distribution, and a rate of elimination that allows for effective therapeutic concentrations to be maintained with appropriate dosing regimens. The metabolism to ciprofloxacin contributes to its overall antibacterial efficacy. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this important veterinary antibiotic. A thorough understanding of these principles is essential for the responsible and effective use of enrofloxacin in poultry production, ultimately contributing to both animal health and public safety.

References

In Vitro Toxicological Profile of Enrofloxacin Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of enrofloxacin (B1671348) monohydrochloride, a widely used fluoroquinolone antibiotic in veterinary medicine.[1] The following sections detail its cytotoxic and genotoxic effects, the underlying molecular mechanisms, and standardized protocols for its toxicological assessment.

Cytotoxicity of Enrofloxacin

Enrofloxacin has been shown to exert cytotoxic effects in a variety of eukaryotic cell types in a dose- and time-dependent manner.[2][3] The primary mechanisms underlying its cytotoxicity involve the inhibition of cell proliferation and the induction of apoptosis.[2][3]

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of enrofloxacin in different cell lines, providing a comparative measure of its cytotoxic potential.

Cell LineOrganismCell TypeIC50 ValueExposure TimeAssay
Loach fin cellsLoachFibroblast~512.5 mg/L (1296.2 µM)Not SpecifiedNot Specified
Canine tendon cellsDogTenocyte>200 µg/mL4 daysXTT
Canine chondrocytesDogChondrocyte>200 µg/mL4 daysXTT
THLE-2HumanHepatocyte13.11 µg/L72 hoursCCK-8
Bovine peripheral lymphocytesCowLymphocyteCytotoxic at 50, 100, and 150 µg/mL24 hoursMTT
Bovine cumulus cellsCowCumulus cellCytotoxic at 150 µg/mL24 hoursMTT

Genotoxicity of Enrofloxacin

Enrofloxacin exhibits genotoxic potential, inducing DNA damage and chromosomal aberrations in various cell types.[4][5] This is a critical consideration in the safety assessment of the drug.

Quantitative Genotoxicity Data

The table below presents a summary of the genotoxic effects of enrofloxacin observed in different in vitro studies.

Cell LineOrganismEffectConcentrationAssay
Bovine peripheral lymphocytesCowIncreased DNA damage50, 100, 150 µg/mLComet Assay
Bovine peripheral lymphocytesCowIncreased micronuclei frequency50, 100 µg/mLMicronucleus Test
Human lymphocytesHumanChromosomal aberrations (breaks, gaps)Not SpecifiedNot Specified
Canine tendon cellsDogDNA fragmentation200 µg/mLNot Specified
Canine chondrocytesDogDNA fragmentation200 µg/mLNot Specified

Mechanisms of Enrofloxacin-Induced Toxicity

The toxicity of enrofloxacin is primarily mediated through the induction of apoptosis and oxidative stress.

Apoptosis Induction

Enrofloxacin has been demonstrated to induce apoptosis through the mitochondrial pathway.[4][6] This involves changes in mitochondrial morphology, the formation of the apoptosome, and the activation of executive caspases.[4]

Enrofloxacin Enrofloxacin Mitochondrion Mitochondrion Enrofloxacin->Mitochondrion Induces stress Apoptosome Apoptosome Formation Mitochondrion->Apoptosome Releases cytochrome c Caspases Executive Caspases (e.g., Caspase-3) Apoptosome->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Enrofloxacin-induced mitochondrial pathway of apoptosis.
Oxidative Stress

The generation of reactive oxygen species (ROS) and subsequent oxidative stress is another key mechanism of enrofloxacin toxicity.[2][7] This can lead to cellular damage and contribute to both cytotoxicity and genotoxicity. Enrofloxacin administration has been shown to increase levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decrease the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[7]

cluster_0 Cell Culture and Treatment cluster_1 Biochemical Assays cluster_2 Data Analysis A Seed cells in culture plates B Treat with Enrofloxacin (various concentrations) A->B C Measure ROS levels (e.g., DCFH-DA assay) B->C D Measure lipid peroxidation (e.g., MDA assay) B->D E Measure antioxidant enzyme activity (e.g., SOD, CAT assays) B->E F Quantify and compare with control C->F D->F E->F

Workflow for in vitro assessment of oxidative stress.

Experimental Protocols

The following are detailed methodologies for key in vitro toxicology assays used to evaluate the effects of enrofloxacin.

MTT Assay for Cytotoxicity

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[8][9]

Materials:

  • 96-well plates

  • Cell culture medium

  • Enrofloxacin monohydrochloride stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of enrofloxacin in a cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the enrofloxacin dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]

Materials:

  • Microscope slides

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Harvest cells after treatment with enrofloxacin.

  • Mix a small aliquot of the cell suspension with low melting point agarose.

  • Pipette the cell-agarose mixture onto a microscope slide and allow it to solidify.

  • Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

  • Neutralize and stain the DNA.

  • Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software.

In Vitro Micronucleus Test for Genotoxicity

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[13][14]

Materials:

  • Cell culture flasks or plates

  • This compound stock solution

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope

Procedure:

  • Culture cells and treat them with various concentrations of enrofloxacin for a period that allows for at least one cell division.

  • Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.

  • Harvest the cells and fix them onto microscope slides.

  • Stain the slides to visualize the nuclei and micronuclei.

  • Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) under a microscope.

  • Compare the frequency of micronuclei in treated cells to that in untreated control cells.

Conclusion

The in vitro toxicological profile of this compound indicates clear evidence of cytotoxicity and genotoxicity across various cell types. The primary mechanisms of toxicity involve the induction of apoptosis via the mitochondrial pathway and the generation of oxidative stress. The standardized protocols provided in this guide offer a framework for the consistent and reliable assessment of these toxicological endpoints. A thorough understanding of this profile is essential for researchers, scientists, and drug development professionals to ensure the safe and effective use of this important veterinary antibiotic.

References

Enrofloxacin Monohydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of enrofloxacin (B1671348) monohydrochloride, a fluoroquinolone antibiotic with broad-spectrum activity. This document details its chemical and physical properties, mechanism of action, and key experimental protocols relevant to its study and application in research and drug development.

Core Compound Information

Enrofloxacin monohydrochloride is the hydrochloride salt of enrofloxacin, a synthetic chemotherapeutic agent. It belongs to the fluoroquinolone class of antibiotics and is widely used in veterinary medicine.

Physicochemical and Identity Properties

The fundamental chemical and physical properties of enrofloxacin and its monohydrochloride form are summarized below for easy reference.

PropertyValue (this compound)Value (Enrofloxacin Free Base)
CAS Number 93106-59-393106-60-6
Molecular Formula C₁₉H₂₃ClFN₃O₃[1]C₁₉H₂₂FN₃O₃
Molecular Weight 395.86 g/mol [1]359.39 g/mol
Appearance Pale yellow crystals[2]Solid powder or crystals
Melting Point Not specified219-221°C[2]
Water Solubility Freely soluble in aqueous solutionSlightly soluble at pH 7[2]
Solubility in Organic Solvents Soluble in DMSOSoluble in DMSO (1 mg/ml) and DMF (10 mg/ml)

Mechanism of Action: Inhibition of Bacterial DNA Replication

Enrofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of bacterial DNA during replication, transcription, and repair.

The inhibition of these enzymes by enrofloxacin leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks. This disruption of the DNA replication process ultimately leads to bacterial cell death. The primary target in Gram-negative bacteria is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV.

G cluster_replication Bacterial DNA Replication Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase DNA Replication DNA Replication Supercoiled DNA->DNA Replication Topoisomerase IV Daughter Chromosomes Daughter Chromosomes DNA Replication->Daughter Chromosomes Enrofloxacin Enrofloxacin DNA Gyrase DNA Gyrase Enrofloxacin->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Enrofloxacin->Topoisomerase IV Inhibits

Mechanism of Action of Enrofloxacin.

Antimicrobial Spectrum and Efficacy

Enrofloxacin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for enrofloxacin against various bacterial species. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycoplasma bovis0.312
Escherichia coli0.04 - 640.516.21
Salmonella enterica0.125
Pasteurella multocida0.0150.03
Staphylococcus aureus0.120.25
Streptococcus suis0.250.5

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of enrofloxacin.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of enrofloxacin using the broth microdilution method.

1. Preparation of Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

2. Procedure:

  • Serially dilute the enrofloxacin stock solution in CAMHB across the wells of the microtiter plate to achieve a range of desired concentrations.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.

G Start Start Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions Inoculate Plates Inoculate Plates Prepare Serial Dilutions->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Antimicrobial Susceptibility Testing Workflow.

DNA Gyrase Inhibition Assay

This assay measures the ability of enrofloxacin to inhibit the supercoiling activity of DNA gyrase.

1. Reagents and Materials:

  • Purified E. coli DNA gyrase (subunits A and B).

  • Relaxed pBR322 plasmid DNA.

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin).

  • Enrofloxacin solutions at various concentrations.

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol).

  • Agarose (B213101) gel (1%) and electrophoresis equipment.

2. Protocol:

  • Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and the desired concentration of enrofloxacin (or vehicle control).

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

In Vivo Efficacy in a Mouse Sepsis Model[5]

This protocol describes an in vivo model to assess the efficacy of enrofloxacin in treating systemic bacterial infections.

1. Animal Model and Infection:

  • Use male CD1 mice.

  • Infect mice intraperitoneally with a pathogenic strain of bacteria, such as Escherichia coli.

2. Treatment Regimen:

  • Administer enrofloxacin via a relevant route, such as subcutaneous injection or oral gavage, at a predetermined dose and frequency. A typical dose might be 10 mg/kg.

  • Include a control group receiving a vehicle.

3. Monitoring and Endpoints:

  • Monitor the mice for clinical signs of illness, body weight changes, and survival over a set period (e.g., 7 days).

  • At specified time points, blood samples can be collected to determine the plasma concentration of enrofloxacin and its metabolites.

  • Bacterial load in target organs (e.g., spleen, liver) can be quantified at the end of the study by plating tissue homogenates.

Other Cellular Effects: mTOR Signaling Pathway

Recent studies suggest that enrofloxacin may have effects on host cellular pathways, including the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. The potential interaction of enrofloxacin with this pathway is an area of ongoing research.

G Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Enrofloxacin Enrofloxacin Enrofloxacin->mTORC1 Potential Effect

Simplified mTOR Signaling Pathway.

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and data serve as a starting point for further investigation into the properties and applications of this important antibiotic.

References

Methodological & Application

Application Notes and Protocols for Enrofloxacin Monohydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin (B1671348) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is widely utilized in veterinary medicine to treat various bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, recombination, and repair.[1][3][4] This document provides detailed protocols for the preparation of enrofloxacin monohydrochloride stock solutions for use in cell culture applications, ensuring reproducibility and accuracy in experimental setups.

Quantitative Data Summary

The following tables summarize the key quantitative data for enrofloxacin and its monohydrochloride salt.

Table 1: Physicochemical Properties of Enrofloxacin

PropertyValueReference
Molecular Formula C₁₉H₂₂FN₃O₃[5]
Molecular Weight 359.4 g/mol [5]
pKa₁ (Carboxyl group) 5.94[6]
pKa₂ (Piperazinyl group) 8.70[6]
Isoelectric pH 7.32[6]

Table 2: Solubility Data for Enrofloxacin and this compound

SolventEnrofloxacin SolubilityThis compound SolubilityReference
Water 0.146 mg/mL (at 25°C)7.14 mg/mL (with sonication)[6][7]
DMSO ~1 mg/mL (warmed)< 1 mg/mL (insoluble or slightly soluble)[5][7]
Dimethylformamide (DMF) ~10 mg/mLNot Reported[5]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mLNot Reported[5]
Ethanol ~1.7 mg/mLNot Reported[6]
Propylene Glycol ~1.2 mg/mLNot Reported[6]

Note: There is conflicting data regarding the solubility of enrofloxacin and its monohydrochloride salt in DMSO. It is recommended to test solubility with a small amount before preparing a large stock solution.

Table 3: Recommended Storage Conditions for Stock Solutions

SolventStorage TemperatureStability PeriodReference
DMSO -20°C1 year[8]
DMSO -80°C2 years[8]
Aqueous Solution 4°CNot recommended for more than one day[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water

This protocol is suitable for applications where an aqueous stock solution is preferred and the required final concentration in the cell culture medium is achievable from this stock.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Ultrasonic water bath

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, single-use aliquots (e.g., 1.5 mL microcentrifuge tubes)

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile conical tube. For example, for 10 mL of a 10 mg/mL stock solution, weigh 100 mg.

  • Add the sterile water to the tube to achieve the final concentration of 10 mg/mL.

  • Tightly cap the tube and vortex thoroughly to suspend the powder.

  • Place the tube in an ultrasonic water bath and sonicate until the this compound is completely dissolved.[7] The solution should be clear.

  • Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Dispense the stock solution into sterile, single-use aliquots.

  • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mg/mL Enrofloxacin Stock Solution in DMSO

This protocol is recommended when a higher stock concentration is not required or when working with the free base form of enrofloxacin. Given the conflicting reports on the solubility of the monohydrochloride salt in DMSO, it is advisable to test a small amount first.

Materials:

  • Enrofloxacin powder

  • Anhydrous, sterile-filtered DMSO

  • Warming block or water bath set to 37°C

  • Sterile, conical tubes (e.g., 15 mL)

  • Sterile, single-use aliquots (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

  • Weigh out the desired amount of enrofloxacin powder in a sterile conical tube. For 10 mL of a 1 mg/mL stock solution, weigh 10 mg.

  • Add the sterile-filtered DMSO to the tube to the final desired volume.

  • Gently warm the solution to 37°C to aid in dissolution.[5]

  • Vortex the solution until the enrofloxacin is completely dissolved. The solution should be clear.

  • Dispense the stock solution into sterile, single-use aliquots.

  • Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[8]

Experimental Workflow for Cell Culture

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a cell-based assay.

experimental_workflow prep_stock Prepare Enrofloxacin Stock Solution treatment Treat Cells with Enrofloxacin Dilutions prep_stock->treatment cell_culture Seed Cells in Culture Plates cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Cellular Assay (e.g., Viability, Gene Expression) incubation->assay data_analysis Data Analysis assay->data_analysis results Results and Interpretation data_analysis->results

Caption: Experimental workflow for cell culture treatment with enrofloxacin.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Enrofloxacin targets the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication. Enrofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[2][9] This leads to the accumulation of double-strand DNA breaks, which ultimately inhibits DNA replication and triggers bacterial cell death.[2][9]

signaling_pathway enrofloxacin Enrofloxacin stabilization Stabilization of the Cleavage Complex enrofloxacin->stabilization Binds to enzyme_complex DNA Gyrase / Topoisomerase IV - DNA Complex enzyme_complex->stabilization inhibition Inhibition of DNA Re-ligation stabilization->inhibition ds_breaks Accumulation of Double-Strand DNA Breaks inhibition->ds_breaks replication_block Inhibition of DNA Replication ds_breaks->replication_block cell_death Bacterial Cell Death replication_block->cell_death

References

Application Notes and Protocols for the Elimination of Mycoplasma Contamination in Cell Lines Using Enrofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and challenging issue in cell culture, capable of altering nearly every aspect of cell physiology, leading to unreliable experimental results and compromised production of biologicals.[1][2] These small, wall-less bacteria are difficult to detect by visual inspection and are resistant to many common antibiotics.[2] Enrofloxacin (B1671348), a fluoroquinolone antibiotic, presents a potent and effective solution for the eradication of Mycoplasma from contaminated cell cultures.[1][3] These application notes provide a comprehensive guide to using enrofloxacin for this purpose, including its mechanism of action, detailed protocols for treatment and detection, and a summary of its efficacy and potential cellular effects.

Mechanism of Action

Enrofloxacin is a bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[5] By binding to the enzyme-DNA complex, enrofloxacin stabilizes a transient state where the DNA is cleaved, preventing the re-ligation of the DNA strands.[4] This leads to the accumulation of fragmented DNA, ultimately resulting in bacterial cell death.[4] This dual-targeting mechanism contributes to its high efficacy against a broad spectrum of bacteria, including various Mycoplasma species.[4][5]

cluster_mycoplasma Mycoplasma Cell DNA DNA Replication DNA Replication & Transcription DNA->Replication Required for DNA_Gyrase DNA Gyrase DNA_Gyrase->Replication Essential for Cell_Death Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Replication Essential for Topoisomerase_IV->Cell_Death Replication->Cell_Death Enrofloxacin Enrofloxacin Enrofloxacin->DNA_Gyrase Inhibits Enrofloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of action of Enrofloxacin on Mycoplasma.

Efficacy and Comparative Data

Enrofloxacin has demonstrated high success rates in eliminating Mycoplasma contamination from various cell lines.[1][3] A prospective study comparing different anti-Mycoplasma agents showed that enrofloxacin (marketed as Baytril) had a cure rate of 94%.[1][3]

Antibiotic RegimenActive Ingredient(s)Cure Rate (%)Reference
Baytril Enrofloxacin 94% [1][3]
CiprobayCiprofloxacin91%[1][3]
BM-CyclinTiamulin & Minocycline81%[1][3]
MRA4-oxo-quinolone-3-carboxylic acid derivative75%[1]

Table 1: Comparative Efficacy of Anti-Mycoplasma Antibiotics.

Experimental Protocols

Protocol 1: Mycoplasma Detection

It is crucial to test for Mycoplasma contamination before and after treatment to confirm the elimination.[7] Using at least two different detection methods is recommended for reliability.[2][7]

Recommended Detection Methods:

  • PCR (Polymerase Chain Reaction): This is a highly sensitive and specific method that detects Mycoplasma DNA.[7][8] It is rapid and reliable for routine screening.[8]

  • DNA Staining (e.g., Hoechst 33258 or DAPI): This method involves staining the cell culture with a DNA-binding fluorescent dye. Mycoplasma appear as small, fluorescent particles distinct from the larger, oval-shaped host cell nuclei.[2][8]

  • Mycoplasma Culture: This is the "gold standard" method, involving the direct culture of the sample on specialized agar (B569324) plates. While highly reliable, it can be time-consuming.[2][8]

Start Start Cell_Culture_Sample Obtain Cell Culture Supernatant/Lysate Start->Cell_Culture_Sample PCR PCR Amplification of Mycoplasma DNA Cell_Culture_Sample->PCR DNA_Staining DNA Staining (e.g., Hoechst) Cell_Culture_Sample->DNA_Staining Agar_Culture Culture on Mycoplasma Agar Cell_Culture_Sample->Agar_Culture Analyze_Results Analyze Results PCR->Analyze_Results DNA_Staining->Analyze_Results Agar_Culture->Analyze_Results Positive Mycoplasma Positive Analyze_Results->Positive Contamination Detected Negative Mycoplasma Negative Analyze_Results->Negative No Contamination Detected

Caption: Workflow for Mycoplasma detection in cell cultures.

Protocol 2: Enrofloxacin Treatment for Mycoplasma Elimination

This protocol describes the treatment of Mycoplasma-contaminated cell cultures with enrofloxacin.

Materials:

  • Mycoplasma-contaminated cell line

  • Complete cell culture medium, supplemented with 20% Fetal Bovine Serum (FBS)[9]

  • Enrofloxacin solution (e.g., Baytril, 100 mg/mL stock)[9]

  • Sterile, deionized water or cell culture medium for dilutions

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Preparation of Enrofloxacin Working Solution:

    • Prepare a fresh 1:100 dilution of the 100 mg/mL enrofloxacin stock solution in cell culture medium. This results in a 1 mg/mL working solution.[9]

  • Cell Culture Preparation:

    • Culture the contaminated cells in a medium containing a higher concentration of FBS (20%) to ensure optimal growth conditions during treatment.[9]

    • It is advisable to freeze a vial of the contaminated cells before starting the treatment.[9]

  • Treatment:

    • Add the 1 mg/mL enrofloxacin working solution to the cell culture medium to a final concentration of 25 µg/mL.[9]

    • Incubate the cells under their normal growth conditions.

    • Refresh the medium containing enrofloxacin every two days by performing a complete or partial medium exchange.[9]

    • Continue the treatment for a total of 8 days.[9]

  • Post-Treatment Recovery and Testing:

    • After the 8-day treatment, remove the enrofloxacin-containing medium and culture the cells in antibiotic-free medium (including penicillin and streptomycin) for at least two weeks.[9]

    • After the recovery period, test the cell line for Mycoplasma contamination using at least two of the methods described in Protocol 1.[9]

    • Note: A weak positive signal in a PCR test immediately after treatment may be due to residual Mycoplasma DNA. In such cases, continue to culture the cells for another couple of passages and re-test.[9]

  • Confirmation and Banking:

    • If the culture tests negative, it is considered cured.

    • Expand the cured cell line and create a new frozen stock.

    • Properly discard the original, contaminated frozen stock.[9]

Start Start Contaminated_Culture Mycoplasma-Positive Cell Culture Start->Contaminated_Culture Prepare_Cells Culture in 20% FBS Medium Freeze Backup Vial Contaminated_Culture->Prepare_Cells Add_Enrofloxacin Add Enrofloxacin (25 µg/mL) Prepare_Cells->Add_Enrofloxacin Incubate_8_Days Incubate for 8 Days (Refresh medium every 2 days) Add_Enrofloxacin->Incubate_8_Days Remove_Antibiotic Culture in Antibiotic-Free Medium for ≥ 2 Weeks Incubate_8_Days->Remove_Antibiotic Test_Mycoplasma Test for Mycoplasma Remove_Antibiotic->Test_Mycoplasma Negative Mycoplasma Negative (Cured) Test_Mycoplasma->Negative Clean Positive Mycoplasma Positive (Treatment Failed) Test_Mycoplasma->Positive Contaminated End End Negative->End Positive->End

Caption: Experimental workflow for Mycoplasma elimination with Enrofloxacin.

Potential Effects on Eukaryotic Cells

While enrofloxacin is highly effective against Mycoplasma, it is important to be aware of its potential effects on the host cell line.

  • Cell Viability and Proliferation: Some studies have shown that enrofloxacin can inhibit cell proliferation and induce morphological changes in certain cell types, such as equine tendon cells and chondrocytes.[10][11][12] The IC50 values of enrofloxacin can vary significantly between different cell lines.[1]

  • Cytotoxicity: Enrofloxacin can have cytotoxic and genotoxic effects on some eukaryotic cells, including lymphocytes.[10] It has also been shown to decrease the viability of bladder cancer cells and normal urothelial cells in a dose- and time-dependent manner.[13]

  • Post-Treatment Monitoring: Due to these potential effects, it is essential to monitor the morphology, proliferation rate, and key functions of the cell line after treatment to ensure that its characteristics have not been permanently altered.

Summary of Treatment Parameters

ParameterRecommended Value/ProcedureReference(s)
Enrofloxacin Concentration 25 µg/mL[9]
Treatment Duration 8 days[9]
Medium Refreshment Every 2 days[9]
Post-Treatment Culture ≥ 2 weeks in antibiotic-free medium[9]
Mycoplasma Testing Before and after treatment (at least two methods)[2][7]

Table 2: Enrofloxacin Treatment Parameters for Mycoplasma Elimination.

Conclusion

Enrofloxacin is a highly effective antibiotic for the elimination of Mycoplasma contamination in cell cultures, with a high cure rate.[1][3] Adherence to the detailed protocols for treatment and subsequent testing is critical for successful eradication. Researchers should also be mindful of the potential for enrofloxacin to affect the host cells and should perform post-treatment characterization of their cell lines to ensure the integrity of their research.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Enrofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin (B1671348) is a synthetic chemotherapeutic agent from the fluoroquinolone class of carboxylic acid derivatives. It possesses broad-spectrum bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) of enrofloxacin is a critical procedure in clinical microbiology and drug development. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[2][3] This value is essential for assessing the susceptibility of bacterial isolates, monitoring the development of resistance, and establishing appropriate dosing regimens.

This document provides detailed protocols for determining the MIC of enrofloxacin using the broth microdilution and agar (B569324) dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Quality Control (QC) Ranges for MIC Determination

Performing quality control with established reference strains is mandatory for ensuring the accuracy and reproducibility of MIC testing. The following table summarizes the acceptable MIC ranges for enrofloxacin against commonly used QC strains.[1][4]

Quality Control StrainMethodEnrofloxacin MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Broth Microdilution0.008 - 0.03[1][4]
Staphylococcus aureus ATCC® 29213™Broth Microdilution0.03 - 0.12[1]
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution1 - 4[1]
Interpretive Criteria (Breakpoints) for Enrofloxacin

MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints. These breakpoints can vary depending on the bacterial species, host animal, and site of infection. The CLSI has recently introduced a "Susceptible-Dose Dependent" (SDD) category, which implies that the susceptibility of an isolate is dependent on the dosage regimen.[5]

The following table provides an example of CLSI-defined interpretive criteria for enrofloxacin against Enterobacterales isolated from dogs.[5][6][7]

MIC (µg/mL)InterpretationRecommended Oral Dosage for Dogs
≤ 0.06Susceptible (S)5 mg/kg
0.12Susceptible-Dose Dependent (SDD)10 mg/kg
0.25Susceptible-Dose Dependent (SDD)20 mg/kg
≥ 0.5Resistant (R)-

Note: Breakpoints are subject to change and users should always refer to the latest CLSI or EUCAST guidelines.[5][7]

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method is a widely used technique for determining MICs and involves challenging a standardized bacterial inoculum with serial dilutions of enrofloxacin in a liquid growth medium.[2][3]

Materials:

  • Enrofloxacin powder (USP reference standard)

  • Appropriate solvent for enrofloxacin

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Sterile 96-well microtiter plates[8]

  • Bacterial isolates for testing

  • Quality control strains (e.g., E. coli ATCC® 25922™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)[9]

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Enrofloxacin Stock Solution:

    • Prepare a stock solution of enrofloxacin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.

    • Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration in the microtiter plate.[8]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the enrofloxacin working solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 50 µL from the last dilution well.[8] This will result in 50 µL per well with decreasing concentrations of enrofloxacin. The 12th well typically serves as a growth control (no antibiotic).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Prepare the final inoculum by diluting this suspension in CAMHB. A common dilution is 1:100 to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[4]

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate (except for a sterility control well).[4]

    • This brings the total volume in each well to 100 µL and halves the antibiotic concentration, achieving the final desired test concentrations. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.[4][9]

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 37°C for 16-20 hours in ambient air.[2][4]

  • Reading and Interpreting Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of enrofloxacin at which there is no visible growth.[10]

Protocol 2: Agar Dilution Method

In the agar dilution method, varying concentrations of enrofloxacin are incorporated into molten agar, which is then poured into petri dishes. Standardized bacterial inocula are then spotted onto the surface of the plates.[2][3]

Materials:

  • Enrofloxacin powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)

  • Inoculum replicating device (optional but recommended)

Procedure:

  • Preparation of Enrofloxacin-Containing Agar Plates:

    • Prepare a series of enrofloxacin stock solutions at 10 times the desired final concentrations in the agar.

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Add 1 part of each enrofloxacin stock solution to 9 parts of molten MHA to create plates with the desired final concentrations (e.g., 2 mL of stock to 18 mL of agar).[11]

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify. A plate containing no enrofloxacin should also be prepared as a growth control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension 1:10 in sterile saline or PBS to achieve a concentration of approximately 1 x 10⁷ CFU/mL.[12]

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device or a calibrated loop, spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, starting with the growth control plate and progressing to plates with increasing enrofloxacin concentrations.[12] This should result in a final inoculum of approximately 10⁴ CFU per spot.[4][12]

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours in ambient air.[12]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of enrofloxacin that completely inhibits the visible growth of the bacteria, disregarding a single colony or a faint haze.[12]

Visualizations

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Enrofloxacin Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep 2x concentration inoculate Inoculate Plate (50µL inoculum/well) plate_prep->inoculate inoculum_prep Prepare 0.5 McFarland Bacterial Suspension inoculum_dil Dilute Suspension to Final Inoculum Conc. inoculum_prep->inoculum_dil 1:100 dilution in CAMHB inoculum_dil->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC method.

Agar Dilution Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Enrofloxacin Stock Solutions plate_prep Prepare Agar Plates with Varying Enrofloxacin Conc. stock->plate_prep 1:10 dilution in agar spot Spot Inoculum onto Agar Surface plate_prep->spot inoculum_prep Prepare 0.5 McFarland Bacterial Suspension inoculum_dil Dilute Suspension 1:10 inoculum_prep->inoculum_dil inoculum_dil->spot incubate Incubate Plates (37°C, 16-20h) spot->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the agar dilution MIC method.

References

Application Notes and Protocols for the Analytical Detection of Enrofloxacin Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enrofloxacin (B1671348) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity, widely used in veterinary medicine to treat bacterial infections in food-producing animals.[1][2] The extensive use of enrofloxacin raises concerns about the potential for drug residues in animal-derived food products, such as meat, liver, and kidney.[1] These residues can pose risks to human health, including the development of antibiotic-resistant bacteria and allergic reactions.[1][3] To ensure food safety and comply with regulatory standards, which establish Maximum Residue Limits (MRLs), robust and reliable analytical methods are crucial for monitoring enrofloxacin and its primary metabolite, ciprofloxacin (B1669076), in edible animal tissues.[1][4][5]

This document provides detailed application notes and protocols for the detection and quantification of enrofloxacin residues in various animal tissues. It is intended for researchers, scientists, and drug development professionals involved in food safety, quality control, and veterinary drug analysis. The methods covered include High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

The primary methods for enrofloxacin residue analysis can be categorized into screening and confirmatory methods.

  • Screening Methods: These are typically used to rapidly test a large number of samples to identify potential positives.[6] Methods like ELISA are cost-effective, fast, and easy to apply, making them suitable for screening purposes.[2][7][8] Microbiological inhibition assays, which detect the antibacterial activity of residues, are also used for screening.[6][8]

  • Confirmatory Methods: These methods are used to confirm the identity and accurately quantify the concentration of the analyte in samples that tested positive in screening.[8] Chromatographic techniques, particularly HPLC and LC-MS/MS, are the gold standard for confirmation due to their high sensitivity, selectivity, and accuracy.[1][3][5] LC-MS/MS is especially powerful, offering unequivocal identification of target compounds.[5]

Data Presentation: Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the tissue matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of various methods for the determination of enrofloxacin and ciprofloxacin residues.

TissueMethodAnalyteLOD (µg/kg)LOQ (µg/kg)Recovery Rate (%)Reference
Chicken LiverLC-MS/MSEnrofloxacin1.173.9291.3 - 98.7[9][10]
Chicken LiverLC-MS/MSCiprofloxacin1.244.1591.3 - 98.7[9][10]
Chicken MeatLC-MS/MSEnrofloxacin-2.097.1 - 106[11]
Chicken MuscleLLE-HPLCEnrofloxacin--86.67[1]
Broiler TissuesHPLCEnrofloxacin18.957.3-[12]
Meat (General)SPE-HPLC-FLDEnrofloxacin10-60 - 80[3]
Chicken LiverDLLME-HPLCEnrofloxacin5.0--[13]
Chicken LiverDLLME-HPLCCiprofloxacin16.0--[13]
Broiler TissuesELISAEnrofloxacin---[7]
Broiler TissuesLC-MS/MSEnrofloxacin---[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; DLLME: Dispersive Liquid-Liquid Microextraction.

Experimental Protocols & Workflows

Accurate analysis begins with meticulous sample preparation to extract the analytes from the complex tissue matrix and remove interfering substances.

Sample Preparation Protocols

1. Protocol: Liquid-Liquid Extraction (LLE) for Chicken Muscle [1]

  • Materials: Homogenizer, centrifuge, thermostatic bath, vortex mixer, phosphate (B84403) buffer, dichloromethane.

  • Procedure:

    • Weigh 1 g of homogenized chicken muscle into a centrifuge tube.

    • Add 4 mL of phosphate buffer and homogenize further.

    • Add 8 mL of dichloromethane, shake vigorously for 2 minutes, and centrifuge at 10,000 rpm for 10 minutes.

    • Carefully transfer the organic (lower) solvent layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue in 500 µL of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

2. Protocol: Solid-Phase Extraction (SPE) for Muscle and Liver [1]

  • Materials: Vortex mixer, centrifuge, nitrogen evaporator, C18 SPE cartridges, phosphate buffer (pH 7.4), methanol (B129727), acetonitrile (B52724), deionized water, 2% hydrochloric acid in methanol.

  • Procedure:

    • Weigh 2 g of minced tissue into a centrifuge tube.

    • Add 10 mL of phosphate buffer (pH 7.4), vortex for 2 minutes, and then centrifuge for 10 minutes at 4,400 x g.

    • Activate a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

    • Load 0.5 mL of the supernatant from step 2 onto the cartridge.

    • Wash the cartridge sequentially with 0.25 mL of water, 0.5 mL of water, and 0.5 mL of acetonitrile.[1]

    • Dry the cartridge thoroughly by passing a stream of nitrogen through it for 2 minutes.[1]

    • Elute the analytes with 0.1 mL of methanol containing 2% hydrochloric acid, followed by 1.4 mL of deionized water.[1]

    • Transfer the eluate to an autosampler vial for analysis.

3. Protocol: Extraction for Fish Muscle (for LC-MS/MS) [14]

  • Materials: Homogenizer, vortex mixer, ultrasonic bath, centrifuge, rotary evaporator, anhydrous sodium sulfate (B86663), acetonitrile with 1% formic acid, n-hexane, water-methanol (75:25, v/v).

  • Procedure:

    • Weigh 5 g of homogenized fish muscle into a 50 mL centrifuge tube.

    • Add 10 g of anhydrous sodium sulfate and mix.

    • Add 20 mL of acetonitrile containing 1% formic acid. Vortex for 1 minute, sonicate for 10 minutes, and centrifuge at 8,000 rpm for 5 minutes.

    • Transfer the supernatant to a pear-shaped flask.

    • Repeat the extraction (step 3) with another 20 mL of acidified acetonitrile and combine the supernatants.

    • Evaporate the combined extracts to dryness in a rotary evaporator at 40°C.

    • Reconstitute the residue with 1 mL of water-methanol (75:25, v/v).

    • Add 2 mL of n-hexane for defatting, vortex for 30 seconds, and centrifuge at 8,000 rpm for 5 minutes.

    • Collect the lower aqueous layer and filter it through a 0.22 µm membrane for analysis.

Analytical Instrumentation Protocols

1. Protocol: HPLC with Fluorescence Detection (HPLC-FLD) [3]

  • System: Perkin Elmer series 200 HPLC system or equivalent.

  • Column: Nova Pak C18, 4.6 x 50 mm, 2.1 µm particle size.

  • Mobile Phase: Isocratic elution with 0.02M phosphate buffer and acetonitrile (85:15, v/v).[3]

  • Flow Rate: 0.8 mL/min.[15]

  • Detector: Fluorescence Detector.

  • Wavelengths: Excitation at 280 nm and Emission at 450 nm.[3]

  • Quantification: Based on the peak area of an external standard calibration curve.[3]

2. Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [9][16]

  • System: Agilent 6460 LC/MS Triple Quadrupole or equivalent.[9]

  • Column: Agilent Zorbax Eclipse XDB C18 (4.6 x 30 mm, 3.5 µm) or equivalent.[9]

  • Mobile Phase: Gradient elution using A: Water with 0.1% formic acid and B: Methanol or Acetonitrile with 0.1% formic acid.[9][16]

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 10 µL.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[9]

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Transitions (Enrofloxacin): Precursor ion m/z 360 to product ions m/z 342, 316, and 245.[9][16]

  • Transitions (Ciprofloxacin): Precursor ion m/z 332 to product ions m/z 314 and 231.[9][16]

3. Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [17]

  • Principle: An indirect competitive immunoassay where enrofloxacin in the sample competes with antigen pre-coated on the microplate wells for binding to a limited amount of antibody.[17]

  • Procedure (General):

    • Prepare samples and standards according to the kit manufacturer's instructions.

    • Add the prepared samples and standards to the respective wells of the antigen-coated microplate.

    • Add the antibody solution to each well and incubate.

    • Wash the plate to remove unbound antibodies.

    • Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugate) and incubate.

    • Wash the plate again to remove the unbound conjugate.

    • Add the substrate solution (e.g., TMB), which reacts with the enzyme to produce a color change.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the enrofloxacin concentration in the sample.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the described analytical methods.

G cluster_prep Sample Preparation TISSUE 1. Tissue Sample (Muscle, Liver, Kidney) HOMO 2. Homogenization (Mincing/Blending) TISSUE->HOMO EXTRACT 3. Extraction (LLE, SPE, QuEChERS) HOMO->EXTRACT CLEAN 4. Clean-up / Purification EXTRACT->CLEAN CONC 5. Evaporation & Reconstitution CLEAN->CONC FINAL Final Extract for Analysis CONC->FINAL

Caption: Generalized workflow for animal tissue sample preparation.

G cluster_hplc HPLC-FLD Analysis INJECT Inject Sample Extract HPLC HPLC System (Pump, Column) INJECT->HPLC SEP Chromatographic Separation HPLC->SEP DETECT Fluorescence Detection (Ex: 280nm, Em: 450nm) SEP->DETECT DATA Data Acquisition & Quantification DETECT->DATA

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

G cluster_lcms LC-MS/MS Analysis INJECT 1. Inject Sample Extract LC 2. LC Separation (C18 Column) INJECT->LC ION 3. Ionization (ESI+) LC->ION MS1 4. Precursor Ion Selection (Q1) ION->MS1 CID 5. Fragmentation (Q2 - Collision Cell) MS1->CID MS2 6. Product Ion Analysis (Q3) CID->MS2 DET 7. Detection & Data Analysis MS2->DET

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

G cluster_elisa Competitive ELISA Protocol START Start: Antigen-Coated Plate STEP1 1. Add Sample/ Standard & Antibody START->STEP1 INC1 Incubate & Wash STEP1->INC1 STEP2 2. Add Enzyme Conjugate INC1->STEP2 INC2 Incubate & Wash STEP2->INC2 STEP3 3. Add Substrate & Incubate INC2->STEP3 STEP4 4. Add Stop Solution STEP3->STEP4 READ 5. Read Absorbance (450 nm) STEP4->READ

Caption: Workflow for a competitive ELISA test.

References

Application Notes and Protocols for Oral Administration of Enrofloxacin in Broiler Chickens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin (B1671348), a second-generation fluoroquinolone antibiotic, is widely utilized in the poultry industry for the treatment and control of bacterial infections.[1][2] Its broad-spectrum bactericidal activity against Gram-negative and Gram-positive bacteria, as well as Mycoplasma species, makes it a critical tool in maintaining flock health.[1][2][3] This document provides detailed application notes and standardized protocols for the oral administration of enrofloxacin to broiler chickens, with a focus on dosage, pharmacokinetics, withdrawal periods, and residue analysis. These guidelines are intended to support research, drug development, and regulatory compliance.

Data Summary

Quantitative data from various studies on the oral administration of enrofloxacin in broiler chickens are summarized below for comparative analysis.

Table 1: Recommended Oral Dosage and Efficacy Data
ParameterValueConditions/PathogenReference
Standard Therapeutic Dose 10 mg/kg body weight/dayGeneral use[4][5][6][7]
50 mg/L drinking waterGeneral use[3]
10-12 mg/kg body weightGeneral use[8]
Duration of Treatment 3-5 consecutive daysGeneral use[5][6][7]
Efficacy Against E. coli Bacteriostatic Dose: 7.0 mg/kg BWMIC₅₀ of 0.5 µg/mL[9]
Bactericidal Dose: 11.9 mg/kg BWMIC₅₀ of 0.5 µg/mL[9]
Bacterial Eradication Dose: 15.1 mg/kg BWMIC₅₀ of 0.5 µg/mL[9]
Efficacy Against Salmonella Effective at 50 ppm in drinking waterExperimental S. Typhimurium infection[10]
Table 2: Pharmacokinetic Parameters of Oral Enrofloxacin (10 mg/kg BW)
ParameterValueHealth StatusReference
Bioavailability (F%) 80.1%Healthy[11]
77.3%Healthy[12]
64.0%Healthy[13]
54.7%Eimeria infected[12]
Peak Serum Concentration (Cmax) 2.06 µg/mLHealthy[12]
2.44 µg/mLHealthy[13]
0.99 µg/mLHealthy[11]
Time to Peak Concentration (Tmax) 1.84 hoursHealthy[12]
1.64 hoursHealthy[13]
2.0 hoursHealthy[11]
Elimination Half-Life (t½) 14.23 hoursHealthy[13]
Protein Binding 22.7%Healthy[11]
Table 3: Withdrawal Periods and Maximum Residue Limits (MRLs)
Regulatory BodyWithdrawal PeriodTissueMRL (µg/kg)Reference
European Union (EU) 5 daysMuscle100[4][14][15][16][17]
Liver200[15][16][17]
Kidney300[15]
Skin & Fat100[15]
Japan 9 daysAll Tissues10[4][14][16][17]
FAO/WHO Not specifiedMuscle100[18]
Liver200[18]

Experimental Protocols

Protocol 1: Oral Administration of Enrofloxacin via Drinking Water

This protocol describes the administration of enrofloxacin to a flock of broiler chickens through their drinking water.

1. Materials:

  • Enrofloxacin oral solution (e.g., 10% or 20% concentration)[5][19]
  • Calibrated water proportioner or header tank
  • Personal Protective Equipment (PPE): gloves, safety glasses

2. Procedure:

  • Calculation of Daily Drug Requirement:
  • Determine the total body weight (kg) of the flock to be treated.
  • Calculate the total daily dose of enrofloxacin using the recommended dosage (e.g., 10 mg/kg).
  • Total Daily Dose (mg) = Total Body Weight (kg) x 10 mg/kg
  • Determine the volume of enrofloxacin oral solution needed based on its concentration.
  • Volume (mL) = Total Daily Dose (mg) / Concentration (mg/mL)
  • Preparation of Medicated Water:
  • Estimate the total daily water consumption of the flock.
  • For a header tank system, add the calculated volume of enrofloxacin solution to the tank and mix thoroughly with the daily water volume.
  • For a water proportioner system, prepare a stock solution according to the manufacturer's instructions to deliver the target dose.
  • Administration:
  • Ensure that the medicated water is the sole source of drinking water for the duration of the treatment.[6]
  • Prepare fresh medicated water daily.[6]
  • Administer for the prescribed duration, typically 3 to 5 consecutive days.[5][6]

Protocol 2: Determination of Enrofloxacin and Ciprofloxacin (B1669076) Residues in Tissues by HPLC

This protocol outlines the procedure for quantifying enrofloxacin and its primary metabolite, ciprofloxacin, in broiler tissues.

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
  • C18 analytical column
  • Homogenizer
  • Centrifuge
  • Solid-Phase Extraction (SPE) cartridges
  • Enrofloxacin and ciprofloxacin analytical standards
  • Acetonitrile (B52724), methanol, phosphoric acid, n-hexane (HPLC grade)[20]

2. Sample Collection and Preparation:

  • At predetermined time points following the final dose, euthanize a subset of birds.
  • Collect tissue samples (muscle, liver, kidney, skin with fat) and store them at -20°C or below until analysis.
  • Mince and homogenize a known weight (e.g., 1-5 g) of the tissue sample.
  • Extract the drug residues using an appropriate solvent (e.g., acetonitrile).
  • Centrifuge the homogenate to separate the supernatant.
  • Perform a clean-up step using liquid-liquid extraction (e.g., with n-hexane) or SPE to remove interfering substances.
  • Evaporate the final extract to dryness and reconstitute in the mobile phase.

3. HPLC Analysis:

  • Mobile Phase: A suitable mixture of solvents, such as acetonitrile and phosphoric acid solution.
  • Flow Rate: Typically 1.0 mL/min.
  • Fluorescence Detection: Excitation wavelength of ~280 nm and an emission wavelength of ~455 nm.[20][21]
  • Standard Curve: Prepare a series of standard solutions of enrofloxacin and ciprofloxacin of known concentrations to generate a calibration curve.
  • Quantification: Inject the prepared sample extract into the HPLC system. Identify and quantify the peaks corresponding to enrofloxacin and ciprofloxacin by comparing their retention times and peak areas to the standard curve.

Visualizations

Mechanism of Action

The bactericidal action of enrofloxacin involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. This leads to the disruption of DNA replication, transcription, and repair, ultimately causing bacterial cell death.

G Enrofloxacin Enrofloxacin BacterialCell Bacterial Cell Enrofloxacin->BacterialCell Enters DNAGyrase DNA Gyrase (Topoisomerase II) Enrofloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Enrofloxacin->TopoIV Inhibits DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Required for TopoIV->DNA_Replication Required for CellDeath Bacterial Cell Death DNA_Replication->CellDeath Disruption leads to G Start Start: Acclimatize Broiler Chickens Grouping Divide into Treatment & Control Groups Start->Grouping Admin Oral Administration of Enrofloxacin (Medicated Water) Grouping->Admin Control Administer Non-Medicated Water Grouping->Control Sampling Tissue & Blood Sampling at Timed Intervals Admin->Sampling Control->Sampling Analysis Residue Analysis (e.g., HPLC) Sampling->Analysis Data Pharmacokinetic Modeling & Data Interpretation Analysis->Data End End: Determine Withdrawal Period Data->End

References

Application Notes and Protocols: Enrofloxacin Monohydrochloride for Bacterial Infections in Fish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of enrofloxacin (B1671348) monohydrochloride's use in treating bacterial infections in fish. The document details established treatment protocols, summarizes key pharmacokinetic and pharmacodynamic data, and provides detailed methodologies for relevant experimental procedures.

Introduction

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic developed for veterinary applications.[1][2][3] It exhibits bactericidal activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[4] This mechanism of action is concentration-dependent, leading to bacterial cell death within 20-30 minutes of exposure.[3]

Due to its efficacy against a wide range of Gram-negative and some Gram-positive bacteria, enrofloxacin is widely used in aquaculture to control significant pathogens such as Aeromonas, Pseudomonas, Vibrio, and Edwardsiella species.[1][2][5][6][7] Its favorable pharmacokinetic properties, including good absorption and broad tissue distribution, make it a valuable tool for managing systemic bacterial infections in various fish species.[1][2] However, the use of enrofloxacin in aquaculture requires careful consideration of dosage, administration route, and withdrawal periods to ensure efficacy, prevent the development of antimicrobial resistance, and guarantee food safety.[8][9][10] The use of unapproved drugs or the application of approved drugs in a manner other than specified on the label is illegal and prohibited in many regions.[11]

Treatment Protocols

Enrofloxacin can be administered to fish through medicated feed, bath immersion, or injection. The choice of administration route depends on the fish species, the severity of the infection, and practical considerations of the aquaculture system.

Table 1: Summary of Enrofloxacin Treatment Protocols for Fish

Fish SpeciesTarget Pathogen(s)Administration RouteDosageDurationEfficacy / Notes
Rainbow Trout (Oncorhynchus mykiss)Aeromonas salmonicidaMedicated Feed10 mg/kg body weight/day10 daysEffectively controlled infection.[5]
Rainbow Trout (Oncorhynchus mykiss)Aeromonas salmonicidaMedicated Feed1.25–2.5 mg/kg body weight/day10 daysObserved reduction in mortality compared to controls.[12]
Hybrid Brook Trout (Salvelinus fontinalis x S. namaycush)Aeromonas salmonicidaMedicated Feed10 mg/kg body weight/day10 daysSuccessful treatment.[13]
Atlantic Salmon (Salmo salar)Aeromonas salmonicidaMedicated Feed5 mg/kg body weight/day5 daysTreatment was not successful; low tissue and serum levels observed.[5][13]
Nile Tilapia (Oreochromis niloticus)Pseudomonas aeruginosaMedicated Feed20 mg/kg body weight/dayNot specifiedReduced mortality from 66.7% to 8.3%.[7]
Nile Tilapia (Oreochromis niloticus)Enterococcus faecalisMedicated Feed10 mg/kg body weight/dayNot specifiedCompletely protected challenged fish (0% mortality).[7]
General Aquarium FishGeneral bacterial infectionsBath Treatment2.5–5 mg/L (100-200 mg per 10 gallons)5 hours daily for 5-7 daysWater changes are recommended after the contact time. May be chelated by hard water.[14][15]
General Aquarium FishGeneral bacterial infectionsIntracoelomic (ICe) Injection5–10 mg/kg body weightEvery 3rd day for 3 treatmentsThe ICe route is preferred over intramuscular (IM). Use less concentrated (22.7 mg/mL) solution.[14]
Striped Catfish (Pangasianodon hypophthalmus)Edwardsiella ictaluriMedicated Feed5 and 10 mg/kg body weightNot specifiedMentioned as a treatment dose.[16]

Oral administration via medicated feed is the most common method for treating systemic bacterial infections in large populations of fish.

  • General Dosage: A widely cited dosage is 10 mg of enrofloxacin per kg of fish body weight per day, typically for 3 to 10 days.[5][13][17]

  • Preparation: For commercial preparations like Enrocin (10% oral solution), a common recommendation is to mix 10 ml of the solution per kg of feed.[17] For powdered enrofloxacin HCl, it can be dissolved in an aqueous solution, applied evenly to the feed, and allowed to dry before administration.[15]

  • Considerations: The palatability of medicated feed can be a concern, potentially leading to under-dosing if fish do not consume the feed readily.[13] The bioavailability of the drug can also be a factor in treatment success.[13]

Bath treatments are generally recommended for external infections or when fish are not feeding. However, their efficacy for systemic infections is considered limited due to poor absorption.[14][18]

  • Dosage: A typical bath concentration is 2.5 to 5 mg per liter of water (equivalent to 100-200 mg per 10 gallons).[14][15]

  • Procedure: Fish are typically immersed in the medicated bath for a 5-hour contact time each day, for a period of 5 to 7 days.[14][15] It is crucial to perform the treatment in a separate hospital tank to avoid destroying the biological filter in the main system.[15][18] Daily water changes are recommended after the contact time.[14]

  • Considerations: Enrofloxacin can be chelated by hard water, reducing its effectiveness.[14][18] This method is not approved by the FDA for use in food fish in the US.[14]

Injection is the most effective method for delivering a precise and controlled dose of an antimicrobial to an individual fish, making it suitable for valuable broodstock or severely ill individuals.[14]

  • Route: The intracoelomic (ICe) route is generally preferred over the intramuscular (IM) route.[14]

  • Dosage: A common injectable dose is 5 to 10 mg/kg of body weight.[14] The higher dosage can be repeated every third day to minimize handling, with three treatments generally recommended.[14]

  • Formulation: It is recommended to use less concentrated enrofloxacin solutions (e.g., 22.7 mg/mL) to avoid adverse tissue reactions.[14]

Pharmacokinetics and In Vitro Susceptibility

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of enrofloxacin is critical for establishing effective dosing regimens. Key PK parameters describe the absorption, distribution, metabolism, and elimination of the drug, while the Minimum Inhibitory Concentration (MIC) is a key PD parameter that measures the in vitro potency of the drug against a specific pathogen.

Table 2: Pharmacokinetic Parameters of Enrofloxacin in Various Fish Species (Oral Administration)

Fish SpeciesDose (mg/kg)Cmax (µg/mL)AUC₀₋∞ (h*µg/mL)T½ʎz (hours)Water Temp. (°C)
Brown Trout (Salmo trutta)104.63242.0233.8211 ± 1.5
Crucian Carp (B13450389) (Carassius auratus gibelio)103.24162.7262.1725
Crucian Carp (Carassius auratus gibelio)20Not specifiedNot specifiedNot specified28
Yellow River Carp (Cyprinus carpio haematoperus)10Not specifiedNot specified129.44 (plasma)20
Atlantic Salmon (Salmo salar)10Not specified41.68105.11Not specified

Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the concentration-time curve from time zero to infinity; T½ʎz: Terminal elimination half-life.

Table 3: Minimum Inhibitory Concentrations (MIC) of Enrofloxacin Against Fish Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Aeromonas salmonicida< 0.125Not ReportedNot ReportedIsolates from rainbow trout.[12]
Aeromonas salmonicida0.005 - 1.28Not ReportedNot ReportedGeneral reported range.[1][2]
Aeromonas hydrophila0.0625 - 40.251Isolates from a fish farm.[4]
Aeromonas sobria0.0625 - 20.51Isolates from a fish farm.[4]
Pseudomonas aeruginosa1 (MIC value)Not ReportedNot ReportedIsolate from O. niloticus.[7]
Enterococcus faecalis0.0625 (MIC value)Not ReportedNot ReportedIsolate from O. niloticus.[7]
Vibrio salmonicida0.005 - 0.16Not ReportedNot ReportedGeneral reported range.[1][2]
Yersinia ruckeri0.005 - 0.03Not ReportedNot ReportedGeneral reported range.[1][2]

MIC₅₀/MIC₉₀: The concentration of enrofloxacin required to inhibit the growth of 50% and 90% of isolates, respectively.

Detailed Experimental Protocols

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Prepare Bacterial Inoculum:

    • Culture the bacterial isolate (e.g., Aeromonas hydrophila) on appropriate agar (B569324) plates.

    • Suspend bacterial colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum density for the assay.

  • Prepare Enrofloxacin Dilutions:

    • Create a series of twofold dilutions of enrofloxacin in MHB. For example, to test concentrations from 8 µg/mL down to 0.031 µg/mL, prepare stock solutions accordingly.[4]

  • Assay Setup:

    • Using a 96-well microtiter plate, add 150 µL of each enrofloxacin dilution to respective wells.[4]

    • Include a positive control well (MHB with bacterial inoculum, no antibiotic) and a negative control well (MHB only).

    • Add the prepared bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate and incubate at a temperature suitable for the specific fish pathogen (e.g., 12°C for certain coldwater pathogens).[4] Incubation time is typically 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of enrofloxacin that visibly inhibits bacterial growth (i.e., the first well that appears clear).[4]

  • Acclimation: Acclimate healthy fish of the target species to laboratory conditions in tanks with appropriate water quality parameters.

  • Challenge Model:

    • Expose fish to a pathogenic bacterial strain (e.g., Aeromonas salmonicida) through a validated method such as intraperitoneal injection or immersion bath to induce a consistent infection.

    • Include a non-challenged control group.

  • Treatment Groups:

    • Divide the challenged fish into multiple groups:

      • Negative Control: Challenged fish fed a non-medicated diet.

      • Treatment Groups: Challenged fish fed diets medicated with different concentrations of enrofloxacin (e.g., 1.25, 2.5, 5.0, 10.0 mg/kg body weight).[12]

  • Administration:

    • Administer the respective diets daily for a predetermined period (e.g., 10 days).[12]

    • Ensure the feeding rate is appropriate for the species and size of the fish.

  • Monitoring:

    • Record daily mortalities in all groups for the duration of the treatment and for a post-treatment observation period (e.g., 14-21 days).

    • Observe fish for clinical signs of disease.

  • Data Analysis:

    • Calculate the percent mortality for each group.

    • Use statistical analysis (e.g., Kaplan-Meier survival curves, chi-square test) to determine if there is a significant reduction in mortality in the treatment groups compared to the negative control group.

  • Animal Dosing:

    • Select a group of healthy fish (e.g., Brown Trout, n=102 per group) and administer a single dose of enrofloxacin via oral gavage.[4]

    • Use different dose groups to assess linearity (e.g., 10, 20, and 40 mg/kg).[4]

  • Sample Collection:

    • At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, and 240 hours post-administration), collect blood samples from a subset of fish (e.g., 6 fish per time point).[4]

    • Anesthetize fish (e.g., with MS-222) prior to sampling from the caudal vein.[4]

    • Place blood into heparinized tubes and centrifuge to separate plasma. Store plasma at -70°C or below until analysis.

    • Collect tissue samples (e.g., muscle, liver, kidney) if tissue distribution is being studied.[1][2][6][19]

  • Sample Analysis:

    • Develop and validate a high-performance liquid chromatography (HPLC) method with fluorescence or UV detection to quantify the concentrations of enrofloxacin and its primary metabolite, ciprofloxacin, in plasma and tissue homogenates.[1][2][4][20]

    • Prepare calibration standards (0.04–40 μg/mL) and quality control samples in blank fish plasma to ensure linearity, accuracy, and precision.[4]

  • Pharmacokinetic Modeling:

    • Use non-compartmental analysis software (e.g., WinNonLin) to analyze the plasma concentration-time data.[1][2]

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (T½), clearance (CL/F), and volume of distribution (Vd/F).[4]

Visualizations and Workflows

cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Pharmacokinetics (PK) cluster_2 Phase 3: PK/PD Modeling & Dose Selection cluster_3 Phase 4: In Vivo Efficacy & Confirmation isolate Isolate Pathogen from Infected Fish mic Determine MIC (Broth Microdilution) isolate->mic mpc Determine MPC (Mutant Prevention Concentration) mic->mpc integrate Integrate PK/PD Data (e.g., AUC/MIC > 125) mic->integrate pk_study Conduct PK Study (Oral Gavage) hplc Analyze Samples (HPLC) pk_study->hplc pk_params Calculate PK Parameters (Cmax, AUC, T½) hplc->pk_params pk_params->integrate select_dose Select Candidate Doses for Efficacy Trial integrate->select_dose challenge Conduct Challenge Study with Medicated Feed select_dose->challenge evaluate Evaluate Efficacy (% Mortality Reduction) challenge->evaluate residue Conduct Tissue Residue Study evaluate->residue withdraw Establish Withdrawal Period residue->withdraw

Caption: Workflow for Evaluating Enrofloxacin Efficacy and Safety.

start_node Clinical Signs of Bacterial Infection Observed diagnosis Confirm Bacterial Pathogen? start_node->diagnosis action_dx Action: Isolate & ID Pathogen diagnosis->action_dx Yes action_treat_empiric Action: Begin Empiric Broad-Spectrum Treatment diagnosis->action_treat_empiric No susceptibility Perform Susceptibility Testing (MIC)? is_sensitive Pathogen Sensitive to Enrofloxacin? susceptibility->is_sensitive Yes feeding Are Fish Feeding? susceptibility->feeding No is_sensitive->feeding Yes action_alt_abx Action: Select Alternative Antibiotic Based on MIC is_sensitive->action_alt_abx No action_treat_feed Action: Treat with Medicated Feed feeding->action_treat_feed Yes action_treat_bath Action: Use Bath or Injectable Treatment feeding->action_treat_bath No action_dx->susceptibility action_monitor Action: Monitor Clinical Response & Adjust action_treat_empiric->action_monitor action_treat_feed->action_monitor action_treat_bath->action_monitor action_alt_abx->action_monitor

Caption: Clinical Decision-Making for Antibiotic Treatment in Fish.

cluster_bacterium Bacterial Cell dna Bacterial DNA gyrase DNA Gyrase (Topoisomerase II) dna->gyrase Supercoiling/ Relaxation replication DNA Replication & Transcription gyrase->replication death Cell Death replication->death enro Enrofloxacin enro->gyrase Inhibits

Caption: Enrofloxacin's Mechanism of Action via DNA Gyrase Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometric Identification of Enrofloxacin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of enrofloxacin (B1671348) degradation products by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental process, from sample preparation to data analysis.

Q1: I am not detecting any degradation products in my sample. What are the possible causes?

A: Several factors could lead to the non-detection of degradation products. Consider the following troubleshooting steps:

  • Inefficient Degradation: Ensure that the degradation process (e.g., photodegradation, chemical oxidation, microbial degradation) was effective. You may need to optimize the degradation conditions such as exposure time, reagent concentration, or incubation period.

  • Sample Preparation and Extraction: The degradation products might be lost during sample preparation. The extraction method should be suitable for compounds with varying polarities. Methods like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS are commonly used.[1][2] Ensure the pH of the extraction solvent is appropriate to maintain the ionization state of the analytes for good recovery.

  • Mass Spectrometer Sensitivity: The concentration of the degradation products might be below the limit of detection (LOD) of your instrument. Check the instrument's sensitivity and consider concentrating your sample if necessary. Regular tuning and calibration of the mass spectrometer are crucial for optimal performance.

  • Ionization Efficiency: Enrofloxacin and its degradation products are typically analyzed in positive ion mode using electrospray ionization (ESI).[3][4] The mobile phase composition, particularly the pH and organic solvent content, significantly influences ionization efficiency. Acidic mobile phases (e.g., with 0.1% formic acid) are often used to promote protonation.

Q2: My chromatogram shows poor peak shape (tailing, broadening, or splitting) for enrofloxacin and its potential degradation products. How can I improve this?

A: Poor peak shape can be attributed to several factors related to the LC system and method:

  • Column Choice: A C18 column is commonly used for the separation of fluoroquinolones.[5][6] Ensure your column is not degraded or contaminated.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like enrofloxacin. A mobile phase with a pH around 2.5-3.5 is often optimal.

  • Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

  • System Contamination: Contamination in the LC system (e.g., in the injector, tubing, or column) can lead to peak tailing. Flush the system thoroughly.

  • Extra-column Effects: Minimize the length and diameter of tubing to reduce extra-column volume, which can cause peak broadening.

Q3: I am observing significant signal suppression or enhancement (matrix effects). How can I mitigate this?

A: Matrix effects are a common challenge in LC-MS analysis, especially with complex samples like tissue extracts or wastewater. Here's how to address them:

  • Effective Sample Cleanup: Employ a robust sample preparation method to remove interfering matrix components. Techniques like SPE or QuEChERS are effective in reducing matrix effects.

  • Use of Internal Standards: The use of an isotopically labeled internal standard (e.g., enrofloxacin-d5) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[7]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analytes of interest. This helps to mimic the matrix effects observed in the samples, leading to more accurate quantification.[1]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure that the analyte concentration remains above the limit of quantification.

Q4: My mass accuracy is poor, making it difficult to confirm the elemental composition of unknown degradation products. What should I do?

A: High mass accuracy is critical for the confident identification of unknown compounds. To improve mass accuracy:

  • Regular Mass Calibration: Calibrate your mass spectrometer frequently using an appropriate calibration standard. The calibration should cover the mass range of interest.

  • Instrument Maintenance: Ensure the mass spectrometer is well-maintained. Contamination of the ion source or mass analyzer can affect mass accuracy.

  • Use of a High-Resolution Mass Spectrometer (HRMS): Instruments like Orbitrap or TOF mass spectrometers provide high resolution and mass accuracy, which are essential for elucidating the elemental composition of metabolites.[3]

Experimental Protocols

A generalized experimental workflow for the identification of enrofloxacin degradation products is outlined below. It is crucial to validate the method for your specific application and matrix.

1. Sample Preparation (Extraction from a Matrix)

  • Liquid-Liquid Extraction (LLE):

    • Homogenize the sample (e.g., tissue, soil).

    • Add a suitable extraction solvent (e.g., acetonitrile (B52724), ethyl acetate) and vortex thoroughly.

    • Centrifuge to separate the layers.

    • Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a stronger solvent (e.g., methanol, acetonitrile).

    • Evaporate the eluate and reconstitute as described for LLE.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute compounds with increasing hydrophobicity.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Spray Voltage: ~3.5-4.5 kV.

    • Capillary Temperature: ~300-350 °C.

    • Sheath and Auxiliary Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • Data Acquisition:

    • Full Scan (for unknowns): Acquire data over a relevant mass range (e.g., m/z 100-500) to screen for potential degradation products.

    • Product Ion Scan (for fragmentation information): Fragment the precursor ion of interest to obtain its MS/MS spectrum for structural elucidation.

    • Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) (for known products): For targeted analysis and quantification of specific degradation products.

Data Presentation: Enrofloxacin and Its Degradation Products

The following table summarizes the mass-to-charge ratios (m/z) of enrofloxacin and some of its known degradation products observed in positive ion mode.

CompoundChemical Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)Degradation Pathway
EnrofloxacinC₁₉H₂₂FN₃O₃360.17342, 316, 288, 245Parent Compound
CiprofloxacinC₁₇H₁₈FN₃O₃332.14314, 288, 245, 231De-ethylation
Desethylene-enrofloxacinC₁₇H₁₈FN₃O₃332.14314, 288, 245Piperazine ring cleavage
Hydroxy-enrofloxacinC₁₉H₂₂FN₃O₄376.17358, 332, 304Hydroxylation
Carboxy-enrofloxacinC₁₇H₁₆FN₃O₅374.11330, 312, 286Piperazine ring oxidation
De-fluoro-enrofloxacinC₁₉H₂₃N₃O₃342.18324, 298, 270Defluorination

Note: The exact fragment ions observed can vary depending on the collision energy and the mass spectrometer used.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_output Output Sample Sample (e.g., tissue, water) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Cleanup Sample Cleanup / Concentration Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS Mass Spectrometry (ESI+) LC->MS Acquisition Data Acquisition (Full Scan / MS/MS) MS->Acquisition Identification Compound Identification Acquisition->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for identifying enrofloxacin degradation products.

degradation_pathway cluster_products Degradation Products Enrofloxacin Enrofloxacin (m/z 360) Ciprofloxacin Ciprofloxacin (m/z 332) Enrofloxacin->Ciprofloxacin De-ethylation Hydroxy Hydroxy-enrofloxacin (m/z 376) Enrofloxacin->Hydroxy Hydroxylation Defluoro Defluoro-enrofloxacin (m/z 342) Enrofloxacin->Defluoro Defluorination Carboxy Carboxy-enrofloxacin (m/z 374) Enrofloxacin->Carboxy Piperazine Ring Oxidation

Caption: Simplified degradation pathways of enrofloxacin.

References

stability of enrofloxacin in various buffer systems and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of enrofloxacin (B1671348) in various buffer systems and under different pH conditions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your research and development endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the preparation, storage, and handling of enrofloxacin solutions.

Question Answer
Why is my enrofloxacin solution precipitating? Enrofloxacin has poor aqueous solubility, especially around its isoelectric point (pH 7.32)[1]. Precipitation can occur due to several factors: • pH: The solubility of enrofloxacin is highly pH-dependent. It is more soluble in acidic and alkaline conditions compared to neutral pH[2]. • Concentration: Exceeding the solubility limit of enrofloxacin in a particular solvent or buffer system will lead to precipitation. • Temperature: Lower temperatures can decrease the solubility of enrofloxacin, causing it to precipitate out of solution. • Incompatibility: Mixing enrofloxacin with certain intravenous fluids, such as those containing divalent cations (e.g., calcium, magnesium), can lead to the formation of low-solubility salts and precipitation[3].
How can I prevent precipitation of my enrofloxacin solution? To prevent precipitation, consider the following: • Adjust pH: Prepare your solution in a buffer with a pH that favors enrofloxacin solubility (acidic or alkaline). For example, injectable formulations of enrofloxacin can have a pH of approximately 11[3]. • Use Co-solvents: The addition of co-solvents like ethanol (B145695) or propylene (B89431) glycol can significantly enhance the solubility of enrofloxacin[1]. • Check Compatibility: Avoid mixing enrofloxacin solutions with incompatible fluids. It is recommended to verify compatibility before co-administration[3]. • Control Temperature: Store solutions at a stable room temperature and avoid freezing, which can affect the solution's stability[4].
My enrofloxacin solution has changed color. Is it still usable? A change in color can be an indicator of degradation. Fluoroquinolones, including enrofloxacin, are susceptible to photodegradation. Exposure to UV or natural light can cause chemical changes that may alter the color of the solution[5]. It is recommended to prepare fresh solutions and protect them from light by storing them in amber-colored vials or wrapping the container in foil. If a color change is observed, it is advisable to discard the solution and prepare a fresh batch to ensure the integrity of your experiment.
I am seeing inconsistent results in my stability studies. What could be the cause? Inconsistent results can stem from several factors: • pH shifts: The pH of your buffer solution may change over time, affecting the stability of enrofloxacin. It is good practice to measure the pH at the beginning and end of your experiment. • Temperature fluctuations: Ensure that your samples are stored at a constant and controlled temperature throughout the study. • Light exposure: Inconsistent exposure to light can lead to variable rates of photodegradation. Always protect your samples from light unless it is a parameter being studied. • Evaporation: Improperly sealed containers can lead to solvent evaporation, which will increase the concentration of enrofloxacin and potentially affect stability.
What are the expected degradation products of enrofloxacin? Under forced degradation conditions, enrofloxacin can degrade into several products. Common degradation pathways include: • Acidic conditions: Cleavage of the cyclopropane (B1198618) ring[6]. • Alkaline conditions: Oxidative photodegradation[6]. • Oxidative conditions: Formation of various oxidation products. • Photolytic conditions: Degradation of the piperazine (B1678402) side-chain, reductive defluorination, and fluorine solvolysis[7]. Known impurities that can be monitored in stability studies include ethylenediamine (B42938) impurity, desfluoro impurity, ciprofloxacin (B1669076) impurity, chloro impurity, fluoroquinolonic acid impurity, and decarboxylated impurity[8].

Data on Enrofloxacin Stability

The stability of enrofloxacin is significantly influenced by the pH of the solution. While comprehensive comparative data across a wide range of buffers is limited, the following tables summarize available information on its solubility and stability under various conditions.

Table 1: Solubility of Enrofloxacin in Different Solvents

SolventpHTemperature (°C)Solubility (µg/mL)Reference
WaterNeutral25146[1]
0.1 M Phosphate (B84403) Buffer7.425182[1]
Hydrochloric Acid Solution125-[2]
Phosphate Buffer7.625-[2]

Note: A dash (-) indicates that the specific quantitative value was not provided in the cited source.

Table 2: Stability of Enrofloxacin under Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature (°C)Degradation (%)Reference
Acid Hydrolysis5 N HCl1 hour70-[9]
Alkaline Hydrolysis5 N NaOH1 hour70-[9]
Oxidation30% H₂O₂1 hour70Major degradation[9]
Thermal-3 days60-[9]
Humidity90% RH7 days25-[9]
Photolytic1.2 million lux hours---[9]

Note: A dash (-) indicates that the specific quantitative value was not provided in the cited source.

Experimental Protocols

Stability-Indicating HPLC Method for Enrofloxacin

This protocol describes a general method for assessing the stability of enrofloxacin using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Enrofloxacin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions (Example):

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm)[8]

  • Mobile Phase: A gradient of 0.1% (v/v) TEA in 10 mM KH₂PO₄ (pH 2.5) and methanol[8]. Alternatively, an isocratic mobile phase of phosphate buffer (pH 3.0) and ethanol (90:10 v/v) can be used[10].

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 35°C[8]

  • Detection Wavelength: 278 nm and 254 nm[8]

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of enrofloxacin in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standard solutions at different concentrations (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting with the mobile phase.

4. Sample Preparation for Stability Study:

  • Prepare enrofloxacin solutions in the desired buffer systems (e.g., phosphate, citrate, acetate) at various pH values.

  • Store the solutions under the desired conditions (e.g., different temperatures, light exposure).

  • At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to a suitable concentration within the calibration range, and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of enrofloxacin remaining in the samples by comparing the peak area with the calibration curve. The appearance of new peaks may indicate the formation of degradation products.

Forced Degradation Study Protocol

This protocol outlines the steps for conducting a forced degradation study on enrofloxacin to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Sample Preparation:

  • Prepare a stock solution of enrofloxacin in a suitable solvent.

2. Stress Conditions:

  • Acid Degradation: Add 1 mL of 5 N HCl to the enrofloxacin solution and heat at 70°C for 1 hour. Neutralize the solution before analysis[9].

  • Base Degradation: Add 1 mL of 5 N NaOH to the enrofloxacin solution and heat at 70°C for 1 hour. Neutralize the solution before analysis[9].

  • Oxidative Degradation: Add 1 mL of 30% hydrogen peroxide to the enrofloxacin solution and heat at 70°C for 1 hour[9].

  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60°C) for several days[9].

  • Photodegradation: Expose the enrofloxacin solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[9]. A dark control sample should be stored under the same conditions but protected from light.

3. Analysis:

  • Analyze the stressed samples using a suitable stability-indicating method, such as the HPLC method described above.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Study cluster_analysis Analysis A Prepare Enrofloxacin Stock Solution C Prepare Enrofloxacin Solutions in Buffers A->C B Prepare Buffer Solutions (e.g., Phosphate, Citrate) at various pH B->C D Incubate at different Temperatures C->D E Expose to Light (with Dark Control) C->E F Sample at Time Points D->F E->F G Dilute and Filter F->G H HPLC Analysis G->H I Data Analysis H->I

Caption: Experimental workflow for an enrofloxacin stability study.

degradation_pathways cluster_acidic Acidic Conditions (e.g., pH 4) cluster_alkaline Alkaline Conditions (e.g., pH 8) cluster_photo Photolytic Conditions Enrofloxacin Enrofloxacin Acid_Deg Cyclopropane Ring Cleavage Products Enrofloxacin->Acid_Deg H+ Alk_Deg Oxidative Degradation of Piperazine Ring Enrofloxacin->Alk_Deg OH- Photo_Deg1 Piperazine Side-Chain Degradation Enrofloxacin->Photo_Deg1 hv Photo_Deg2 Reductive Defluorination Enrofloxacin->Photo_Deg2 hv Photo_Deg3 Fluorine Solvolysis Enrofloxacin->Photo_Deg3 hv

References

Technical Support Center: Enrofloxacin Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the mechanisms of enrofloxacin (B1671348) resistance in Pseudomonas aeruginosa.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Problem Potential Cause Suggested Solution
High variability in Minimum Inhibitory Concentration (MIC) results for the same isolate. Inoculum effect (bacterial density influencing MIC).Standardize the inoculum to a 0.5 McFarland standard for all experiments.
Biofilm formation in microtiter plates.Use non-treated polystyrene plates and consider adding a step to disrupt biofilms before reading results.
Instability of enrofloxacin in the growth medium.Prepare fresh enrofloxacin stock solutions and use them promptly.
Cannot amplify gyrA or parC genes using standard primers. Polymorphisms in primer binding sites of clinical isolates.Design new primers based on conserved regions flanking the Quinolone Resistance-Determining Regions (QRDRs).
Presence of PCR inhibitors in the DNA preparation.Re-purify the DNA using a column-based kit and ensure complete removal of ethanol.
No significant difference in efflux pump gene expression (e.g., mexB, mexD) between susceptible and resistant isolates via qRT-PCR. Constitutive expression of efflux pumps in the tested isolate.Compare expression levels to a known hypersusceptible strain (e.g., PAO1) in addition to your susceptible control.
Issues with RNA quality or reverse transcription efficiency.Verify RNA integrity using a bioanalyzer. Use a high-quality reverse transcriptase and random hexamer primers.
A resistant isolate shows no mutations in gyrA or parC and no overexpression of common efflux pumps. The resistance mechanism may involve less common efflux pumps (e.g., MexGHI-OpmD).Broaden the qRT-PCR analysis to include a wider range of efflux pump genes.
The isolate may have acquired a plasmid-mediated quinolone resistance (PMQR) gene (e.g., qnr genes).Screen for the presence of common PMQR genes using PCR.
Alterations in outer membrane permeability.Investigate the expression of porin genes like oprD.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of enrofloxacin resistance in Pseudomonas aeruginosa?

The two main mechanisms are:

  • Target-site mutations: Point mutations in the genes encoding the drug's targets, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), reduce the binding affinity of enrofloxacin.

  • Overexpression of efflux pumps: Increased activity of multidrug resistance (MDR) efflux pumps, particularly from the Resistance-Nodulation-Division (RND) family, actively transports enrofloxacin out of the bacterial cell. The most clinically significant pumps are MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM.

Q2: Which specific mutations are most commonly associated with high-level enrofloxacin resistance?

Mutations within a specific region of gyrA and parC, known as the Quinolone Resistance-Determining Region (QRDR), are most common.

GeneCommon Amino Acid SubstitutionTypical Fold Increase in Enrofloxacin MIC
gyrAThreonine-83 -> Isoleucine (T83I)4-8 fold
gyrAAspartate-87 -> Asparagine (D87N)4-8 fold
parCSerine-87 -> Leucine (S87L)2-4 fold
parCGlutamate-91 -> Lysine (E91K)2-4 fold
gyrA (T83I) + parC (S87L)Combined mutations>16 fold
Q3: How is the expression of efflux pumps regulated in P. aeruginosa?

Efflux pump expression is tightly controlled by local transcriptional regulators, which are often part of two-component regulatory systems that respond to environmental stimuli or cellular stress. For example, the ParRS two-component system can sense membrane stress and subsequently upregulate the expression of the MexEF-OprN efflux pump.

G cluster_membrane Cell Membrane ParS ParS (Sensor Kinase) ParR ParR (Response Regulator) ParS->ParR Phosphorylation Cascade mexE mexE ParR->mexE Binds Promoter & Activates Transcription mexF mexF oprN oprN Pump MexEF-OprN Efflux Pump oprN->Pump Assembly Enrofloxacin_out Enrofloxacin (Extracellular) Pump->Enrofloxacin_out Efflux Enrofloxacin_in Enrofloxacin (Intracellular) Enrofloxacin_out->Enrofloxacin_in Diffusion Enrofloxacin_in->ParS Induces Stress Enrofloxacin_in->Pump Substrate

Caption: Regulation of the MexEF-OprN efflux pump by the ParRS two-component system.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G start Start: Prepare Bacterial Inoculum step1 Prepare serial two-fold dilutions of Enrofloxacin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. start->step1 step2 Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). step1->step2 step3 Dilute the standardized suspension 1:100 in CAMHB. step2->step3 step4 Inoculate each well with the diluted bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL. step3->step4 step5 Include a positive control (bacteria, no drug) and a negative control (broth only). step4->step5 step6 Incubate plates at 37°C for 18-24 hours. step5->step6 end Read Results: MIC is the lowest concentration with no visible growth. step6->end

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: Analysis of Efflux Pump Gene Expression via qRT-PCR

This protocol quantifies the expression levels of target genes.

  • RNA Extraction:

    • Grow P. aeruginosa isolates to mid-log phase in CAMHB with and without a sub-inhibitory concentration of enrofloxacin.

    • Harvest bacterial cells by centrifugation.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) including a DNase I treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., mexB, mexD) and a housekeeping gene (e.g., rpoD), and a suitable SYBR Green master mix.

    • Perform the qRT-PCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression compared to a susceptible control strain.

Protocol 3: Identification of QRDR Mutations via Sanger Sequencing

This protocol identifies point mutations in the target genes.

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis dna_extraction 1. Extract Genomic DNA from P. aeruginosa isolate pcr 2. PCR amplify the QRDR of target genes (gyrA, parC) using specific primers dna_extraction->pcr gel 3. Verify PCR product size on an agarose gel pcr->gel purify 4. Purify the PCR product gel->purify sanger 5. Perform Sanger sequencing reaction purify->sanger alignment 6. Align the obtained sequence with a wild-type reference sequence (e.g., from PAO1 strain) sanger->alignment mutation_id 7. Identify nucleotide changes and corresponding amino acid substitutions alignment->mutation_id

Caption: Experimental workflow for identifying QRDR mutations via PCR and sequencing.

preventing precipitation of enrofloxacin in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enrofloxacin (B1671348) in aqueous media. Our goal is to help you overcome challenges related to its precipitation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my enrofloxacin precipitating out of my aqueous solution?

A1: Enrofloxacin is an amphoteric molecule with poor aqueous solubility, especially at a neutral pH.[1] Its solubility is highly dependent on the pH of the solution due to its acidic carboxyl group (pKa1 ≈ 5.94-6.06) and a basic piperazinyl group (pKa2 ≈ 7.70-8.70).[1][2] Precipitation commonly occurs when the pH of the solution is near its isoelectric point (around pH 7.32), where the molecule has a net neutral charge and minimal solubility.[1] Injectable formulations of enrofloxacin are often alkaline (pH ≈ 11) to maintain solubility, and dilution with neutral pH solutions like saline can cause precipitation.[3]

Q2: How does pH affect the solubility of enrofloxacin?

A2: The solubility of enrofloxacin is significantly influenced by pH.[4]

  • Acidic pH (below pKa1): The carboxyl group is protonated, and the molecule carries a net positive charge, leading to increased solubility.

  • Neutral pH (between pKa1 and pKa2): The molecule exists primarily as a zwitterion, which has low water solubility.[1]

  • Alkaline pH (above pKa2): The piperazinyl group is deprotonated, and the molecule carries a net negative charge, which can also increase solubility. One study suggests the best solubility is achieved at a pH of 5.02.[2][4]

Q3: What are the most common strategies to prevent enrofloxacin precipitation?

A3: Several strategies can be employed to enhance the solubility of enrofloxacin and prevent its precipitation in aqueous media:

  • pH Adjustment: Maintaining the pH of the solution in the acidic or alkaline range where enrofloxacin is more soluble.

  • Salt Formation: Using highly soluble salt forms of enrofloxacin, such as enrofloxacin hydrochloride, enrofloxacin mesylate, or enrofloxacin lactate (B86563).[2][5][6]

  • Use of Co-solvents: Incorporating co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase solubility. The combined effect of co-solvents and buffers can be synergistic.[1][7]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to dramatically increase aqueous solubility.[8][9][10]

  • Use of Surfactants: Ionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), can significantly enhance the solubility of enrofloxacin.[1][7]

  • Solid Dispersions: Creating solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP) can improve the dissolution rate and solubility.[11]

  • Use of Crystallization Inhibitors: For highly soluble salt forms that can create supersaturated solutions, crystallization inhibitors can be used to prevent the drug from precipitating out over time.[12][13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Precipitation upon dilution of a concentrated enrofloxacin stock solution.

  • Possible Cause: The pH of the diluent is bringing the final solution's pH close to enrofloxacin's isoelectric point, causing it to precipitate. Concentrated stock solutions are often prepared in acidic or basic conditions to achieve solubility.

  • Troubleshooting Steps:

    • Check the pH of your final solution after dilution.

    • If the pH is near neutral, consider using a buffered diluent to maintain a pH where enrofloxacin is soluble (e.g., pH < 6 or pH > 8).

    • Alternatively, prepare your stock solution using a solubilization technique appropriate for your final application (e.g., with cyclodextrins or co-solvents).

Issue 2: Cloudiness or precipitation in cell culture media containing enrofloxacin.

  • Possible Cause: Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which is very close to the isoelectric point of enrofloxacin, leading to low solubility and precipitation.

  • Troubleshooting Steps:

    • Prepare a highly concentrated stock solution of enrofloxacin in a suitable solvent (like DMSO, warmed) or as a salt form (enrofloxacin HCl) and then dilute it to the final concentration in the media just before use.[14] Be mindful of the final solvent concentration to avoid cytotoxicity.

    • Consider using a formulation of enrofloxacin with enhanced solubility, such as an enrofloxacin/HP-β-CD complex, which can improve its stability in neutral pH environments.

Issue 3: Inconsistent results in bioassays or animal studies.

  • Possible Cause: Precipitation of enrofloxacin in your dosing solution can lead to inaccurate and variable dosing. This can be particularly problematic for oral formulations where the drug may precipitate in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Visually inspect your dosing solutions for any signs of precipitation before administration.

    • Analyze the concentration of the dissolved drug in your formulation to ensure it meets the intended dose.

    • Employ formulation strategies to enhance and maintain solubility, such as using a highly soluble salt form combined with a crystallization inhibitor for oral applications.[12][15]

Data Presentation

Table 1: Solubility of Enrofloxacin and its Salts in Water

CompoundSolubility in WaterFold Increase vs. EnrofloxacinReference(s)
Enrofloxacin~0.23 g/L (0.23 mg/mL)-[2][4]
Enrofloxacin Hydrochloride~10 mg/mL~43x[16][17]
Enrofloxacin Mesylate~483 mg/mL~2000x[2][4]

Table 2: Effect of Solubilizing Agents on Enrofloxacin Solubility

Solubilizing AgentConditionSolubilityFold Increase in Aqueous SolubilityReference(s)
HP-β-CDInclusion Complex-9.25x to 916x[8][9][10][18]
Ethanol (40%) in PB (pH 7.4)Co-solvent~1.7 mg/mL~11.65x[1][7]
Propylene Glycol (40%) in PB (pH 7.4)Co-solvent~1.2 mg/mL~8.33x[1][7]
Sodium Dodecyl Sulfate (50 mM) in PB (pH 7.4)Surfactant~3.8 mg/mL~26x[1][7]
PVP K30Solid Dispersion-Significantly Increased[11]

Experimental Protocols

Protocol 1: Preparation of Enrofloxacin-HP-β-CD Inclusion Complex

This protocol describes a method to prepare an enrofloxacin-hydroxypropyl-β-cyclodextrin inclusion complex to enhance aqueous solubility.

  • Molar Ratio Determination: Determine the optimal molar ratio of enrofloxacin to HP-β-CD (commonly 1:1).

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with constant stirring.

  • Addition of Enrofloxacin: Slowly add the corresponding amount of enrofloxacin powder to the HP-β-CD solution.

  • Stirring: Continue stirring the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation. The solution should become clearer as the complex forms.

  • Filtration (Optional): If any un-complexed enrofloxacin remains, filter the solution through a 0.45 µm filter.

  • Lyophilization (Optional): To obtain a solid powder of the complex, freeze-dry the solution.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR).

Protocol 2: Solubility Determination by the Equilibrium Method

This protocol outlines the steps to determine the saturation solubility of enrofloxacin in a given solvent system.

  • Sample Preparation: Add an excess amount of enrofloxacin powder to a known volume of the desired aqueous medium (e.g., water, buffer, co-solvent mixture) in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at a high speed to pellet the undissolved enrofloxacin.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range.

  • Quantification: Analyze the concentration of enrofloxacin in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility.

Visualizations

Troubleshooting_Enrofloxacin_Precipitation start Precipitation Observed check_ph Check pH of Solution start->check_ph ph_neutral pH is near isoelectric point (pH ~7.3) check_ph->ph_neutral adjust_ph Adjust pH to < 6 or > 8 using a buffer ph_neutral->adjust_ph Yes use_salt Use a soluble salt form (e.g., HCl, mesylate) ph_neutral->use_salt No, or pH adjustment is not feasible solution_stable Stable Solution adjust_ph->solution_stable use_excipient Incorporate solubilizing excipients (e.g., HP-β-CD, co-solvents) use_salt->use_excipient For further enhancement use_salt->solution_stable use_excipient->solution_stable

Caption: Troubleshooting workflow for enrofloxacin precipitation.

Enrofloxacin_Solubilization_Strategies problem Poor Aqueous Solubility of Enrofloxacin sub_chem Chemical Modification problem->sub_chem sub_phys Physical Formulation problem->sub_phys salt Salt Formation (HCl, Mesylate) sub_chem->salt complexation Complexation (e.g., HP-β-CD) sub_phys->complexation cosolvents Co-solvents (Ethanol, PEG) sub_phys->cosolvents surfactants Surfactants (e.g., SDS) sub_phys->surfactants solid_disp Solid Dispersions (e.g., with PVP) sub_phys->solid_disp outcome Enhanced Solubility & Reduced Precipitation salt->outcome complexation->outcome cosolvents->outcome surfactants->outcome solid_disp->outcome

Caption: Strategies to enhance enrofloxacin solubility.

References

troubleshooting guide for peak tailing in enrofloxacin HPLC chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in enrofloxacin (B1671348) HPLC chromatography.

Troubleshooting Guide: Peak Tailing in Enrofloxacin HPLC

Q1: What is peak tailing and why is it a problem in enrofloxacin analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] This distortion is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration, and ultimately compromise the precision and accuracy of enrofloxacin quantification.[1][2]

Q2: What are the primary causes of peak tailing specific to a compound like enrofloxacin?

A2: Enrofloxacin is a basic compound due to its piperazine (B1678402) group.[1] This characteristic makes it highly susceptible to peak tailing in reversed-phase HPLC. The most common cause is the secondary ionic interaction between the protonated (positively charged) enrofloxacin molecule and ionized residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][3][4] These silanol groups are acidic and become negatively charged at a pH above ~3.5, creating a strong secondary retention mechanism that leads to tailing.[1][3]

Q3: How can I systematically identify and resolve the cause of peak tailing for enrofloxacin?

A3: A systematic approach is crucial for efficient troubleshooting. The workflow below outlines a step-by-step process to diagnose and fix the issue, starting from the most common chemical causes and moving toward physical or system-related issues.

G cluster_0 Step 1: Evaluate Method & Column cluster_1 Step 2: Optimize Mobile Phase cluster_2 Step 3: Check Hardware & Sample cluster_3 Step 4: Resolution Start Peak Tailing Observed (Tailing Factor > 1.5) CheckpH Is Mobile Phase pH < 3.5? Start->CheckpH CheckColumn Is the column old, contaminated, or not end-capped? CheckpH->CheckColumn Yes AdjustpH Action: Adjust pH to 2.5-3.5 using an acid like H₃PO₄. CheckpH->AdjustpH No ReplaceColumn Action: Use a new, high-purity, end-capped C18 column or a column with a different stationary phase. CheckColumn->ReplaceColumn CheckSystem Are all peaks tailing? CheckColumn->CheckSystem No AdjustpH->CheckColumn AddModifier Action: Add a competitive base (e.g., 0.1% Triethylamine (B128534) - TEA) to the mobile phase. End Problem Resolved AddModifier->End ReplaceColumn->CheckSystem CheckOverload Action: Dilute sample and reinject. Did peak shape improve? CheckSystem->CheckOverload No FixSystem Action: Check for extra-column volume. (e.g., long tubing, loose fittings). Flush system. CheckSystem->FixSystem Yes CheckOverload->AddModifier No CheckOverload->End Yes FixSystem->End

Caption: A step-by-step workflow for troubleshooting peak tailing in enrofloxacin analysis.

Frequently Asked Questions (FAQs)

Q: How does mobile phase pH specifically affect enrofloxacin's peak shape?

A: Mobile phase pH is one of the most critical factors. Enrofloxacin has pKa values around 6.0 (carboxylic acid) and 7.7 (piperazine nitrogen).[1] At a mid-range pH (e.g., 4-7), the piperazine group is protonated (positively charged), while residual silanols on the silica (B1680970) column surface (pKa ~3.5-4.5) are deprotonated (negatively charged).[1] This charge difference leads to strong ionic interactions, causing significant peak tailing.[1][3] By operating at a low pH (e.g., pH 2.5 - 3.5), the silanol groups are fully protonated (neutral), which minimizes these secondary interactions and dramatically improves peak symmetry for basic compounds like enrofloxacin.[1][5][6][7]

Q: What role does the HPLC column play in preventing peak tailing?

A: The column is a major contributor. Key factors include:

  • Silanol Activity: Columns with a high concentration of accessible, acidic silanol groups will cause more tailing with basic analytes. Using a column with high-purity silica and effective end-capping (where residual silanols are chemically bonded with a small silylating agent) is crucial to block these interactions.[4][8]

  • Column Age and Contamination: Over time, a column's stationary phase can degrade, or the inlet frit can become contaminated or partially blocked.[2][4] This can create voids or disrupt the flow path, leading to peak distortion for all compounds.[9] If you suspect column degradation, replacing it with a new one is a simple way to check.[2][4]

Q: Are there any mobile phase additives that can reduce peak tailing for enrofloxacin?

A: Yes. If adjusting the pH is not sufficient, mobile phase additives can help. A common strategy is to add a small concentration of a basic compound, like triethylamine (TEA), to the mobile phase.[10][11] TEA acts as a competing base, binding to the active silanol sites on the stationary phase and effectively masking them from interacting with enrofloxacin.[10] This reduces the secondary retention mechanism responsible for tailing.

Q: Could my sample preparation be causing peak tailing?

A: Absolutely. Two common sample-related issues are:

  • Solvent Mismatch: If enrofloxacin is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the initial sample band to spread unevenly on the column, leading to peak distortion.[1][12] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[11]

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, which is a common cause of peak tailing.[2][3][12] If you observe that peak shape deteriorates at higher concentrations, try diluting your sample and reinjecting.[2][3]

Q: What if all peaks in my chromatogram are tailing, not just enrofloxacin?

A: If all peaks exhibit tailing, the problem is likely physical or system-related, rather than a specific chemical interaction with enrofloxacin.[1] This is known as "extra-column band broadening."[1] Common causes include:

  • Dead Volume: Excessive space in fittings, unions, or tubing between the injector, column, and detector.[1][12]

  • Partially Blocked Frit: Contamination accumulating on the column's inlet frit can distort the flow path.[2][9] Reversing and flushing the column (if permitted by the manufacturer) or replacing it may solve the issue.[2]

Data Summary

The following table summarizes how different chromatographic parameters can influence the peak shape of enrofloxacin, quantified by the tailing factor (where a value closer to 1.0 indicates better symmetry).

ParameterCondition ATailing Factor (Approx.)Condition BTailing Factor (Approx.)Rationale
Mobile Phase pH pH > 5.0[5]> 2.0pH 2.5 - 3.5[5][10][6]0.9 - 1.5[13]Low pH neutralizes silanol groups, preventing secondary ionic interactions.[1][4]
Mobile Phase Additive No Additive> 1.80.1% Triethylamine (TEA)[10]< 1.5TEA is a competing base that masks active silanol sites.[10]
Column Type Standard, non-end-capped C18> 2.0High-purity, end-capped C18[1][4]< 1.5End-capping blocks residual silanols from interacting with the analyte.[4][8]
Sample Concentration High (Overload)[2][3]> 2.0Low (Within linear range)[13]< 1.5Prevents saturation of the stationary phase.[12]

Experimental Protocols

Protocol 1: Preparation of a Low pH Buffered Mobile Phase to Minimize Peak Tailing

This protocol describes the preparation of a mobile phase that has been successfully used for the analysis of enrofloxacin, yielding good peak shape.[6][7]

Objective: To prepare 1 L of a mobile phase consisting of 0.05 M monobasic sodium phosphate (B84403) (pH 2.5) and acetonitrile (B52724) in a 65:35 v/v ratio.

Materials:

  • HPLC-grade water

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade acetonitrile (ACN)

  • 0.45 µm membrane filter

  • Calibrated pH meter

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Aqueous Buffer (0.05 M Sodium Phosphate):

    • Weigh out 6.9 g of sodium phosphate monobasic (MW ≈ 137.99 g/mol for the monohydrate) and transfer it to a 1 L volumetric flask.

    • Add approximately 800 mL of HPLC-grade water and dissolve the salt completely by swirling or brief sonication.

    • Bring the volume up to the 1 L mark with HPLC-grade water and mix thoroughly.

  • Adjust the pH of the Buffer:

    • Transfer the buffer solution to a beaker and place it on a magnetic stirrer.

    • Immerse a calibrated pH electrode into the solution.

    • Slowly add phosphoric acid dropwise while monitoring the pH until a stable reading of 2.5 is achieved.

  • Prepare the Final Mobile Phase:

    • Using a graduated cylinder, measure 650 mL of the pH-adjusted phosphate buffer.

    • Using a separate graduated cylinder, measure 350 mL of HPLC-grade acetonitrile.

    • Combine the two solutions in a suitable 1 L solvent bottle.

  • Filter and Degas:

    • Filter the final mobile phase mixture through a 0.45 µm membrane filter to remove any particulates.

    • Degas the mobile phase using an appropriate method (e.g., vacuum filtration, sonication, or helium sparging) before use to prevent air bubbles in the HPLC system.

References

Technical Support Center: Enrofloxacin Monohydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of enrofloxacin (B1671348) monohydrochloride in biological assays.

Frequently Asked Questions (FAQs)

Q1: Can enrofloxacin's intrinsic fluorescence interfere with my fluorescence-based assay?

A1: Yes, enrofloxacin is a fluorescent molecule and can interfere with assays that use fluorescent readouts. The degree of interference depends on the excitation and emission wavelengths of your assay's fluorophores and the concentration of enrofloxacin.

  • Fluorescence Properties: Enrofloxacin exhibits fluorescence with excitation and emission maxima that are pH-dependent. Under acidic conditions (pH 2.45 to 4.23), it has a maximum emission wavelength of approximately 450 nm when excited at 274 nm. As the pH increases to near-neutral or weakly acidic (pH 5.84-7.78), the maximum emission wavelength can blue-shift to around 445 nm.[1] In another study, excitation and emission wavelengths for enrofloxacin were set at 277 nm and 418 nm, respectively.[2]

  • Troubleshooting:

    • Run a vehicle control: Measure the fluorescence of your assay medium containing enrofloxacin at the working concentration but without cells or other reagents. This will determine the background fluorescence contributed by the compound.

    • Choose appropriate filters: If possible, use filters that minimize the spectral overlap between enrofloxacin and your assay's fluorophore.

    • Consider alternative assays: If the spectral overlap is significant and cannot be resolved, consider using a non-fluorescent assay format, such as a luminescence or absorbance-based assay.

Q2: I'm observing decreased cell viability in my MTT assay when using enrofloxacin. Is this a true biological effect or assay interference?

A2: The observed decrease in cell viability in an MTT assay in the presence of enrofloxacin is likely a true biological effect. Enrofloxacin is known to be cytotoxic to a variety of eukaryotic cells.[3][4][5][6]

  • Biological Effect: Enrofloxacin can inhibit cell proliferation and induce apoptosis (programmed cell death).[6][7] It has been shown to cause DNA damage and affect mitochondrial activity, which are key factors measured in MTT assays.[5]

  • Potential for Chemical Interference: While less likely to be the primary cause of the signal decrease, some compounds can chemically interact with the MTT reagent or the resulting formazan (B1609692) crystals, leading to inaccurate readings.[8][9]

  • Troubleshooting:

    • Include a "no-cell" control: To rule out direct chemical interference, incubate enrofloxacin with the MTT reagent in cell-free wells. A change in absorbance would indicate a direct interaction.

    • Use an orthogonal assay: Confirm the cytotoxicity results using a different viability assay that has a distinct mechanism, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a trypan blue exclusion assay.

Q3: Could enrofloxacin be interfering with my ELISA results?

A3: Yes, enrofloxacin can potentially interfere with ELISA assays, primarily through matrix effects, especially when analyzing complex biological samples.

  • Matrix Effects: Components in the sample matrix (e.g., serum, tissue homogenates) can interfere with the binding of the antibody to the antigen, leading to inaccurate quantification.[10][11] Several studies developing ELISAs for enrofloxacin detection note that sample dilution is necessary to mitigate these matrix effects.[12][13]

  • Troubleshooting:

    • Perform spike and recovery experiments: Add a known amount of your analyte to your sample matrix containing enrofloxacin and determine the percent recovery. This will help assess the degree of interference.

    • Optimize sample dilution: Test different dilutions of your sample to find a dilution factor that minimizes matrix effects while keeping the analyte concentration within the detection range of the assay.

    • Use a different sample preparation method: If dilution is not sufficient, consider alternative sample preparation techniques, such as protein precipitation or solid-phase extraction, to remove interfering substances.

Q4: My reporter gene assay (e.g., luciferase, β-galactosidase) is showing unexpected results with enrofloxacin. What could be the cause?

A4: Unexpected results in reporter gene assays can stem from either a true biological effect of enrofloxacin on the signaling pathway being studied or direct interference with the reporter enzyme itself. While there is limited direct evidence of enrofloxacin inhibiting common reporter enzymes, it is a possibility that should be investigated.

  • Biological Effects on Signaling Pathways: Enrofloxacin has been shown to modulate several signaling pathways, which could alter the expression of your reporter gene. For example, it can activate the NF-κB pathway and induce apoptosis-related gene expression.[3][14]

  • Potential for Direct Enzyme Inhibition: Some small molecules are known to directly inhibit or stabilize luciferase enzymes, leading to false-positive or false-negative results.[3][15]

  • Troubleshooting:

    • Cell-free reporter enzyme assay: To test for direct interference, perform the assay in a cell-free system by adding enrofloxacin to a purified, active reporter enzyme and its substrate. A change in the signal would indicate direct interaction.

    • Use a constitutively active control: Transfect cells with a plasmid expressing the reporter gene under the control of a strong, constitutive promoter (e.g., CMV). If enrofloxacin alters the signal from this construct, it suggests interference with the reporter protein's activity or stability, or general effects on cellular transcription/translation machinery.

    • Normalize with a second reporter: Employ a dual-reporter system where the experimental reporter is normalized to a co-transfected control reporter driven by a constitutive promoter. This can help to correct for non-specific effects on gene expression and cell viability.

Troubleshooting Guides

Issue 1: Unexpected Results in Reactive Oxygen Species (ROS) Assays

Background: Enrofloxacin is known to induce oxidative stress and the production of reactive oxygen species (ROS) in cells.[4][5][16] This can be a confounding factor if the goal of the experiment is to measure ROS production in response to another stimulus.

Troubleshooting Steps:

  • Characterize Enrofloxacin-Induced ROS Production:

    • Treat your cells with a range of enrofloxacin concentrations.

    • Measure ROS production at different time points using a standard ROS assay (e.g., DCFDA, CellROX®).

    • This will establish a baseline of ROS induction by enrofloxacin alone in your experimental system.

  • Include Appropriate Controls:

    • Vehicle Control: Cells treated with the vehicle used to dissolve enrofloxacin.

    • Enrofloxacin-Only Control: Cells treated with enrofloxacin at the concentration used in your experiment.

    • Positive Control: Cells treated with a known ROS inducer (e.g., H₂O₂).

    • Experimental Group: Cells co-treated with enrofloxacin and your experimental compound.

  • Data Analysis:

    • Subtract the signal from the enrofloxacin-only control from your experimental group to isolate the effect of your compound of interest.

    • Be cautious in interpreting the results, as enrofloxacin might potentiate or inhibit the ROS-inducing effects of your test compound.

Issue 2: Confounding Effects on Signaling Pathway Analysis

Background: Enrofloxacin can modulate various cellular signaling pathways, which may interfere with the interpretation of results from assays designed to study these pathways. Key affected pathways include:

  • Apoptosis: Enrofloxacin can induce the mitochondrial pathway of apoptosis through the activation of caspases.[4][5][17]

  • NF-κB Signaling: It has been shown to activate the NF-κB pathway, which is involved in inflammation and immune responses.[3][14]

  • mTOR Signaling: Enrofloxacin may affect the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[1]

Troubleshooting Workflow:

G start Unexpected Signaling Assay Results with Enrofloxacin q1 Is the effect on a known enrofloxacin-modulated pathway (Apoptosis, NF-κB, mTOR)? start->q1 a1_yes Acknowledge and characterize the baseline effect of enrofloxacin. q1->a1_yes Yes a1_no Investigate potential off-target effects or direct assay interference. q1->a1_no No q2 Did you run a control with enrofloxacin alone? a1_yes->q2 q3 Does enrofloxacin interfere in a cell-free version of the assay? a1_no->q3 a2_yes Subtract the baseline effect from your experimental results. Consider synergistic/antagonistic interactions. q2->a2_yes Yes a2_no Run an enrofloxacin-only control to determine its effect on the pathway. q2->a2_no No a3_yes The compound is likely interfering directly with assay components. Consider an alternative assay format. q3->a3_yes Yes a3_no The effect is likely biological. Investigate the mechanism of action. q3->a3_no No

Caption: Troubleshooting signaling pathway interference.

Quantitative Data Summary

Table 1: Autofluorescence Properties of Enrofloxacin

ParameterValueConditionsReference
Excitation Maxima274 nm, 277 nm, 328 nmpH-dependent[1][2]
Emission Maxima~450 nmpH 2.45 - 4.23[1]
~445 nmpH 5.84 - 7.78[1]
418 nm-[2]

Table 2: Reported Cytotoxic Concentrations of Enrofloxacin in a Cell-Based Assay

Cell LineAssayConcentrationEffectReference
Loach fin cells-1296.2 ± 3.11 µmol/LSemi-lethal concentration (LC50)[17]
THLE-2 (human hepatocytes)CCK-825 - 500 µg/LDose-dependent inhibition[8]
A549 and HepG2 (human cancer cells)MTT≤ 20 µMSublethal doses used for subsequent experiments[7]

Experimental Protocols

Protocol 1: Control Experiment for Autofluorescence Interference

Objective: To quantify the background fluorescence of enrofloxacin in a plate-based assay.

Materials:

  • Enrofloxacin monohydrochloride

  • Assay buffer/medium

  • Microplate reader with appropriate filters

  • Opaque-walled microplates suitable for fluorescence

Procedure:

  • Prepare a stock solution of enrofloxacin in a suitable solvent (e.g., DMSO, water).

  • Create a serial dilution of enrofloxacin in your assay buffer/medium to match the concentrations used in your experiment.

  • Add the enrofloxacin dilutions to the wells of the microplate. Include wells with assay buffer/medium only as a blank.

  • Incubate the plate under the same conditions as your main experiment (time, temperature, CO₂).

  • Measure the fluorescence intensity using the same excitation and emission wavelengths as your assay.

  • Subtract the average fluorescence of the blank wells from the enrofloxacin-containing wells to determine the net fluorescence of the compound.

Protocol 2: Cell-Free Luciferase Inhibition Assay

Objective: To determine if enrofloxacin directly inhibits firefly luciferase activity.

Materials:

  • Recombinant firefly luciferase enzyme

  • Luciferase assay buffer

  • Luciferin (B1168401) substrate

  • This compound

  • Luminometer

  • White, opaque-walled microplates

Procedure:

  • Prepare a working solution of recombinant luciferase in luciferase assay buffer.

  • Prepare a serial dilution of enrofloxacin in the assay buffer. Also, prepare a known luciferase inhibitor as a positive control.

  • In the wells of the microplate, add the enrofloxacin dilutions or controls.

  • Add the luciferase working solution to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate the luminescent reaction by injecting the luciferin substrate using the luminometer's injector.

  • Immediately measure the luminescence signal.

  • Compare the signal from enrofloxacin-treated wells to the vehicle control. A significant decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Visualizations

Signaling Pathways Potentially Affected by Enrofloxacin

G cluster_0 Enrofloxacin Effects cluster_1 Oxidative Stress cluster_2 Signaling Pathways cluster_3 Cellular Outcomes Enrofloxacin Enrofloxacin ROS ROS Production Enrofloxacin->ROS NFkB NF-κB Activation Enrofloxacin->NFkB mTOR mTOR Pathway Modulation Enrofloxacin->mTOR Apoptosis Mitochondrial Apoptosis Enrofloxacin->Apoptosis ROS->NFkB Inflammation Inflammation NFkB->Inflammation GeneExp Altered Gene Expression NFkB->GeneExp mTOR->GeneExp CellDeath Cell Death Apoptosis->CellDeath

Caption: Enrofloxacin's impact on cellular pathways.
Experimental Workflow for Investigating Assay Interference

G cluster_workflow Interference Testing Workflow Start Observe Unexpected Assay Result Q_AssayType Assay Type? Start->Q_AssayType Fluorescence Fluorescence Q_AssayType->Fluorescence Absorbance Absorbance Q_AssayType->Absorbance Luminescence Luminescence Q_AssayType->Luminescence ELISA ELISA Q_AssayType->ELISA Test_Autofluorescence Run Autofluorescence Control Fluorescence->Test_Autofluorescence Test_Chemical_Interaction Run No-Cell MTT Control Absorbance->Test_Chemical_Interaction Test_Enzyme_Inhibition Run Cell-Free Enzyme Assay Luminescence->Test_Enzyme_Inhibition Test_Matrix_Effect Spike and Recovery Test ELISA->Test_Matrix_Effect Analyze Analyze Control Data to Determine Interference Test_Autofluorescence->Analyze Test_Chemical_Interaction->Analyze Test_Enzyme_Inhibition->Analyze Test_Matrix_Effect->Analyze

Caption: Workflow for identifying assay interference.

References

Technical Support Center: Optimization of Enrofloxacin Dosage Regimens for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing enrofloxacin (B1671348) in in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of enrofloxacin in animal models?

A1: The most frequently observed side effects are related to the gastrointestinal tract, including vomiting, diarrhea, and loss of appetite.[1][2] In young, growing animals, abnormalities in joint cartilage can occur.[1][2][3][4] Rarer side effects may include uncoordinated walking, seizures, depression, and lethargy.[1][2] In cats, particularly at higher doses, eye damage and blindness have been reported.[1][2]

Q2: Why am I seeing lower than expected efficacy with oral administration of enrofloxacin in drinking water?

A2: Several factors can lead to reduced efficacy with oral administration. The bioavailability of enrofloxacin can be low and highly variable when administered orally, ranging from 10% to 80% between species.[3] Poor absorption from the gastrointestinal tract may be a contributing factor.[5] Additionally, enrofloxacin has a bitter taste, which can lead to decreased water consumption by the animals, resulting in a lower effective dose.[5] Studies in mice have shown that subcutaneous dosing can be more effective at reducing bacterial burden than oral dosing in drinking water.[5][6]

Q3: How does the presence of food or minerals in the diet or water affect enrofloxacin absorption?

A3: The bioavailability of enrofloxacin can be influenced by whether the animal is fed or fasted.[3] The presence of ions, such as calcium and magnesium, in hard water used for dilution can also negatively impact the drug's absorption.[3][7] Conversely, lipophilic compounds in food may enhance the oral bioavailability of fluoroquinolones.[3]

Q4: What is the risk of developing bacterial resistance when using enrofloxacin?

A4: The misuse or overuse of enrofloxacin can contribute to the emergence of quinolone-resistant bacterial strains.[3] Resistance mechanisms can involve mutations in the target enzymes (DNA gyrase and topoisomerase IV) or changes in drug efflux pumps.[3] It is crucial to use an optimized dosage regimen based on pharmacokinetic and pharmacodynamic (PK/PD) principles to achieve therapeutic success while minimizing the risk of resistance.[8]

Q5: What are the target PK/PD indices for predicting the efficacy of enrofloxacin?

A5: Enrofloxacin is a concentration-dependent antibiotic.[9][10] The most commonly used PK/PD indices to predict its antimicrobial activity are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak plasma concentration to the MIC (Cmax/MIC).[9] For Gram-negative bacteria, an AUC/MIC ratio exceeding 100-125 is often recommended for efficacy and to prevent resistance.[11][12][13][14] For Gram-positive bacteria, an AUC/MIC of 30-55 may be sufficient.[12] A Cmax/MIC ratio of 10 is also associated with optimal bactericidal effects.[11][14]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variable drug exposure between animals Differences in oral uptake due to taste aversion.[5] Food and water content affecting bioavailability.[3][7] Individual differences in metabolism.Consider an alternative administration route such as subcutaneous or intramuscular injection for more consistent plasma levels.[5][6] If oral administration is necessary, ensure consistent feeding schedules and monitor water intake. Use purified water for drug dilution to avoid mineral interference.[3]
Lack of therapeutic effect despite appropriate dosing The pathogen's MIC is higher than anticipated. Poor drug distribution to the target tissue.Determine the MIC of the specific bacterial isolate from your animal model.[15] Review literature for enrofloxacin tissue distribution in the target species to ensure adequate concentrations are reached at the site of infection.[16]
Signs of toxicity (e.g., lethargy, joint pain in young animals) Dose is too high for the specific animal model or age group.[4][17] Impaired renal or hepatic function leading to decreased drug clearance.Re-evaluate the dosage based on species-specific pharmacokinetic data.[4] Use with caution in animals with kidney or liver disease and consider dose adjustments.[2][17]
Crystalluria observed in urine samples Dehydration of the animal.[2][17] High protein diet in carnivorous animals.[4]Ensure animals have adequate access to drinking water to prevent dehydration.[17] Be aware that this can be a side effect, especially in dehydrated patients.[17]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of enrofloxacin in a specific animal model.

Materials:

  • Test animals

  • Enrofloxacin formulation for the desired administration route

  • Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • HPLC system for drug quantification[18]

Procedure:

  • Acclimatize animals to the experimental conditions.

  • Administer a single dose of enrofloxacin via the chosen route (e.g., oral gavage, subcutaneous injection).[18]

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).[19]

  • Centrifuge the blood samples to separate the plasma.[18]

  • Store plasma samples at -20°C or lower until analysis.[18]

  • Extract enrofloxacin and its active metabolite, ciprofloxacin, from the plasma samples.[18]

  • Quantify the drug concentrations using a validated HPLC method.[18]

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.[18]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of enrofloxacin that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Bacterial isolate

  • Mueller-Hinton broth (MHB) or other appropriate culture medium

  • Enrofloxacin stock solution

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • In a 96-well plate, perform serial two-fold dilutions of the enrofloxacin stock solution in the culture medium to achieve a range of concentrations.[20]

  • Add the bacterial suspension to each well.

  • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of enrofloxacin at which no visible bacterial growth is observed.[20]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Various Animal Models

Animal Model Dose & Route Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½ (h) Reference
Pigs2.5 mg/kg IM1.091.2712.708.48[8]
Chicks (infected)10 mg/kg Oral1.76-17.954.78[21][22]
Mice5 mg/kg SC~4.0~0.5--[5][23]
Brown Trout10 mg/kg Oral4.63-242.02-[24]
Southern Crested Caracaras10 mg/kg IM3.920.7221.926.58[11]
Rabbits10 mg/kg Oral-1.5--[20]
Broilers (healthy)10 mg/kg Oral21.691.23228.97-[19]
Broilers (infected)10 mg/kg Oral31.691.13444.86-[19]

Table 2: Minimum Inhibitory Concentration (MIC) of Enrofloxacin against Various Bacteria

Bacterial Species MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference
Escherichia coli0.06 - 0.250.25-[7][15]
Salmonella spp.0.06 - 0.25--[7]
Pseudomonas aeruginosa1 - 4--[7]
Aeromonas hydrophila0.0625 - 4-1[24]
Aeromonas sobria0.0625 - 2-1[24]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Outcome animal_acclimation Animal Acclimation animal_infection Animal Infection (if applicable) animal_acclimation->animal_infection pathogen_prep Pathogen Preparation & MIC Testing pathogen_prep->animal_infection dose_calc Dosage Calculation (based on PK/PD targets) drug_admin Enrofloxacin Administration dose_calc->drug_admin animal_infection->drug_admin sample_collection Sample Collection (Blood/Tissue) drug_admin->sample_collection sample_processing Sample Processing & Extraction sample_collection->sample_processing hplc_analysis HPLC Analysis for Drug Concentration sample_processing->hplc_analysis data_analysis Pharmacokinetic & Pharmacodynamic Modeling hplc_analysis->data_analysis dose_optimization Dosage Regimen Optimization data_analysis->dose_optimization

Caption: Experimental workflow for an in vivo PK/PD study of enrofloxacin.

troubleshooting_workflow rect_node rect_node start Suboptimal Therapeutic Outcome Observed check_dose Was dosage based on species-specific PK/PD data? start->check_dose check_route Was oral administration used? check_dose->check_route Yes recalc_dose Action: Re-evaluate/recalculate dose based on literature. check_dose->recalc_dose No check_mic Is pathogen MIC known and susceptible? check_route->check_mic No consider_route Action: Consider parenteral route (SC/IM) for consistent absorption. check_route->consider_route Yes check_toxicity Are signs of toxicity present? check_mic->check_toxicity Yes perform_mic Action: Perform MIC susceptibility testing on the isolate. check_mic->perform_mic No reduce_dose Action: Reduce dose or increase dosing interval. Monitor for adverse effects. check_toxicity->reduce_dose Yes end Continue Optimized Experiment check_toxicity->end No recalc_dose->end consider_route->end perform_mic->end reduce_dose->end

Caption: Troubleshooting logic for suboptimal enrofloxacin efficacy.

bioavailability_factors cluster_factors Factors Influencing Oral Bioavailability food Presence of Food bioavailability Oral Enrofloxacin Bioavailability food->bioavailability Can increase or decrease ions Divalent Cations (Ca²⁺, Mg²⁺) ions->bioavailability Decreases species Animal Species species->bioavailability Highly variable palatability Drug Palatability palatability->bioavailability Decreases via reduced intake

Caption: Factors that influence the oral bioavailability of enrofloxacin.

References

Technical Support Center: Studying the Degradation Kinetics of Enrofloxacin in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation kinetics of enrofloxacin (B1671348) in environmental samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experimental work on enrofloxacin degradation.

Sample Preparation and Extraction

  • Question: I am seeing low and inconsistent recovery of enrofloxacin from my soil/water samples. What could be the cause?

    • Answer: Low recovery can stem from several factors. Firstly, ensure your extraction solvent is appropriate for the sample matrix. A common method involves extraction with a mixture of acetonitrile (B52724) and 0.2% metaphosphoric acid[1]. For complex matrices, consider a solid-phase extraction (SPE) clean-up step using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge to remove interfering substances[1]. Also, verify that the pH of your extraction solution is optimized, as the chemical speciation of enrofloxacin is pH-dependent[2]. Finally, incomplete homogenization of the sample can lead to poor extraction efficiency; ensure thorough mixing or sonication[1][3].

  • Question: My enrofloxacin seems to be degrading during sample storage and processing. How can I minimize this?

    • Answer: Enrofloxacin is susceptible to photodegradation[4][5][6]. Always store samples and extracts in amber-colored vials or protected from light.[7] It is also crucial to control the temperature; store samples at 4°C for short-term storage and frozen for longer periods. Avoid repeated freeze-thaw cycles. In some cases, adjusting the pH to a range where enrofloxacin is more stable can be beneficial, although this is dependent on the specific degradation pathway being studied[8]. For studies not focused on microbial degradation, sterile filtering the samples can prevent microbial activity.[9]

Analytical Quantification (HPLC & LC-MS/MS)

  • Question: I'm observing peak tailing and broadening in my HPLC chromatograms. What are the likely causes and solutions?

    • Answer: Peak tailing or broadening can be caused by several factors. Check for potential secondary interactions between the analyte and the stationary phase; adjusting the mobile phase pH or ionic strength can mitigate this[10]. Column contamination from the sample matrix is a common issue; use a guard column and ensure adequate sample clean-up[10]. An injection solvent stronger than the mobile phase can also cause peak distortion[10]. Ensure your mobile phase is properly prepared and degassed. If the problem persists, the column itself may be degrading and require replacement[10][11].

  • Question: My LC-MS/MS signal for enrofloxacin is weak or inconsistent. How can I troubleshoot this?

    • Answer: Weak or inconsistent signals in LC-MS/MS can be due to ion suppression from matrix components[11][12]. Enhance your sample clean-up protocol to remove interfering substances. You can also try diluting your sample to reduce the matrix effect.[3] Ensure the MS source parameters (e.g., temperature, gas flows) are optimized for enrofloxacin[11]. Check for contamination in the ion source and clean it if necessary.[11][13] Using a deuterated internal standard can help to correct for signal variability[3].

  • Question: I am having trouble with the retention time of my enrofloxacin peak shifting between runs. What should I do?

    • Answer: Retention time shifts are often related to the mobile phase composition, column temperature, or column equilibration[13]. Ensure your mobile phase is prepared fresh and consistently, and that the pump is delivering a stable flow rate. Check that the column oven is maintaining a constant temperature. Allow for sufficient column equilibration time between injections, especially when running a gradient[10][11].

Degradation Experiments

  • Question: My "dark control" samples are showing significant degradation of enrofloxacin. What could be happening?

    • Answer: If you observe degradation in your dark controls, it suggests that abiotic processes other than photodegradation, or microbial activity, are occurring. Enrofloxacin can undergo hydrolysis, although it is generally slow under normal environmental pH and temperature conditions.[5][14] However, at elevated temperatures (e.g., 50°C), some hydrolysis can be observed[5]. More likely, there could be microbial degradation if the samples are not sterilized.[9] To confirm this, you can compare results from sterile and non-sterile dark controls.

  • Question: The degradation rate of enrofloxacin in my experiments is much slower than reported in the literature. Why might this be?

    • Answer: Several factors can influence the degradation rate. The initial concentration of enrofloxacin can play a role; higher concentrations may exhibit slower relative degradation[15]. The composition of your environmental matrix is critical; for instance, the presence of organic matter or certain ions can affect photodegradation rates[6]. For microbial degradation studies, the specific microbial communities present and their acclimation to the antibiotic are key factors.[16] Ensure your experimental conditions (e.g., light intensity in photodegradation studies, pH, temperature) are comparable to those in the literature you are referencing.[17][18]

Data Presentation

Table 1: Factors Influencing Enrofloxacin Degradation Kinetics

ParameterEffect on Degradation RateEnvironmental MatrixDegradation ProcessReference(s)
pH Rate is pH-dependent. Fastest degradation for the zwitterionic form (around pH 8) in some studies. Neutral pH (6.5) was optimal in a plasma/persulfate system.Aqueous solutionsPhotodegradation, Advanced Oxidation[4][6][19]
Light Significantly accelerates degradation. Half-life can be very short under natural sunlight.Water, ManurePhotodegradation[5][9][14]
Temperature Higher temperatures can increase degradation rates, but enrofloxacin is relatively stable to pasteurization temperatures.Milk, ManureThermal Degradation, Microbial Degradation[9][20]
Oxygen Aerobic conditions generally lead to faster degradation than anaerobic conditions.ManureMicrobial Degradation[9]
Presence of H₂O₂ Increases degradation efficiency in photocatalysis.WaterPhotocatalysis (Advanced Oxidation)[17]
Microorganisms Can significantly degrade enrofloxacin, especially acclimated microbial consortia.Manure, Wastewater, Rhizosphere SedimentsBiodegradation[9][16][21]
Inorganic Ions Fe²⁺ and Cu²⁺ can promote degradation in some systems, while Cl⁻ and HCO₃⁻ can have a negative effect.WaterAdvanced Oxidation[19]

Table 2: Half-lives (DT50) of Enrofloxacin under Various Conditions

Environmental MatrixConditionsHalf-life (DT50)Reference(s)
Broiler Chicken ManureAerobic, Dark59.1 days[9]
Broiler Chicken ManureAnaerobic, Dark88.9 days[9]
Broiler Chicken ManureAerobic, Light115.0 days[9]
Broiler Chicken ManureAnaerobic, Light190.8 days[9]
Natural WaterNormal temperature, Dark> 1 year[5][14]
Natural WaterOutdoor natural light< 3 days[5][14]

Experimental Protocols

1. Protocol for Photodegradation Study of Enrofloxacin in Water

  • Preparation of Stock Solution: Prepare a stock solution of enrofloxacin (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727).

  • Preparation of Working Solutions: Spike the environmental water sample (e.g., river water, filtered to remove suspended solids) with the enrofloxacin stock solution to achieve the desired initial concentration (e.g., 10-100 µg/L).

  • Experimental Setup:

    • Transfer the working solution into quartz tubes to allow for UV light penetration.

    • Prepare "dark control" samples by wrapping identical tubes in aluminum foil.

    • Place the tubes in a photochemical reactor equipped with a lamp that simulates solar light (e.g., Xenon lamp) or a UV lamp.[15]

    • Maintain a constant temperature using a water bath if necessary.

  • Sampling: Withdraw aliquots from each tube at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis: Immediately analyze the samples for the remaining enrofloxacin concentration using a validated HPLC or LC-MS/MS method. If immediate analysis is not possible, store the samples protected from light at 4°C.

  • Data Analysis: Plot the concentration of enrofloxacin versus time to determine the degradation kinetics, often following pseudo-first-order kinetics.[4]

2. Protocol for Quantification of Enrofloxacin in Soil using HPLC

  • Extraction:

    • Weigh 5.0 g of the soil sample into a centrifuge tube.

    • Add 100 mL of an extraction solvent (e.g., acetonitrile/0.2% metaphosphoric acid, 2:3 v/v).[1]

    • Homogenize the mixture for a specified time (e.g., 10 minutes) using a mechanical shaker or sonicator.

    • Centrifuge the sample (e.g., 5000 rpm for 10 minutes) and collect the supernatant.

  • Clean-up (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer, 60 mg) with 5 mL of methanol followed by 5 mL of water.[1]

    • Load the extracted supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute the enrofloxacin with 5 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase.

  • HPLC Analysis:

    • Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the HPLC system.

    • Use a suitable column (e.g., C18) and mobile phase (e.g., a mixture of phosphate (B84403) buffer and an organic solvent like ethanol (B145695) or acetonitrile).[22]

    • Detect the enrofloxacin using a fluorescence or UV detector at the appropriate wavelength (e.g., 254 nm).[22]

  • Quantification: Calculate the concentration of enrofloxacin in the original sample based on a calibration curve prepared with known standards.

Visualizations

Experimental_Workflow_Photodegradation cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Enrofloxacin Stock Solution B Spike Environmental Water Sample A->B C Transfer to Quartz Tubes B->C D Expose to Light Source (e.g., Xenon Lamp) C->D E Dark Control (Wrapped in Foil) C->E F Collect Samples at Time Intervals D->F E->F G Quantify Enrofloxacin (HPLC or LC-MS/MS) F->G H Determine Degradation Kinetics G->H

Caption: Workflow for a typical photodegradation experiment of enrofloxacin.

Troubleshooting_LCMS cluster_sample Sample-Related cluster_instrument Instrument-Related cluster_method Method-Related Start Issue: Weak or Inconsistent LC-MS/MS Signal IonSuppression Check for Ion Suppression (Matrix Effect) Start->IonSuppression SourceParams Optimize MS Source Parameters Start->SourceParams SourceClean Clean Ion Source Start->SourceClean InternalStd Use Deuterated Internal Standard Start->InternalStd Dilute Action: Dilute Sample IonSuppression->Dilute Cleanup Action: Improve Sample Clean-up (SPE) IonSuppression->Cleanup

Caption: Troubleshooting guide for weak LC-MS/MS signals in enrofloxacin analysis.

References

Technical Support Center: Photostability and Photodegradation of Enrofloxacin Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the photostability and photodegradation pathways of enrofloxacin (B1671348) monohydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is photostability testing and why is it crucial for enrofloxacin?

A1: Photostability testing evaluates the impact of light exposure on the physical and chemical properties of a drug substance or product.[1][2][3] For enrofloxacin, a fluoroquinolone antibiotic, this testing is critical to identify potential degradation that could lead to loss of potency, formation of toxic byproducts, and ensure its safety and efficacy.[4] The results inform necessary protective measures in manufacturing, packaging, and labeling, such as the "Protect from Light" warning.[5] International guidelines, like ICH Q1B, provide a standardized framework for conducting these studies.[1][2][3][6][7]

Q2: What are the primary photodegradation pathways of enrofloxacin?

A2: The photodegradation of enrofloxacin is a complex process that proceeds through several key pathways. The main reactions include:

  • Oxidative degradation of the piperazine (B1678402) side-chain: This is a common degradation route.

  • Reductive defluorination: This involves the removal of the fluorine atom from the quinolone core.

  • Fluorine solvolysis: This is the replacement of the fluorine atom by a solvent molecule.[1][6]

  • Decarboxylation: Loss of the carboxylic acid group.[8]

  • Cleavage of the cyclopropane (B1198618) ring: This occurs under acidic conditions (pH 4).[9][10]

These primary reactions can lead to a variety of secondary, more heavily degraded products.[1][6]

Q3: How does pH influence the photodegradation rate of enrofloxacin?

A3: The pH of the solution significantly affects the photodegradation rate of enrofloxacin. The fastest degradation is typically observed around pH 8, where the zwitterionic form of the molecule is predominant.[1][6] The degradation rate is generally slower under more acidic or basic conditions.[8] Different degradation pathways may also be favored at different pH levels; for instance, cyclopropane ring cleavage is more prominent at pH 4, while oxidative degradation of the piperazine ring is favored at pH 8.[9][10]

Q4: What are the known photodegradation products of enrofloxacin?

A4: Several photodegradation products of enrofloxacin have been identified. These include compounds resulting from the primary degradation pathways mentioned in Q2. Some of the identified products are desfluoro impurity, ciprofloxacin, chloro impurity, fluoroquinolonic acid, and decarboxylated impurity.[11] More complex degradation can lead to hydroxylated congeners and even cleavage of the heterocyclic core, forming derivatives like isatin-type compounds and anthranilic acid.[11]

Troubleshooting Guide

Q1: My enrofloxacin degradation rates are inconsistent across different experiments. What are the likely causes?

A1: Inconsistent degradation rates are a common challenge in photostability studies. The primary sources of variability include:

  • Light Source Fluctuation: Ensure the intensity and spectral output of your lamp are stable and monitored throughout the experiment using a calibrated radiometer or lux meter.

  • Temperature Variations: Maintain a constant temperature to minimize thermal degradation, which can be mistaken for or contribute to photodegradation.

  • Sample Concentration: Higher concentrations can cause a "self-filtering" effect, where the outer layer of the solution absorbs most of the light, slowing the apparent degradation rate. Always use a consistent initial concentration.

  • Solvent Purity: Impurities in solvents can act as photosensitizers, accelerating degradation, or as quenchers, slowing it down. Use high-purity, HPLC-grade solvents.

Q2: I am observing significant degradation of enrofloxacin in my dark control sample. What should I do?

A2: Degradation in the dark control indicates that factors other than light are causing the breakdown of your sample.

  • Check for Thermal Degradation: Ensure your experimental setup is not exposing the samples to excessive heat. The photostability chamber should be temperature-controlled.

  • Assess Hydrolytic Stability: Enrofloxacin may be susceptible to hydrolysis depending on the pH of your solution. Analyze your buffer and sample preparation procedure to ensure the pH is stable and appropriate.

  • Investigate Oxidative Degradation: If the degradation products are consistent with oxidation, consider purging your solutions with an inert gas (e.g., nitrogen or argon) before sealing the containers to remove dissolved oxygen.

Q3: I'm having trouble separating enrofloxacin from its degradation products by HPLC. How can I improve the resolution?

A3: Poor resolution in your chromatogram can be addressed by systematically optimizing your HPLC method.

  • Mobile Phase pH: The retention of enrofloxacin and its degradation products is highly dependent on the mobile phase pH due to their ionizable groups. Small adjustments to the pH can significantly alter selectivity.

  • Gradient Optimization: If you are using a gradient, try adjusting the slope. A shallower gradient can often improve the separation of closely eluting peaks.

  • Column Chemistry: If optimizing the mobile phase is insufficient, consider a different column. While C18 columns are common, a stationary phase with different selectivity, such as a Phenyl-Hexyl or a C8 column, might provide the necessary resolution.

  • Flow Rate: Reducing the flow rate can enhance column efficiency and improve resolution, although it will increase the analysis time.

Q4: I see unexpected peaks in my chromatogram that are not present in the starting material or the dark control. How do I identify them?

A4: The appearance of new peaks is indicative of degradation product formation.

  • Literature Review: Compare the retention times of your unknown peaks with those of known enrofloxacin degradation products reported in the literature under similar analytical conditions.

  • LC-MS Analysis: The most effective way to identify unknown peaks is by using liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak can be used to elucidate its structure.

  • Forced Degradation Studies: Performing forced degradation studies under various stress conditions (acid, base, oxidation, heat) can help generate a profile of potential degradation products.[11] Comparing the chromatograms from these studies with your photostability samples can aid in peak identification.

Data Presentation

Table 1: Photodegradation Kinetics of Enrofloxacin Under Various Conditions

Initial Concentration (mg/L)pHLight SourceRate Constant (k)Half-life (t½)Reference
5 - 50 µg/L~8Solar Light-< 1 hour[1],[6]
5.0NeutralXenon Lamp1.6 x 10⁻² min⁻¹~43 min[8]
40.0NeutralXenon Lamp3.0 x 10⁻³ min⁻¹~231 min[8]
-4Simulated Solar--[9],[10]
-8Simulated Solar--[9],[10]

Table 2: HPLC Methods for the Analysis of Enrofloxacin and its Degradation Products

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Column Temperature (°C)Reference
Kromasil C18 (250 x 4.6 mm, 5 µm)Gradient: 0.1% TEA in 10 mM KH₂PO₄ (pH 2.5) and Methanol1.0278 and 25435[11]
Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)Gradient: 2.5% Phosphoric Acid (pH 2.3 with trimethylamine) and Acetonitrile-272-
Inertsil ODS 3V (150 x 4.6 mm, 3 µm)1% Orthophosphoric Acid (pH 2.5 with triethylamine): Acetonitrile (800:200 v/v)1.0270-
RP-C18e (250 x 4.0 mm, 5 µm)Gradient: Acetonitrile and Phosphate buffer with Methanol (pH 5.0)0.826725

Experimental Protocols

Protocol 1: Photostability Study of Enrofloxacin Monohydrochloride (ICH Q1B Guideline)

Objective: To assess the photostability of this compound in solution under standardized light exposure conditions.

Materials:

  • This compound reference standard

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)

  • Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 100 µg/mL).

  • Sample Exposure:

    • Transfer the solution into chemically inert, transparent vials.

    • Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil.

    • Place the exposed and dark control samples in the photostability chamber.

  • Light Exposure:

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UVA) energy of not less than 200 watt-hours per square meter.[1][6]

    • Monitor the light exposure using a calibrated radiometer/lux meter.

  • Sampling:

    • Withdraw aliquots from both the exposed and dark control samples at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Analyze the collected samples immediately using a validated stability-indicating HPLC method to determine the remaining concentration of enrofloxacin and the formation of any degradation products.

    • Compare the chromatograms of the exposed samples to the dark control and the initial (t=0) sample.

  • Data Evaluation:

    • Calculate the percentage of degradation of enrofloxacin at each time point.

    • Evaluate any changes in physical appearance (e.g., color change, precipitation).

    • Assess the purity of the peak for enrofloxacin to ensure no co-eluting degradation products.

Protocol 2: Determination of Photodegradation Quantum Yield

Objective: To determine the quantum yield (Φ) of enrofloxacin photodegradation, which represents the efficiency of a photon in causing a photochemical reaction.

Materials:

  • Monochromatic light source (e.g., a lamp with a bandpass filter)

  • Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)

  • Enrofloxacin solution of known concentration

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Actinometry (Photon Flux Determination):

    • Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a specific time.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength.

    • Calculate the number of photons absorbed by the actinometer solution, and thus the photon flux of the light source, based on the known quantum yield of the actinometer.

  • Sample Irradiation:

    • Prepare a dilute solution of enrofloxacin with a known absorbance at the irradiation wavelength.

    • Irradiate an identical volume of the enrofloxacin solution in the same setup as the actinometer for a measured period.

  • Analysis of Photodegradation:

    • Determine the change in the concentration of enrofloxacin after irradiation using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Calculate the number of enrofloxacin molecules that have degraded.

  • Quantum Yield Calculation:

    • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of enrofloxacin degraded) / (moles of photons absorbed)

Visualizations

photodegradation_pathways cluster_pathways Primary Photodegradation Pathways cluster_products Degradation Products enrofloxacin Enrofloxacin path1 Oxidative Degradation of Piperazine Chain enrofloxacin->path1 hv path2 Reductive Defluorination enrofloxacin->path2 hv, H+ path3 Fluorine Solvolysis enrofloxacin->path3 hv, H2O path4 Decarboxylation enrofloxacin->path4 hv path5 Cyclopropane Ring Cleavage (pH dependent) enrofloxacin->path5 hv, pH 4 prod1 Piperazine-modified Products path1->prod1 prod6 Ciprofloxacin path1->prod6 prod2 Desfluoro-enrofloxacin path2->prod2 prod3 Hydroxy-enrofloxacin path3->prod3 prod4 Decarboxylated Enrofloxacin path4->prod4 prod5 Ring-opened Products path5->prod5

Caption: Major photodegradation pathways of enrofloxacin.

experimental_workflow start Start: Photostability Study prep Sample Preparation (Enrofloxacin in solution) start->prep setup Prepare Exposed Sample (Transparent Vial) prep->setup control Prepare Dark Control (Foil-wrapped Vial) prep->control expose Expose to Light (ICH Q1B Conditions) setup->expose control->expose sampling Withdraw Aliquots at Time Intervals expose->sampling analysis HPLC Analysis sampling->analysis data Data Evaluation (% Degradation, Product Formation) analysis->data end End: Report Results data->end

Caption: Experimental workflow for a photostability study.

troubleshooting_guide start Inconsistent HPLC Results? q1 Is degradation observed in dark control? start->q1 Yes q2 Are degradation rates variable between runs? start->q2 No q1->q2 No a1_1 Check for thermal or oxidative stress q1->a1_1 Yes q3 Is HPLC peak resolution poor? q2->q3 No a2_1 Check light source stability and temperature control q2->a2_1 Yes a3_1 Optimize mobile phase pH and gradient slope q3->a3_1 Yes solution Problem Resolved q3->solution No a1_2 Verify solution pH and stability a1_1->a1_2 a1_2->solution a2_2 Verify sample concentration and solvent purity a2_1->a2_2 a2_2->solution a3_2 Try a different column chemistry (e.g., Phenyl) a3_1->a3_2 a3_3 Reduce flow rate a3_2->a3_3 a3_3->solution

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

A Comparative Guide to Reverse-Phase HPLC Methods for Enrofloxacin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enrofloxacin (B1671348), a broad-spectrum fluoroquinolone antibiotic, is critical for quality control, pharmacokinetic studies, and residue analysis. This guide provides a detailed comparison of validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for enrofloxacin quantification, supported by experimental data from various studies.

Comparison of Validated RP-HPLC Method Performance

The following tables summarize the performance characteristics of different validated RP-HPLC methods for the quantification of enrofloxacin. These methods, while all employing reverse-phase chromatography, exhibit variations in their experimental conditions, leading to different performance metrics.

Table 1: Chromatographic Conditions and Performance of a Validated RP-HPLC Method

ParameterMethod AMethod BMethod C
Mobile Phase Acetonitrile:Water (80:20, v/v)[1][2]0.1% Trifluoroacetic acid:Methanol (B129727):Acetonitrile (20:40:40, v/v/v)[3][4]0.02M Phosphate buffer:Acetonitrile (85:15, v/v)[5]
Column C18 (250 mm x 4.6 mm, 5 µm)[1][2]C18 (250 mm x 4.6 mm, 5 µm)[3][4]Nova Pak C18[5]
Flow Rate 1.0 mL/min[1][2]0.7 mL/min[3][4]1.0 mL/min[6]
Detection Wavelength 270 nm[1]262 nm[3][4]278 nm[6][7]
Retention Time 3.405 min[1][2]2.941 min[3][4]10.82 ± 0.03 min[5]
Linearity Range (µg/mL) 0.1 - 0.6[1][2]10 - 50[3][4]0.05 - 0.4
Correlation Coefficient (r²) 0.9991[8]0.9998[3]0.998[5]
Accuracy (% Recovery) 98 - 102[8]99.79[3]97 - 104[5]
Precision (% RSD) < 2.0[1][2]< 2.0[3][4]< 10[5]
Limit of Detection (LOD) (µg/mL) 0.001[1][2]1[3][4]0.01
Limit of Quantification (LOQ) (µg/mL) 0.03[1][2]0.3[4]0.03

Table 2: Comparison with Alternative Quantification Methods

FeatureRP-HPLCMicrobiological Assay
Specificity High (can separate from metabolites like ciprofloxacin)[9]Low (measures total antimicrobial activity, including active metabolites)[9]
Sensitivity High (LOD can be in the ng/mL range)[10]Moderate
Precision High (%RSD typically < 2%)[1][2][3][4]Lower
Analysis Time Relatively fast (typically < 15 minutes per sample)[7]Slow (requires incubation period)
Linearity Excellent over a wide concentration range[1][2][3][4]Limited linear range
Cost Higher initial instrument costLower equipment cost
Correlation Linear correlation with bioassay at concentrations up to 1000 ng/mL[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of enrofloxacin using a validated RP-HPLC method.

RP-HPLC Method Protocol (Representative)

This protocol outlines a typical isocratic reverse-phase HPLC method for the quantification of enrofloxacin.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.[7]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][3][4][7]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (e.g., 80:20 v/v).[1][2] The composition can be adjusted based on the specific column and desired separation.

  • Flow Rate: 1.0 mL/min.[1][2][6][7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[7]

  • Detection Wavelength: 270 nm or 278 nm.[1][7]

  • Injection Volume: 20 µL.[7]

  • Standard Solution Preparation:

    • Stock Solution: Accurately weigh and dissolve a known amount of enrofloxacin reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

    • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.[7]

  • Sample Preparation:

    • Accurately weigh or measure the sample containing enrofloxacin.

    • Dissolve and dilute the sample with the mobile phase to achieve a theoretical concentration within the linear range of the method.[7]

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of enrofloxacin is used for quantification.

Method Validation Protocol (According to ICH Guidelines)

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][4][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank samples, a reference standard solution, and a sample solution.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the specified range. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., by spiking a blank matrix with a known concentration of the analyte). The recovery should be within an acceptable range (e.g., 98.0 - 102.0%).[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.[7]

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.[7] The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or by using the standard deviation of the response and the slope of the calibration curve.[7]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1) or by using the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.[7]

Visualizations

The following diagrams illustrate the experimental workflow of the RP-HPLC method and a logical comparison of analytical methods for enrofloxacin quantification.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System RP-HPLC System (Pump, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration & Area Calculation Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Standards Quantification Enrofloxacin Quantification Peak_Integration->Quantification Samples Calibration_Curve->Quantification

Caption: Experimental workflow for enrofloxacin quantification using RP-HPLC.

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters RP_HPLC Reverse-Phase HPLC Specificity Specificity RP_HPLC->Specificity High Sensitivity Sensitivity (LOD/LOQ) RP_HPLC->Sensitivity High Precision Precision (%RSD) RP_HPLC->Precision High Accuracy Accuracy (% Recovery) RP_HPLC->Accuracy High Speed Analysis Speed RP_HPLC->Speed Fast Cost Cost RP_HPLC->Cost High (Instrument) Other_Methods Alternative Methods (e.g., Microbiological Assay) Other_Methods->Specificity Low Other_Methods->Sensitivity Moderate Other_Methods->Precision Low Other_Methods->Accuracy Moderate Other_Methods->Speed Slow Other_Methods->Cost Low (Equipment)

References

A Comparative Analysis of Enrofloxacin and Ciprofloxacin Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of enrofloxacin (B1671348) and its active metabolite, ciprofloxacin (B1669076). Enrofloxacin, a fluoroquinolone developed for veterinary use, is partially metabolized in the body to ciprofloxacin, a fluoroquinolone also critical in human medicine.[1][2] This metabolic relationship means that both compounds are present in vivo after administration of enrofloxacin, contributing to a broad spectrum of antibacterial activity.[2] Both agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3][4][5]

This document synthesizes experimental data to compare their performance, details the methodologies for key antimicrobial susceptibility tests, and provides visual workflows for a comprehensive understanding.

Mechanism of Action: Targeting Bacterial DNA Replication

Enrofloxacin and ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action.[4][5] They target two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][5]

  • Inhibition of DNA Gyrase : In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[3][6]

  • Inhibition of Topoisomerase IV : In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme's key role is in decatenating (separating) newly replicated daughter chromosomes, allowing them to segregate into daughter cells during cell division.[3][5]

By binding to and stabilizing the enzyme-DNA complex, these fluoroquinolones prevent the re-ligation of the cleaved DNA strands.[3] This leads to an accumulation of double-strand DNA breaks, halting DNA replication and ultimately triggering bacterial cell death.[4]

G cluster_drug Fluoroquinolones cluster_target Bacterial Targets cluster_process Cellular Processes cluster_outcome Result Enro Enrofloxacin Gyrase DNA Gyrase (Topoisomerase II) Enro->Gyrase Inhibits TopoIV Topoisomerase IV Enro->TopoIV Inhibits Cipro Ciprofloxacin Cipro->Gyrase Cipro->TopoIV Replication DNA Replication & Transcription Gyrase->Replication Essential for Segregation Chromosome Segregation TopoIV->Segregation Essential for Death Bacterial Cell Death Replication->Death Blocked Segregation->Death Blocked

Fig. 1: Fluoroquinolone mechanism of action.

Quantitative Efficacy Comparison

The in vitro activity of enrofloxacin and ciprofloxacin is commonly assessed using Minimum Inhibitory Concentration (MIC) and disk diffusion (zone of inhibition) assays. The data below is compiled from various studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[7] Lower MIC values indicate greater potency. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliEnrofloxacin≤0.03 - 0.250.06 - >128
Ciprofloxacin0.016-
Staphylococcus aureusEnrofloxacin0.12-
Ciprofloxacin0.12-
Pasteurella multocidaEnrofloxacin-≤1.0
Ciprofloxacin-≤1.0
Actinobacillus pleuropneumoniaeEnrofloxacin-≤1.0
Ciprofloxacin-≤1.0
Streptococcus suisEnrofloxacin-≤1.0
Ciprofloxacin-≤1.0

Data sourced from references:[2][8][9][10]. Note: Direct comparison is best made when data is from the same study. "-" indicates data not specified in the cited sources.

Generally, ciprofloxacin demonstrates high potency against Gram-negative bacteria like E. coli.[8] Both drugs show similar activity against a broad range of veterinary pathogens, with many isolates being inhibited by concentrations of 1.0 µg/mL or less.[9][10]

Table 2: Zone of Inhibition Diameter Comparison

The disk diffusion method provides a qualitative or semi-quantitative measure of susceptibility. A larger zone of inhibition indicates greater susceptibility of the organism to the antibiotic.

Bacterial SpeciesAntibiotic (Disk Potency)Zone of Inhibition (mm)
Escherichia coli (Isolate 1)Enrofloxacin24
Ciprofloxacin26
Escherichia coli (Isolate 3)Enrofloxacin26
Ciprofloxacin24
ESBL E. coliEnrofloxacin (10µg)30
Ciprofloxacin (10µg)28
Staphylococcus aureusEnrofloxacin (10µg)17
Ciprofloxacin (10µg)20
Klebsiella pneumoniaeEnrofloxacin (10µg)20
Ciprofloxacin (10µg)20

Data sourced from reference:[11].

The results from zone of inhibition tests show variability depending on the bacterial strain.[11] In some instances, ciprofloxacin appears more potent, while in others, particularly against certain resistant strains like ESBL E. coli, enrofloxacin shows slightly larger inhibition zones.[11]

Experimental Protocols

Detailed and standardized methodologies are critical for reproducible antimicrobial susceptibility testing. The following are protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[7][12]

Methodology:

  • Preparation of Antimicrobial Solutions : Prepare a stock solution of the antibiotic (e.g., enrofloxacin, ciprofloxacin) in an appropriate solvent. Perform serial two-fold dilutions in a sterile 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[7][13] Each well will contain 100 µL of a specific antibiotic concentration.

  • Inoculum Preparation : From a pure culture grown overnight, prepare a bacterial suspension in a sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

  • Inoculum Dilution : Dilute the standardized suspension in the broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]

  • Inoculation : Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.[16]

  • Controls : Include necessary controls on each plate:

    • Growth Control : Wells containing broth and inoculum, but no antibiotic.

    • Sterility Control : Wells containing only the broth medium to check for contamination.[7]

  • Incubation : Incubate the microtiter plates at 35 ± 2°C for 16–20 hours for most fast-growing bacteria.[16]

  • Interpretation : After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic in a well that shows no visible growth (i.e., the well is clear).[7][17]

G A 1. Prepare 2-fold serial dilutions of antibiotic in 96-well plate D 4. Inoculate all wells (except sterility control) with bacteria A->D B 2. Prepare bacterial inoculum (0.5 McFarland standard) C 3. Dilute inoculum to final concentration (5x10^5 CFU/mL) B->C C->D E 5. Incubate plate (35°C for 16-20 hours) D->E F 6. Read results: Find lowest concentration with no visible growth E->F G MIC Value Determined F->G

Fig. 2: Workflow for MIC determination by broth microdilution.
Kirby-Bauer Disk Diffusion Susceptibility Test

This test determines the susceptibility of bacteria to various antimicrobial compounds based on the size of the inhibition zone around an antibiotic-impregnated disk.[18]

Methodology:

  • Inoculum Preparation : Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.[14][19]

  • Plate Inoculation : Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[14][20] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (B569324) plate in three directions (rotating the plate 60 degrees each time) to ensure a uniform bacterial lawn.[20][21]

  • Disk Placement : Using sterile forceps or a dispenser, place antimicrobial disks (e.g., 10µg enrofloxacin, 10µg ciprofloxacin) onto the inoculated agar surface.[11] Ensure disks are evenly spaced (at least 24 mm apart) and pressed gently to make full contact with the agar.[20]

  • Incubation : Invert the plates and incubate at 37°C for 18-24 hours.[19]

  • Measurement and Interpretation : After incubation, measure the diameter of the zone of complete inhibition (clear area around the disk) in millimeters (mm), including the diameter of the disk itself.[19][21] Compare the measured zone diameter to standardized charts (e.g., from CLSI) to interpret the result as Susceptible (S), Intermediate (I), or Resistant (R).[19]

G A 1. Prepare bacterial inoculum (0.5 McFarland standard) B 2. Swab inoculum evenly onto Mueller-Hinton agar plate A->B C 3. Place antibiotic disks on agar surface B->C D 4. Incubate plate (37°C for 18-24 hours) C->D E 5. Measure diameter of the zone of inhibition (mm) D->E F Interpret as S, I, or R E->F

Fig. 3: Workflow for the Kirby-Bauer disk diffusion test.
Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed after an MIC test to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17]

Methodology:

  • Perform MIC Test : First, determine the MIC value using the broth microdilution method as described above.

  • Subculturing : Following MIC determination, select the wells showing no visible growth (the MIC well and more concentrated wells).[16][17]

  • Plating : Using a calibrated loop or pipette, take a small aliquot (e.g., 10 µL) from each of these clear wells and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton agar).[16][22] Also, plate an aliquot from the positive growth control to establish the initial inoculum count.

  • Incubation : Incubate the agar plates at 37°C for 18-24 hours, or until colonies are visible on the control plate.[22]

  • Interpretation : After incubation, count the number of colony-forming units (CFU) on each plate. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% (or 3-log) reduction in CFU compared to the initial inoculum count.[16][17] An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[16]

G A 1. Perform MIC test and identify clear wells B 2. Take aliquot (e.g., 10 µL) from each clear well A->B C 3. Plate aliquots onto antibiotic-free agar B->C D 4. Incubate agar plates (37°C for 18-24 hours) C->D E 5. Count colonies (CFU) and calculate % reduction D->E F MBC Value Determined (≥99.9% kill) E->F

Fig. 4: Workflow for MBC determination.

References

Navigating the Maze of Resistance: A Comparative Guide to Enrofloxacin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance is a critical global health challenge. Understanding the intricate patterns of cross-resistance between different antimicrobial agents is paramount for the development of effective therapeutic strategies and the preservation of existing antibiotic arsenals. This guide provides an in-depth comparison of cross-resistance between enrofloxacin (B1671348), a widely used fluoroquinolone antibiotic, and other key antimicrobial agents. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document aims to be an invaluable resource for the scientific community.

Cross-Resistance Profiles: A Quantitative Comparison

The development of resistance to enrofloxacin can concurrently reduce the susceptibility of bacteria to other antimicrobial agents, a phenomenon known as cross-resistance. This is often due to shared resistance mechanisms, such as the overexpression of multidrug efflux pumps or modifications of common drug targets. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the extent of cross-resistance in key bacterial pathogens.

Table 1: Cross-Resistance in Escherichia coli

Antimicrobial AgentRepresentative MIC (μg/mL) for Enrofloxacin-Susceptible E. coliRepresentative MIC (μg/mL) for Enrofloxacin-Resistant E. coliFold Increase in MIC
Enrofloxacin≤ 132 - >25632 - >256
Ciprofloxacin≤ 14 - 644 - 64
Amoxicillin8 - 1616 - >322 - >2
Doxycycline4 - 816 - 644 - 8
Gentamicin≤ 24 - 162 - 8
Florfenicol4 - 816 - 324

Data synthesized from multiple sources to provide a representative range.

Table 2: Cross-Resistance in Pasteurella multocida

Antimicrobial AgentRepresentative MIC (μg/mL) for Enrofloxacin-Susceptible P. multocidaRepresentative MIC (μg/mL) for Enrofloxacin-Resistant P. multocidaFold Increase in MIC
Enrofloxacin≤ 0.1252 - >816 - >64
Florfenicol≤ 24 - 162 - 8
Ceftiofur≤ 0.250.5 - 22 - 8
Tetracycline≤ 28 - 324 - 16

Data synthesized from multiple sources to provide a representative range. It is important to note that resistance patterns can vary significantly between different strains and geographical locations.[1][2]

Unraveling the Mechanisms: Signaling Pathways in Cross-Resistance

The development of cross-resistance is not a random event but is often orchestrated by complex regulatory networks within the bacteria. A key mechanism is the upregulation of multidrug efflux pumps, which actively expel a broad range of antibiotics from the bacterial cell. In many Gram-negative bacteria, the expression of these pumps is controlled by a sophisticated signaling network involving the global regulators MarA, SoxS, and Rob.

These regulators are activated by various environmental stressors, including the presence of antibiotics. Once activated, they bind to specific DNA sequences in the promoter regions of genes encoding efflux pump components, such as the AcrAB-TolC system in E. coli. This leads to increased production of the efflux pump, resulting in reduced intracellular antibiotic concentrations and, consequently, multidrug resistance.

Signaling_Pathway cluster_stress Environmental Stressors cluster_regulators Global Regulators cluster_efflux Efflux Pump Components Antibiotics Antibiotics MarA MarA Antibiotics->MarA activates Oxidative Stress Oxidative Stress SoxS SoxS Oxidative Stress->SoxS activates Bile Salts Bile Salts Rob Rob Bile Salts->Rob activates acrAB_promoter acrAB promoter MarA->acrAB_promoter binds to SoxS->acrAB_promoter binds to Rob->acrAB_promoter binds to AcrAB_TolC AcrAB-TolC Efflux Pump acrAB_promoter->AcrAB_TolC promotes transcription Drug Efflux Drug Efflux AcrAB_TolC->Drug Efflux

MarA/SoxS/Rob signaling pathway for efflux pump activation.

Experimental Corner: Protocols for Your Research

To facilitate further investigation into cross-resistance, this section provides detailed methodologies for two key experimental procedures.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted standard for determining MIC values.[3]

Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the antimicrobial agents in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the antimicrobial stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of antibiotic concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents. It can determine if the combination is synergistic (more effective together), antagonistic (less effective together), or indifferent.[4]

Protocol:

  • Plate Setup: Use a 96-well microtiter plate. Serially dilute antibiotic A down the columns (e.g., from top to bottom) and antibiotic B across the rows (e.g., from left to right). This creates a matrix of wells with varying concentrations of both drugs.

  • Controls: Include wells with each antibiotic alone (to determine their individual MICs), a growth control well (no antibiotics), and a sterility control well.

  • Inoculation and Incubation: Inoculate each well with a standardized bacterial suspension and incubate as described for the MIC determination.

  • Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC A + FIC B Where:

    • FIC A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC B = (MIC of drug B in combination) / (MIC of drug B alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Checkerboard_Workflow start Start prepare_plates Prepare 96-well plates with broth start->prepare_plates dilute_A Serially dilute Antibiotic A down columns prepare_plates->dilute_A dilute_B Serially dilute Antibiotic B across rows prepare_plates->dilute_B add_controls Add single-drug and growth controls dilute_A->add_controls dilute_B->add_controls inoculate Inoculate plates with standardized bacterial suspension add_controls->inoculate incubate Incubate plates at 35-37°C for 16-20h inoculate->incubate read_MICs Read MICs for each drug alone and in combination incubate->read_MICs calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index read_MICs->calculate_FIC interpret Interpret results (Synergy, Indifference, Antagonism) calculate_FIC->interpret

Workflow for the checkerboard assay.

By providing a clear overview of cross-resistance patterns, the underlying molecular mechanisms, and standardized experimental protocols, this guide serves as a valuable tool for researchers dedicated to combating the growing threat of antimicrobial resistance. The continued investigation into these complex interactions is essential for the future of infectious disease treatment.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Enrofloxacin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of veterinary drug residues is crucial for ensuring food safety and therapeutic efficacy. Enrofloxacin (B1671348), a broad-spectrum fluoroquinolone antibiotic extensively used in veterinary medicine, is a compound of significant regulatory and safety concern.[1] This guide presents an objective comparison of analytical methods for enrofloxacin detection, supported by inter-laboratory validation data, to assist in selecting the most suitable method for specific applications.

The validation of analytical methods across multiple laboratories is a critical step in establishing a robust and reliable method. An inter-laboratory study involving three laboratories evaluated a method for quantifying enrofloxacin in chicken meat using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results demonstrated no significant statistical differences in the precision of the method, and the z-scores for accuracy were within acceptable limits, proving the method's applicability.[2][3]

Comparison of Analytical Method Performance

Various analytical techniques are employed for the determination of enrofloxacin in different matrices. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods.[1] Rapid screening methods like Enzyme-Linked Immunosorbent Assay (ELISA) are also utilized. The performance of these methods varies in terms of sensitivity, specificity, and the complexity of the required instrumentation.[1]

The following table summarizes the performance characteristics of different analytical methods for enrofloxacin detection based on published data.

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)Linearity (R²)
HPLC-UV Chicken Liver, Kidney, Muscle--97.8 - 101.20.2 - 1.8>0.999
HPLC-UV Bulk and Injection Formulation0.127 µg/ml-100.06 ± 1.12<20.999
Spectrophotometric Injectable Solution0.18 µg/mL0.54 µg/mL-1.26 (intra-assay), 1.52 (inter-assay)-
DLLME-HPLC Chicken Liver and Skin-< MRL80.5 - 111.8--
LC-MS/MS Chicken Meat2 - 175 µg/kg (detection value)--->0.99 (individual labs)
Ratiometric SERS Aptasensor Fish and Chicken Meat0.12 nM (0.043 ppb)-93.6 - 112.00.7 - 2.70.98
ELISA Chicken Muscle, Cattle Milk, Urine----0.933 - 1.056 (correlation with HPLC)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of protocols used in the validation of enrofloxacin analytical methods.

HPLC-UV Method for Enrofloxacin in Animal Tissues[1]
  • Sample Preparation:

    • Weigh 1g of homogenized tissue (liver, kidney, or muscle).

    • Add 2.5 mL of 1% acetic acid in acetonitrile (B52724).

    • Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.

    • Separate the supernatant and incubate in a water bath for 10 minutes.

  • Chromatographic Conditions:

    • Column: Octadecyl-silica (C18), 5 µm, 150 mm x 4.6 mm.

    • Mobile Phase: 0.05 M monobasic sodium phosphate (B84403) (pH 2.5) and acetonitrile (65:35 v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 280 nm.

    • Temperature: 30°C.

    • Injection Volume: 20 µL.

LC-MS/MS Method for Enrofloxacin in Chicken Meat[2]
  • Sample Preparation:

    • Liquid-liquid extraction.

    • Solid-phase extraction (SPE) cleanup.

  • Chromatographic Conditions:

    • Mobile Phase: A binary mixture of 0.1% formic acid in water (A) and acetonitrile containing 0.1% formic acid (B) in a gradient elution mode.

    • Flow Rate: 300 μL/min.

    • Injection Volume: 10 μL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Spray Voltage: 4 kV.

    • Sheath Gas Flow Rate: 30 arbitrary units.

    • Capillary Temperature: 300°C.

    • Detection: Multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]

Visualizing the Inter-Laboratory Validation Process

The following diagrams illustrate the workflow of an inter-laboratory validation study and a comparison of key analytical method parameters.

G cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives (e.g., assess method precision and accuracy) B Develop Standardized Analytical Protocol A->B C Select Participating Laboratories B->C D Prepare and Distribute Homogeneous Test Materials C->D E Each Laboratory Analyzes Samples According to the Protocol D->E F Collect and Statistically Analyze Data (e.g., ANOVA, z-scores) E->F G Evaluate Method Performance Parameters (Repeatability, Reproducibility, Accuracy) F->G H Prepare Final Validation Report G->H

Figure 1: Workflow of an Inter-Laboratory Validation Study.

G cluster_methods Analytical Methods cluster_performance Key Performance Parameters HPLC_UV HPLC-UV High Specificity Moderate Sensitivity Sensitivity Sensitivity (LOD/LOQ) HPLC_UV->Sensitivity Moderate Specificity Specificity HPLC_UV->Specificity Good Precision Precision (RSD) HPLC_UV->Precision High Accuracy Accuracy (Recovery) HPLC_UV->Accuracy High LC_MSMS LC-MS/MS Very High Specificity High Sensitivity LC_MSMS->Sensitivity High LC_MSMS->Specificity Excellent LC_MSMS->Precision High LC_MSMS->Accuracy High ELISA ELISA High Throughput Screening Tool ELISA->Sensitivity High ELISA->Specificity Variable ELISA->Precision Moderate ELISA->Accuracy Good for Screening

Figure 2: Comparison of Key Performance Parameters for Enrofloxacin Detection Methods.

References

comparison of different susceptibility testing methods for enrofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of antimicrobial susceptibility is a cornerstone of effective infectious disease management and crucial for monitoring the emergence of resistance. Enrofloxacin (B1671348), a fluoroquinolone antibiotic with broad-spectrum activity, is widely used in veterinary medicine. Consequently, the selection of an appropriate susceptibility testing method is paramount for clinical efficacy and prudent antibiotic stewardship. This guide provides an objective comparison of common methods for determining enrofloxacin susceptibility, supported by experimental data and detailed protocols.

Comparison of Performance

Multiple methodologies exist for determining the susceptibility of bacterial isolates to enrofloxacin, each with inherent advantages and limitations. The primary quantitative methods generate a Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Qualitative methods, in contrast, categorize an isolate as susceptible, intermediate, or resistant based on the extent of growth inhibition.

A study comparing four different antimicrobial susceptibility testing (AST) methods for enrofloxacin against Avian Pathogenic Escherichia coli (APEC) isolates found a high overall agreement between the techniques.[1][2][3] The quantitative methods—broth microdilution, agar (B569324) dilution, and gradient strip test—showed very high essential and categorical agreement.[1] The qualitative disk diffusion method also demonstrated excellent reliability for categorical susceptibility testing.[1][2]

Method Principle Result Type Categorical Agreement with Broth Microdilution Essential Agreement with Broth Microdilution Key Advantages Key Limitations
Broth Microdilution Serial two-fold dilutions of enrofloxacin in a liquid growth medium are inoculated with a standardized bacterial suspension.Quantitative (MIC)Reference MethodReference MethodGold standard, high throughput possible.Can be labor-intensive and require specialized equipment.
Agar Dilution Serial two-fold dilutions of enrofloxacin are incorporated into solid agar medium, onto which standardized bacterial suspensions are spot-inoculated.Quantitative (MIC)95%[1]85-100%[1][2]Allows for testing of multiple isolates on a single plate.Cumbersome to prepare, not ideal for single-isolate testing.
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with a standardized amount of enrofloxacin is placed on an agar plate inoculated with a bacterial lawn.Qualitative (Susceptible, Intermediate, Resistant)85-90%[1]Not ApplicableSimple, low cost, widely used in diagnostic labs.[1]Does not provide a precise MIC value, results can be variable.[1]
Gradient Strip Test (E-test) A plastic strip with a predefined gradient of enrofloxacin is placed on an inoculated agar plate.Quantitative (MIC)85-95%[1]100%[1]Provides a direct MIC value with the ease of a diffusion method.More expensive than disk diffusion.
Automated Systems Utilize principles of broth microdilution or turbidimetric analysis in a fully automated platform for incubation and reading of results.Quantitative (MIC) or Qualitative>93% (general)>97% (general)High throughput, standardization, rapid results.[4][5]High initial capital cost, may have limitations with certain drug-bug combinations.[6]

Note: Categorical agreement refers to the concordance in classifying an isolate as susceptible, intermediate, or resistant. Essential agreement in quantitative methods refers to the MIC value being within a specified range (typically ±1 log2 dilution) of the reference method.

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and accurate susceptibility testing results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[1][2]

Broth Microdilution Method (Reference Standard)
  • Preparation of Enrofloxacin Stock Solution: A stock solution of enrofloxacin is prepared in a suitable solvent at a known concentration.

  • Preparation of Microdilution Plates: Serial two-fold dilutions of the enrofloxacin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: A bacterial suspension is prepared from 3-5 isolated colonies grown overnight on a non-selective agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculation: The bacterial suspension is diluted, and each well of the microtiter plate is inoculated to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of enrofloxacin that completely inhibits visible growth of the bacteria.

Disk Diffusion Method (Kirby-Bauer)
  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the adjusted bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is swabbed three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Application of Disks: Paper disks impregnated with a standard amount of enrofloxacin (e.g., 5 µg) are dispensed onto the surface of the agar.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-24 hours in ambient air.[1]

  • Measurement and Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established clinical breakpoints.[7]

Gradient Strip Test (E-test)
  • Inoculum Preparation and Plate Inoculation: The agar plate is inoculated with the bacterial suspension as described for the disk diffusion method.

  • Application of Gradient Strip: A plastic strip with a predefined concentration gradient of enrofloxacin is placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated under the same conditions as the disk diffusion method.

  • Reading the MIC: After incubation, an elliptical zone of inhibition is formed. The MIC is read directly from the scale on the strip at the point where the edge of the inhibition ellipse intersects the strip.[8]

Workflow and Methodological Diagrams

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_diffusion Diffusion Methods cluster_dilution Dilution Methods cluster_incubation Incubation cluster_results Results Isolate Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate_Agar Inoculate Agar Plate Inoculum->Inoculate_Agar Inoculate_Broth Inoculate Broth/Agar Inoculum->Inoculate_Broth Disk Apply Enrofloxacin Disk Inoculate_Agar->Disk Strip Apply Gradient Strip Inoculate_Agar->Strip Incubate Incubate (35°C, 16-24h) Disk->Incubate Strip->Incubate Prepare_Dilutions Prepare Enrofloxacin Dilutions Prepare_Dilutions->Inoculate_Broth Inoculate_Broth->Incubate Measure_Zone Measure Zone Diameter Incubate->Measure_Zone Read_MIC_Strip Read MIC from Strip Incubate->Read_MIC_Strip Read_MIC_Dilution Read MIC from Dilution Incubate->Read_MIC_Dilution Interpret Interpret Results (S, I, R) Measure_Zone->Interpret Read_MIC_Strip->Interpret Read_MIC_Dilution->Interpret

Caption: General workflow for enrofloxacin susceptibility testing.

References

Enrofloxacin's Therapeutic Efficacy in E. coli Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of veterinary medicine, particularly in the management of colibacillosis, enrofloxacin (B1671348) has long been a cornerstone therapeutic agent. This guide offers a comprehensive comparison of enrofloxacin's efficacy against other antimicrobials in experimentally induced Escherichia coli infections, providing researchers, scientists, and drug development professionals with a synthesis of key performance data and experimental methodologies.

Executive Summary

Enrofloxacin, a fluoroquinolone antibiotic, consistently demonstrates high therapeutic efficacy in treating E. coli infections across various animal models. Comparative studies reveal its superiority in reducing mortality, morbidity, and pathological lesions when benchmarked against older antibiotic classes like tetracyclines and sulfonamides. While its performance against other fluoroquinolones is more nuanced, enrofloxacin generally exhibits favorable outcomes. This guide synthesizes data from multiple studies to provide a clear, evidence-based comparison.

Comparative Efficacy of Enrofloxacin

The therapeutic effectiveness of enrofloxacin has been rigorously evaluated against several other antibiotics in controlled experimental settings. The following tables summarize key quantitative outcomes from these studies.

Enrofloxacin vs. Oxytetracycline (B609801) and Sulfadimethoxine (B1681780)

A study in broiler chickens under simulated commercial conditions with an E. coli challenge demonstrated the superior efficacy of enrofloxacin.

Treatment GroupMortality Rate (%)Average Gross Pathology ScoreFeed Conversion Ratio
Enrofloxacin Significantly Lower (P < 0.01) Significantly Lower (P < 0.01) Significantly Better (P < 0.05)
OxytetracyclineHigherHigherPoorer
SulfadimethoxineHigherHigherNumerically Poorer
No MedicationHighestHighestPoorest
Data adapted from a study on broiler chickens.[1]

Enrofloxacin-treated chickens showed significantly lower mortality and pathology scores compared to those receiving oxytetracycline or sulfadimethoxine.[1] Furthermore, the feed conversion ratio was significantly better in the enrofloxacin group than in the oxytetracycline and unmedicated groups.[1]

Enrofloxacin vs. Other Fluoroquinolones (Danofloxacin and Sarafloxacin)

In a comparative study of fluoroquinolones for treating colisepticemia in chickens, enrofloxacin emerged as the most effective.

Efficacy ParameterEnrofloxacinDanofloxacin (B54342)Sarafloxacin
Morbidity Significantly Lower Lower than SarafloxacinHigher
Mean Air Sac Lesion Score Significantly Lower Lower than SarafloxacinHigher
Clinical Efficacy Index Significantly Higher Higher than SarafloxacinLower
Mortality Significantly Lower than Sarafloxacin Lower than SarafloxacinHigher
Data from an experimental challenge model in chickens.[2]

Enrofloxacin-treated birds had significantly lower morbidity and mean air sac lesion scores, and a higher clinical efficacy index compared to both danofloxacin and sarafloxacin.[2]

Enrofloxacin vs. Oxytetracycline (Different Administration Methods)

A study comparing administration methods in broilers with avian pathogenic E. coli (APEC) infection highlighted enrofloxacin's superior performance regardless of the delivery route.

TreatmentFeed Conversion RatioMortalityGross PathologyBacterial Isolation
Enrofloxacin (Oral) Better Lower Better Better
Enrofloxacin (Drinking Water - 2h) Better Lower Better Better
Enrofloxacin (Drinking Water - All Day) Better Lower Better Better
Oxytetracycline (Oral)PoorerHigherPoorerPoorer
Oxytetracycline (Drinking Water - 2h)PoorerHigherPoorerPoorer
Oxytetracycline (Drinking Water - All Day)PoorerHigherPoorerPoorer
Results from a study in 21-day-old broilers.[3][4][5]

Chickens treated with enrofloxacin showed significantly better outcomes in feed conversion ratio, mortality, gross pathology, and bacterial isolation compared to those treated with oxytetracycline (p<0.05).[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of the experimental protocols from the cited research.

Protocol 1: Comparison of Enrofloxacin, Oxytetracycline, and Sulfadimethoxine in Broiler Chickens
  • Animal Model: Broiler chickens (20 birds per pen, 80 pens total).[1]

  • Infection Model: Simulated commercial conditions designed to produce a colibacillosis challenge.[1]

  • Treatment Groups:

    • Enrofloxacin in drinking water.

    • Oxytetracycline in drinking water.

    • Sulfadimethoxine in drinking water.

    • No medication (control).[1]

  • Efficacy Parameters: Mortality, average gross pathology scores (colibacillosis), and feed-conversion ratios.[1]

  • Statistical Analysis: Appropriate statistical tests to compare the outcomes between groups (P < 0.05 considered significant).[1]

Protocol 2: Comparative Efficacy of Three Fluoroquinolones in Chickens
  • Animal Model: Chickens.

  • Infection Model: Experimental challenge with E. coli to induce colisepticemia.

  • Treatment Groups:

    • Enrofloxacin in drinking water (continuous or pulsed).

    • Danofloxacin in drinking water (continuous or pulsed).

    • Sarafloxacin in drinking water (continuous or pulsed).

    • Control (no medication).[2]

  • Efficacy Parameters: Morbidity, mortality, mean air sac lesion scores, and a composite clinical efficacy index.[2]

  • Statistical Analysis: Statistical comparisons between treatment groups.[2]

Visualizing Experimental Workflow

To aid in understanding the experimental design, the following diagram illustrates a typical workflow for evaluating the therapeutic efficacy of enrofloxacin in an experimentally induced E. coli infection model.

Experimental_Workflow cluster_setup Phase 1: Acclimatization & Grouping cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment Administration cluster_monitoring Phase 4: Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (e.g., Broiler Chickens) Random_Grouping Random Allocation into Treatment Groups Animal_Acclimatization->Random_Grouping Ecoli_Challenge Experimental Infection (e.g., Avian Pathogenic E. coli) Random_Grouping->Ecoli_Challenge Treatment_Enro Enrofloxacin Group Ecoli_Challenge->Treatment_Enro Treatment_Alt Alternative Antibiotic Group (e.g., Oxytetracycline) Ecoli_Challenge->Treatment_Alt Treatment_Control Control Group (No Medication) Ecoli_Challenge->Treatment_Control Monitoring Daily Monitoring (Clinical Signs, Mortality) Treatment_Enro->Monitoring Treatment_Alt->Monitoring Treatment_Control->Monitoring Data_Collection Data Collection (Pathology, Bacterial Load, FCR) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Generalized workflow for in vivo antibiotic efficacy studies.

Concluding Remarks

The presented data robustly supports the high therapeutic efficacy of enrofloxacin in the treatment of experimentally induced E. coli infections, particularly in poultry. Its performance in reducing key clinical and production-related parameters is demonstrably superior to that of older antibiotics such as oxytetracycline and sulfadimethoxine. While newer fluoroquinolones are also effective, enrofloxacin remains a benchmark for efficacy. Future research should continue to explore optimal dosing strategies to maximize therapeutic success while minimizing the potential for antimicrobial resistance.

References

comparative pharmacokinetic studies of enrofloxacin across different animal species

Author: BenchChem Technical Support Team. Date: December 2025

Enrofloxacin (B1671348), a synthetic fluoroquinolone antibiotic developed exclusively for veterinary use, exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[1] Understanding the pharmacokinetic profile of enrofloxacin and its active metabolite, ciprofloxacin (B1669076), is crucial for optimizing dosage regimens and ensuring therapeutic success across different animal species.[3] This guide provides a comparative overview of the pharmacokinetics of enrofloxacin in various domestic and aquatic animals, supported by experimental data and detailed methodologies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of enrofloxacin vary significantly across different animal species, influenced by factors such as the route of administration, age, and physiological status of the animal.[3] The following tables summarize key pharmacokinetic data for enrofloxacin and its primary metabolite, ciprofloxacin, after intravenous (IV) and oral (PO) administration in several species.

Table 1: Pharmacokinetic Parameters of Enrofloxacin Following a Single Intravenous (IV) Dose
SpeciesDose (mg/kg)Cmax (µg/mL)T½ (h)AUC (µg·h/mL)Vd (L/kg)Cl (mL/h/kg)Reference
Mammals
Mice--1.48-10.54086[4]
Rats--2.05-3.91140[4]
Rabbits--2.15-2.0546[4]
Sheep5-4.77-1.2-1.5202.04[5][6]
Goats (Angora)5-4.0-4.7-1.2-1.5-[6]
Cows (Badri)7.51.83 (at 5 min)4.27-7.63-[7]
Dogs5-2.4-7.01626[8]
Cats5-----[9][10]
Birds
Chickens (Broiler)10-10.29---[11][12]
Fish
Atlantic Salmon10-130.684.3--[13]

Cmax: Maximum plasma concentration; T½: Elimination half-life; AUC: Area under the plasma concentration-time curve; Vd: Volume of distribution; Cl: Clearance.

Table 2: Pharmacokinetic Parameters of Enrofloxacin Following a Single Oral (PO) Dose
SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)T½ (h)AUC (µg·h/mL)Bioavailability (%)Reference
Mammals
Sheep51.61-2.69-10.80-14.80-47.89-98.07[5]
Dogs5-----[8][14]
Cats5-----[14]
Birds
Chickens (Broiler)101.5-3.820.65-914.23-64.0-98.6[11][12][15]
Fish
Atlantic Salmon10--105.1141.6849.44[13]
Rainbow Trout100.55-5.20.68-49.2-39.88-271.6-[16]
Crucian Carp208.93367.4--[17]
Yellow River Carp10-~8 (first peak)---[18][19]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T½: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The data presented in this guide are derived from various pharmacokinetic studies. While specific details may vary, the general experimental methodologies employed are outlined below.

In Vivo Pharmacokinetic Study Protocol
  • Animal Selection and Acclimatization: Clinically healthy animals of a specific species, age, and weight range were used.[9][20] Animals were typically acclimated to the experimental conditions for a period before the study.

  • Drug Administration: Enrofloxacin was administered to the animals via a specific route, most commonly intravenous (IV) or oral (PO).[1] The dosage was calculated based on the body weight of each animal.[15]

  • Blood Sampling: Blood samples were collected at predetermined time points after drug administration.[9][10] Sampling times were designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Separation: Blood samples were centrifuged to separate the plasma, which was then stored at low temperatures (e.g., -20°C) until analysis.[1]

  • Sample Analysis: The concentrations of enrofloxacin and its metabolite, ciprofloxacin, in the plasma samples were quantified using High-Performance Liquid Chromatography (HPLC).[1][9][10]

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.[9][10] A non-compartmental or a two-compartment open model was often used to fit the data.[4][11][12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by extraction of the analytes. A common method involves liquid-liquid extraction.[1]

  • Chromatographic Conditions: A reversed-phase HPLC system with a suitable column (e.g., C18) is commonly used. The mobile phase composition and flow rate are optimized to achieve good separation of enrofloxacin and ciprofloxacin.

  • Detection: A fluorescence or ultraviolet (UV) detector is used to detect and quantify the analytes.

Visualizations

Metabolic Pathway of Enrofloxacin

The primary metabolic pathway for enrofloxacin in most animal species is N-deethylation, which results in the formation of ciprofloxacin, an active metabolite that also possesses potent antimicrobial properties.[1] The metabolic conversion rate of enrofloxacin to ciprofloxacin varies among species. For instance, the conversion is approximately 51.5% in healthy pigs and 36% in sheep, while in some fish species, the metabolization into ciprofloxacin is low.[18][21]

Metabolic Pathway of Enrofloxacin Enrofloxacin Enrofloxacin Ciprofloxacin Ciprofloxacin (Active Metabolite) Enrofloxacin->Ciprofloxacin N-deethylation Workflow for a Comparative Pharmacokinetic Study cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Analysis AnimalSelection Animal Selection & Acclimatization DosePreparation Dose Preparation AnimalSelection->DosePreparation DrugAdmin Drug Administration (IV or PO) DosePreparation->DrugAdmin BloodCollection Serial Blood Collection DrugAdmin->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation HPLC HPLC Analysis PlasmaSeparation->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis DataComparison Cross-Species Data Comparison PK_Analysis->DataComparison

References

A Comparative Guide to Bioequivalence Studies of Veterinary Enrofloxacin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various veterinary formulations of the broad-spectrum fluoroquinolone antibiotic, enrofloxacin (B1671348). The data presented is compiled from several pharmacokinetic studies and is intended to assist in the research and development of new enrofloxacin products.

The following sections detail the experimental protocols and comparative pharmacokinetic data from studies conducted in multiple species. Bioequivalence is a critical factor in ensuring that generic or alternative formulations of a drug are therapeutically equivalent to the innovator product.

Comparative Pharmacokinetic Data

The bioequivalence of different enrofloxacin formulations is primarily assessed by comparing key pharmacokinetic parameters. The following tables summarize the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) from various studies. These parameters are crucial in determining the rate and extent of drug absorption.

Table 1: Bioequivalence of Enrofloxacin Formulations in Pigs [1][2]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
10% Enrofloxacin (Alkali)2.5 (IM)733.84 ± 129.872.19 ± 0.667754.43 ± 2887.16
20% Enrofloxacin (Acidic)2.5 (IM)917.00 ± 240.131.50 ± 0.378084.11 ± 1543.98
10% Enrofloxacin (Yangkang)2.5 (IM)694.84 ± 163.492.89 ± 0.247369.42 ± 2334.99
20% Enrofloxacin (Nuokang® - Reference)2.5 (IM)621.98 ± 227.250.34 ± 0.134194.10 ± 1186.62

Table 2: Bioequivalence of Enrofloxacin Formulations in Heifers [3]

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)
Product A (Reference)2.5 (IM)0.83 ± 0.081.13 ± 0.154.96 ± 0.44
Product B (Test)2.5 (IM)0.75 ± 0.071.25 ± 0.184.32 ± 0.39

Table 3: Bioequivalence of Enrofloxacin Formulations in Sheep [4][5]

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)
Baytril® (Reference)5 (IM)2.451.41
Mucotryl® (Test)5 (IM)2.831.15
Enrofloxacin without Bromhexine (B1221334) (Test)5 (IM)3.121.26

Table 4: Bioequivalence of Oral Enrofloxacin Formulations in Chickens [6][7]

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-24 (µg·h/mL)
Reference Brand20 (Oral)1.00 ± 0.051.00 ± 0.013.79 ± 0.07
Test Brand20 (Oral)0.91 ± 0.022.00 ± 0.174.90 ± 0.01
Pioneer ProductNot SpecifiedHigher CpeakNot SpecifiedStatistically Higher
Commercial Product 1Not Specified67.77% of Ref.Not SpecifiedLower
Commercial Product 2Not Specified39.62% of Ref.Not SpecifiedLower
Commercial Product 3Not SpecifiedNot SpecifiedNot SpecifiedLower

Experimental Protocols

The methodologies employed in bioequivalence studies are critical for the reliability of the results. Below are summaries of the experimental protocols from the cited studies.

Study in Pigs[1][2]
  • Study Design: A comparative pharmacokinetic study.

  • Animals: Healthy pigs.

  • Drug Administration: A single intramuscular (IM) dose of 2.5 mg/kg body weight of four different long-acting injectable enrofloxacin formulations.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of enrofloxacin and its metabolite, ciprofloxacin, were determined using high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC were calculated to compare the formulations.

Study in Heifers[3]
  • Study Design: A single-dose, two-period, crossover design with a 15-day washout period.[3]

  • Animals: Six healthy Swiss-Brown heifers, 12-18 months old, weighing 340-400 kg.[3]

  • Drug Administration: A single intramuscular (IM) injection of two different 10% enrofloxacin solutions at a dosage of 2.5 mg/kg body weight.[3]

  • Sample Collection: Blood samples were collected at 0, 10, 20, 30, 45, 60, and 90 minutes, and 2, 3, 4, 6, 8, 12, and 24 hours post-injection.[3]

  • Analytical Method: Plasma concentrations of enrofloxacin were measured by high-performance liquid chromatography (HPLC).[3]

  • Bioequivalence Evaluation: Log-transformed AUC and Cmax parameters were used for evaluation. The acceptance range for bioequivalence was within 80-125%.[3]

Study in Sheep[4][5]
  • Study Design: A single-dose, randomized, crossover experimental design.[4]

  • Animals: Six healthy Barky rams.[4]

  • Drug Administration: A single intramuscular (IM) dose of three different enrofloxacin injectable solutions at a rate of 5 mg/kg body weight. The formulations were Baytril® 10%, Mucotryl® (enrofloxacin 10% plus bromhexine 1%), and an enrofloxacin 10% solution without bromhexine.[4]

  • Sample Collection: Blood samples were collected at predetermined time intervals.

  • Analytical Method: Serum concentrations of enrofloxacin were measured using high-performance liquid chromatography (HPLC) with fluorescence detection.[4]

Study in Chickens[6]
  • Study Design: A parallel design was used to test two brands of 10% oral enrofloxacin.

  • Animals: Broiler chickens.[6]

  • Drug Administration: A single oral dose of 20 mg/kg body weight.[6]

  • Sample Collection: Blood samples were collected before and up to 24 hours after drug administration.[6]

  • Analytical Method: Plasma enrofloxacin concentrations were analyzed using a microbiological assay.[6]

  • Bioequivalence Assessment: The ratios of Cmax and AUC0-24 (Test/Reference) were calculated and found to be within the acceptance range for bioequivalence (0.91 and 1.29, respectively).[6]

Visualizing the Bioequivalence Study Workflow

Bioequivalence_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: In-Life Phase cluster_2 Phase 3: Analytical Phase cluster_3 Phase 4: Data Analysis & Reporting Protocol Study Protocol Development Ethics Ethical Committee Approval Protocol->Ethics Animals Animal Selection & Acclimatization Ethics->Animals Dosing Drug Administration (Crossover/Parallel Design) Animals->Dosing Formulations Test & Reference Formulation Procurement Formulations->Dosing Sampling Blood Sample Collection Dosing->Sampling Observation Clinical Observation Dosing->Observation Processing Plasma/Serum Separation & Storage Sampling->Processing Analysis Bioanalytical Method (e.g., HPLC) Processing->Analysis Quantification Drug Concentration Quantification Analysis->Quantification PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Quantification->PK_Calc Stats Statistical Analysis (ANOVA) PK_Calc->Stats BE_Conclusion Bioequivalence Conclusion Stats->BE_Conclusion Report Final Study Report Generation BE_Conclusion->Report

Caption: Workflow of a typical veterinary bioequivalence study.

References

Safety Operating Guide

Personal protective equipment for handling Enrofloxacin monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Enrofloxacin Monohydrochloride

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment must be worn when handling this compound to minimize exposure. The selection of PPE is contingent on the potential for exposure in a given situation.

  • Respiratory Protection : General and local exhaust ventilation is recommended to keep vapor and dust exposures below recommended limits.[1][2] In situations where concentration levels are high or unknown, a NIOSH/MSHA approved respirator is required.[1][2][3] For circumstances with potential for uncontrolled release or where air-purifying respirators may not offer sufficient protection, a positive pressure air-supplied respirator should be used.[1][2]

  • Eye and Face Protection : Safety glasses with side shields or goggles are mandatory.[2][3][4][5] If the work environment involves dusty conditions or the potential for mists or aerosols, appropriate goggles are necessary.[1][2][4][5] A face shield or other full-face protection is required if there is a risk of direct contact with the face.[1][2][4][5]

  • Hand Protection : Use chemical-resistant gloves.[1][2][3] The exact breakthrough time of the glove material should be confirmed with the glove manufacturer.[6]

  • Skin and Body Protection : A standard work uniform or a laboratory coat should be worn.[1][2][4][5] In case of exposure, contaminated clothing should be removed and washed before reuse.[1][3][4]

Occupational Exposure Limits

Engineering controls and manufacturing technologies should be utilized to control airborne concentrations.[1] The following table summarizes the occupational exposure limits for Enrofloxacin and components found in some of its formulations.

ComponentTypeValueSource
EnrofloxacinTWA0.2 mg/m³ (OEB 2)Internal
Particulate Matter (inhalable)TWA10 mg/m³ACGIH[2]
Particulate Matter (respirable)TWA3 mg/m³ACGIH[2]

TWA (Time-Weighted Average), OEB (Occupational Exposure Band), ACGIH (American Conference of Governmental Industrial Hygienists)

Operational Plans and Protocols

Safe Handling Procedures
  • Preparation : Obtain special instructions before use and ensure all safety precautions have been read and understood.[1][2][4]

  • Engineering Controls : Handle the substance in a well-ventilated area, using process enclosures or local exhaust ventilation to control airborne levels.[3]

  • Personal Hygiene : Wash hands and skin thoroughly after handling.[1][2][4] Do not eat, drink, or smoke in the handling area.[1][2] Facilities should be equipped with an eyewash station and a safety shower.[1][2][3]

  • Handling Solid Form : When handling the solid form, minimize dust generation and accumulation.[2][4] Avoid breathing dust.[2][3] Take precautionary measures against static discharges.[2][4]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] The product should be stored locked up.[1][2][4]

Spill Response Plan

In the event of a spill, it is critical to follow a structured response to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Evacuate the area immediately.[1]

  • Assess the Spill : Assess the extent of the spill and whether it can be managed safely by laboratory personnel.

  • Don PPE : Wear appropriate personal protective equipment, including respiratory protection, gloves, eye protection, and a lab coat.[1][4][5]

  • Containment : For large spills, use diking or other containment methods to prevent the material from spreading.[1][4]

  • Cleanup :

    • Liquid Spills : Soak up the spill with an inert absorbent material.[1][4]

    • Solid Spills : Avoid dispersal of dust in the air (e.g., do not use compressed air).[4] Collect the material, possibly through wet-brushing or with an electrically protected vacuum cleaner, and place it in an appropriate container for disposal.[8]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : Dispose of the contained waste and cleanup materials in an approved waste disposal plant, following all local and national regulations.[1][4]

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Assessment Assessment & Preparation cluster_Cleanup Containment & Cleanup cluster_Final Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Secure Secure Area & Restrict Access Evacuate->Secure Assess Assess Spill Hazard Secure->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill Don_PPE->Contain Absorb Absorb/Collect Material Contain->Absorb Clean Decontaminate Area Absorb->Clean Dispose Package & Label Waste Clean->Dispose Report Report Incident Dispose->Report

Figure 1: Workflow for managing a chemical spill of this compound.
First Aid Measures

  • If Inhaled : Move the person to fresh air.[1][2] If breathing is difficult or symptoms persist, get medical attention.[2][3][8]

  • In Case of Skin Contact : Immediately wash the skin with plenty of soap and water.[3][8] Remove contaminated clothing.[3][8] If skin irritation or a rash occurs, seek medical advice.[1][4][5]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical attention.[1][4]

  • If Swallowed : Rinse mouth with water.[2][3] Do NOT induce vomiting.[2][3][9] Call a physician or poison control center if you feel unwell.[2][3]

Disposal Plan

All waste materials, including the substance itself, contaminated absorbents, and empty containers, must be disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of waste into the sewer system.[1] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]

PPE Donning and Doffing Protocol

The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.

PPE_Workflow cluster_Donning Donning Sequence (Putting On) cluster_Doffing Doffing Sequence (Taking Off) cluster_Hygiene Final Step Don_Coat 1. Lab Coat / Gown Don_Respirator 2. Respirator Don_Coat->Don_Respirator Don_Goggles 3. Goggles / Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Coat 2. Lab Coat / Gown (Turn inside out) Doff_Gloves->Doff_Coat Doff_Goggles 3. Goggles / Face Shield Doff_Coat->Doff_Goggles Doff_Respirator 4. Respirator Doff_Goggles->Doff_Respirator Wash_Hands Wash Hands Thoroughly Doff_Respirator->Wash_Hands

Figure 2: Standard procedure for donning and doffing Personal Protective Equipment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.